Product packaging for 2,3-Dimethylmaleimide(Cat. No.:CAS No. 17825-86-4)

2,3-Dimethylmaleimide

Cat. No.: B091841
CAS No.: 17825-86-4
M. Wt: 125.13 g/mol
InChI Key: ZTWMBHJPUJJJME-UHFFFAOYSA-N
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Description

2,3-Dimethylmaleimide (CAS 17825-86-4) is a versatile chemical building block with significant research value in material science and biomedical engineering. Its core utility stems from its electron-deficient maleimide ring, which is susceptible to nucleophilic attack, and its responsiveness to external stimuli like pH and UV light. A primary research application is in the development of intelligent, pH-responsive drug delivery systems for cancer therapy. The molecule's derivatives are used to create "charge-reversal" nanocarriers. These systems are designed to be negatively charged in the bloodstream for prolonged circulation but undergo a charge reversal to positive in the weakly acidic tumor microenvironment. This switch enhances the cellular internalization of nanomedicines by facilitating their interaction with negatively charged cell membranes, thereby improving drug delivery to tumor cells . In advanced material science, this compound serves as a key monomer for synthesizing and modifying polymers. It is used in the copolymerization with acrylonitrile to improve the thermal stability of polyacrylonitrile (PAN) and modify its dyeing properties . Furthermore, its capability for UV-induced dimerization is exploited as an inter-crosslinking mechanism to construct stable, dual-crosslinked, and multi-responsive hydrogel assemblies. These hydrogels are investigated for complex smart materials in biomedicine and soft electronics . The compound also finds broad utility in organic synthesis and bioconjugation. It is a crucial intermediate for synthesizing more complex organic molecules and can be used for protein labeling and modification due to its reactivity, particularly with thiol groups, facilitating studies on protein-protein interactions and structural biology . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO2 B091841 2,3-Dimethylmaleimide CAS No. 17825-86-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-3-4(2)6(9)7-5(3)8/h1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWMBHJPUJJJME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70170446
Record name 2,3-Dimethylmaleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17825-86-4
Record name 2,3-Dimethylmaleimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017825864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylmaleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DIMETHYLMALEIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56B9BV5BAR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

synthesis and characterization of 2,3-Dimethylmaleimide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis and Characterization of 2,3-Dimethylmaleimide

Introduction

This compound is an organic compound featuring a five-membered ring with an imide functional group and two methyl substituents on the carbon-carbon double bond.[1][2] As a derivative of maleimide, it serves as a valuable building block in organic synthesis, polymer chemistry, and bioconjugation.[1][3] The methyl groups provide distinct stability and reactivity compared to unsubstituted maleimide.[1] The core of the molecule is an electron-deficient maleimide ring, making the double bond susceptible to nucleophilic attack, a characteristic exploited in various chemical transformations such as Michael additions with thiols.[1] This guide provides a comprehensive overview of the , intended for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The primary and most established method for synthesizing this compound and its N-substituted derivatives involves a condensation reaction starting from 2,3-dimethylmaleic anhydride.[1] This process can be adapted to produce the parent imide (N-H) or various N-substituted derivatives by selecting the appropriate amine reactant.

Synthesis of the Precursor: 2,3-Dimethylmaleic Anhydride

The necessary precursor, 2,3-dimethylmaleic anhydride, is not as commonly available as maleic anhydride and is often synthesized. A prevalent method involves the decarboxylative dimerization of maleic anhydride catalyzed by an amine, such as 2-aminopyridine, in acetic acid.[4][5]

Reaction Scheme: Maleic Anhydride → 2,3-Dimethylmaleic Anhydride

Key Reaction Parameters:

  • Reactants: Maleic anhydride, 2-aminopyridine (catalyst).[5][6]

  • Solvent: Acetic Acid.[5][6]

  • Conditions: The mixture is typically heated to reflux.[5][6]

  • Workup: The reaction is followed by treatment with sulfuric acid and subsequent purification, often involving filtration and sublimation or chromatography.[5]

Synthesis of this compound from its Anhydride

The synthesis proceeds via the reaction of 2,3-dimethylmaleic anhydride with ammonia or a primary amine.[1][7][8] The mechanism involves two key steps:

  • Ring-Opening: A nucleophilic attack by the amine on one of the carbonyl carbons of the anhydride ring. This opens the ring to form a stable N-substituted 2,3-dimethylmaleamic acid intermediate.[1]

  • Cyclodehydration: The amic acid intermediate is then cyclized to form the imide. This step is often promoted by heat or a dehydrating agent (like acetic anhydride) and can be acid-catalyzed.[1][9][10]

In some cases, particularly with arylamines, the reaction can proceed directly to the imide without the isolation of the amic acid intermediate.[1]

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Anhydride 2,3-Dimethylmaleic Anhydride AmicAcid N-substituted 2,3-Dimethylmaleamic Acid Anhydride->AmicAcid Nucleophilic Attack (Ring Opening) Amine Primary Amine (R-NH2) or Ammonia (NH3) Amine->AmicAcid Imide N-substituted This compound AmicAcid->Imide Cyclodehydration (-H2O) G A Combine 2-aminopyridine & acetic acid in flask B Heat to boiling A->B C Add maleic anhydride solution dropwise B->C D Reflux for 2.5 hours C->D E Distill off acetic acid D->E F Add H2SO4 and reflux E->F G Cool and filter crystals F->G H Wash with H2SO4 and H2O G->H I Dry and purify (e.g., sublimation) H->I G Start Purified Product NMR_Prep Dissolve in CDCl3 Start->NMR_Prep IR_Prep Prepare KBr pellet Start->IR_Prep MS_Prep Dissolve in MeOH Start->MS_Prep NMR_Acq Acquire 1H & 13C NMR Spectra NMR_Prep->NMR_Acq IR_Acq Record IR Spectrum IR_Prep->IR_Acq MS_Acq Obtain Mass Spectrum MS_Prep->MS_Acq NMR_Analysis Assign Peaks & Confirm Structure NMR_Acq->NMR_Analysis IR_Analysis Identify Functional Group Bands IR_Acq->IR_Analysis MS_Analysis Confirm Molecular Weight MS_Acq->MS_Analysis Final Structural Confirmation & Purity Assessment NMR_Analysis->Final IR_Analysis->Final MS_Analysis->Final

References

A Technical Guide to the Physical and Chemical Properties of 2,3-Dimethylmaleimide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylmaleimide is a derivative of maleimide, a five-membered unsaturated imide ring, distinguished by the presence of methyl groups at the 2 and 3 positions.[1] This structural modification imparts unique reactivity and stability to the molecule, making it a valuable building block in organic synthesis, polymer chemistry, and bioconjugation.[1] The core of its utility lies in the electron-deficient nature of the maleimide ring, which is highly susceptible to nucleophilic attack, enabling a variety of chemical transformations.[1] This guide provides an in-depth overview of the core physical and chemical properties of this compound, its synthesis, and its characterization, tailored for professionals in research and development.

Core Properties and Identifiers

Precise identification and understanding of the basic physical properties are fundamental for the application of any chemical compound.

Table 1: Chemical Identifiers for this compound
IdentifierValue
IUPAC Name 3,4-dimethylpyrrole-2,5-dione[2]
CAS Number 17825-86-4[1][2]
Molecular Formula C₆H₇NO₂[2]
Molecular Weight 125.13 g/mol [1][2]
InChIKey ZTWMBHJPUJJJME-UHFFFAOYSA-N[1][2]
Table 2: Physical Properties of this compound
PropertyValueNotes
Melting Point Data not availableMelting points for N-substituted derivatives are well-documented, e.g., N-phenyl-2,3-dimethylmaleimide melts at 110–111 °C.[1]
Boiling Point 240.3 °C at 760 mmHg (Predicted)[3]Experimental data is limited.
Solubility Data not availableBased on the polarity of the maleimide structure, solubility is expected in polar organic solvents like DMF, DMSO, and alcohols. The parent compound, maleimide, is soluble in water.[4]
Chemical Reactivity and Profile

The chemical behavior of this compound is dominated by its electron-deficient π-system, making it a versatile reactant in several key organic reactions.

The two electron-withdrawing carbonyl groups render the carbon-carbon double bond highly electrophilic. This facilitates three primary types of reactions:

  • Michael Addition: The double bond is highly susceptible to conjugate addition by nucleophiles, particularly soft nucleophiles like thiols.[1] This thiol-maleimide reaction is fundamental to its widespread use in bioconjugation for labeling cysteine residues in proteins.[1]

  • Diels-Alder Reaction: As an electron-poor dienophile, this compound can react with conjugated dienes to form bicyclic adducts.[1]

  • [2+2] Photocycloaddition: Upon exposure to UV radiation, the double bond can undergo dimerization, forming a cyclobutane ring. This property is exploited for the photocrosslinking of polymers functionalized with maleimide groups to form hydrogels.[1]

G cluster_reactants Reactants cluster_products Products main This compound Core michael Michael Addition Product main->michael Michael Addition diels Diels-Alder Adduct main->diels Diels-Alder dimer Cyclobutane Dimer main->dimer [2+2] Photocycloaddition nucleophile Nucleophile (e.g., R-SH) diene Conjugated Diene uv UV Light

Figure 1. Key reaction pathways of the this compound core.

Synthesis and Derivatization

N-substituted 2,3-dimethylmaleimides are typically synthesized via the condensation of 2,3-dimethylmaleic anhydride with a primary amine.[1] The mechanism can vary depending on the reactants.

  • Two-Step Mechanism: With many amines, the reaction proceeds through a stable, open-chain intermediate, an N-substituted 2,3-dimethylmaleamic acid. This intermediate is then cyclized in a separate step, often with a dehydrating agent like acetic anhydride and a catalyst like sodium acetate, to yield the final imide product.[5]

  • One-Step Mechanism: Notably, the reaction with certain arylamines can proceed directly to the N-aryl-2,3-dimethylmaleimide without the isolation of the amic acid intermediate.[6]

G cluster_reactants Reactants cluster_one_step anhydride 2,3-Dimethylmaleic Anhydride intermediate N-Substituted 2,3-Dimethylmaleamic Acid (Intermediate) anhydride->intermediate onestep One-Step Pathway (e.g., with Arylamines) anhydride->onestep amine Primary Amine (R-NH2) amine->intermediate Step 1: Addition amine->onestep product N-Substituted This compound intermediate->product Step 2: Cyclodehydration onestep->product Direct Condensation

Figure 2. General synthesis workflow for N-substituted 2,3-dimethylmaleimides.

Experimental Protocol: General Synthesis of N-Phenyl-2,3-dimethylmaleimide

This protocol describes a typical two-step synthesis.

  • Formation of Maleamic Acid: Dissolve 2,3-dimethylmaleic anhydride (1 equivalent) in a suitable solvent like diethyl ether. Add aniline (1 equivalent) dropwise with stirring, maintaining the temperature at room temperature. The N-phenylmaleamic acid intermediate will precipitate.[6]

  • Cyclodehydration: Collect the intermediate by filtration. Without further purification, dissolve the residue in acetic anhydride containing a catalytic amount of sodium acetate.[5]

  • Workup and Purification: Heat the mixture to reflux for 2-3 hours. After cooling, pour the reaction mixture into ice water to precipitate the crude N-phenyl-2,3-dimethylmaleimide. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.[7]

Spectroscopic and Analytical Characterization

Spectroscopic methods are essential for confirming the structure and purity of this compound and its derivatives.

Table 3: Key Spectroscopic Data for this compound Derivatives
TechniqueFeatureTypical Value / Observation
¹H NMR Methyl Protons (-CH₃)A single, sharp singlet due to molecular symmetry.[1]
¹³C NMR Methyl Carbons (-CH₃)A single signal confirming the equivalence of the two methyl groups.[1]
Carbonyl Carbons (C=O)A single signal confirming the equivalence of the two carbonyl carbons.[1]
FTIR Carbonyl Stretch (C=O)Strong, characteristic symmetric and asymmetric stretching bands, typically observed between 1700-1780 cm⁻¹.[8][9]
C=C StretchThe disappearance of this band indicates a reaction at the double bond (e.g., Michael addition).[8]
Experimental Protocols: Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). For complex structures, 2D NMR experiments like COSY and HMBC can be used to confirm connectivity.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film by depositing a solution onto a salt plate (e.g., NaCl) and evaporating the solvent.

    • Acquisition: Record the spectrum over the range of 4000–400 cm⁻¹. Key functional groups to identify are the C=O stretches (1700-1780 cm⁻¹) and the C=C bond.[9]

  • Mass Spectrometry (MS):

    • Methodology: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used.[11][12] For volatile derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for purity analysis.

    • Analysis: The resulting mass spectrum will confirm the molecular weight of the compound. Fragmentation patterns can provide further structural information. For bioconjugates, MS is used to confirm the successful labeling of peptides or proteins.[13]

Applications in Research and Development

The unique chemical properties of this compound drive its use in several advanced applications.

  • Bioconjugation: The high reactivity of the maleimide group toward thiols makes it an ideal tool for covalently linking molecules (like drugs, fluorophores, or polymers) to proteins and peptides at specific cysteine residues.[1]

  • Polymer Chemistry: It is used as a monomer for creating functional polymers. The ability of the maleimide group to undergo photocrosslinking allows for the formation of hydrogels and other advanced materials with tunable properties.[1]

  • Agrochemicals: Research has indicated that some this compound derivatives exhibit antifungal properties, suggesting potential applications in agriculture.[1]

G cluster_props Core Chemical Properties cluster_apps Primary Applications thiol High Thiol Reactivity (Michael Addition) bioconj Bioconjugation (Protein Labeling, ADCs) thiol->bioconj enables dienophile Dienophile Character (Diels-Alder) materials Advanced Materials & Synthesis (Functional Building Block) dienophile->materials enables photo Photo-reactivity ([2+2] Cycloaddition) polymers Polymer Chemistry (Crosslinking, Hydrogels) photo->polymers enables

Figure 3. Relationship between the core chemical properties of this compound and its scientific applications.

Conclusion

This compound is a versatile chemical entity with a rich reaction profile centered on its electron-deficient double bond. Its predictable reactivity with thiols, dienes, and UV light makes it an indispensable tool for researchers in drug development, materials science, and synthetic chemistry. A thorough understanding of its physical properties, synthesis, and analytical signatures is crucial for leveraging its full potential in creating novel conjugates, polymers, and functional materials.

References

Unveiling the Core Mechanism of 2,3-Dimethylmaleimide Derivatives in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of N-substituted 2,3-dimethylmaleimide derivatives, a class of compounds demonstrating significant therapeutic potential. The core biological activity of these molecules lies in their potent and selective inhibition of Glycogen Synthase Kinase-3 (GSK-3), a pivotal enzyme implicated in a multitude of cellular processes and disease pathologies. This document details the molecular interactions, effects on key signaling pathways, and the experimental methodologies used to elucidate their function, offering a comprehensive resource for researchers in drug discovery and development.

The Central Target: Glycogen Synthase Kinase-3 (GSK-3)

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a crucial role as a negative regulator in numerous signaling pathways, including the Wnt/β-catenin and insulin signaling cascades.[1][2] It exists in two isoforms, GSK-3α and GSK-3β, which are encoded by separate genes but share a high degree of homology within their catalytic domains.[3] GSK-3 is implicated in a wide array of cellular functions, such as metabolism, cell proliferation, apoptosis, and neuronal development.[3] Its dysregulation has been linked to a variety of diseases, including neurodegenerative disorders like Alzheimer's disease, bipolar disorder, and certain types of cancer.[4][5]

N-substituted this compound derivatives have emerged as a promising class of ATP-competitive inhibitors of GSK-3.[5][6] The maleimide scaffold serves as a key pharmacophore, interacting with the ATP-binding pocket of the enzyme and preventing the phosphorylation of its downstream substrates.[6]

Quantitative Efficacy of N-Substituted Maleimide Derivatives as GSK-3β Inhibitors

The potency of various N-substituted maleimide derivatives, which are structurally analogous to this compound, has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength. The following table summarizes the IC50 values for a selection of these compounds against human GSK-3β.

Compound IDR Group on Maleimide NitrogenIC50 (nM) for GSK-3β
1 Indole21
2 5-Bromo-indole82
3 5-Fluoro-indole40
9 Indole with 2-methoxyethyl substitution20
10 5-Fluoro-indole with 2-methoxyethyl substitution40
11 5-Bromo-indole with 2-methoxyethyl substitution82
13 5-Bromo-6-azaindole5
19 Imidazo[1,2-a]pyridine5
20 N-Methyl-imidazo[1,2-a]pyridine0.9
31 Diazepinoindole derivative0.013

Data sourced from "Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis". The study notes that these compounds were tested for their ability to inhibit the phosphorylation of a primed substrate by human GSK-3β in the presence of 10 μM ATP.

Core Mechanism of Action: Modulation of the Wnt/β-Catenin Signaling Pathway

A primary consequence of GSK-3 inhibition by this compound derivatives is the activation of the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3 is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[1] By inhibiting GSK-3, these maleimide compounds prevent the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and translocation to the nucleus.[7] In the nucleus, β-catenin acts as a transcriptional co-activator, binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to initiate the expression of Wnt target genes.[2]

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / GSK-3 Inhibition cluster_nucleus Destruction_Complex Destruction Complex (Axin, APC, GSK-3, CK1) GSK3_off GSK-3 beta_catenin_off β-catenin GSK3_off->beta_catenin_off P Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation TCF_LEF_off TCF/LEF Target_Genes_off Target Gene Expression OFF TCF_LEF_off->Target_Genes_off Wnt Wnt Frizzled_LRP Frizzled/LRP Receptors Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh GSK3_on GSK-3 Dsh->GSK3_on Inhibition Inhibitor This compound Derivative Inhibitor->GSK3_on Direct Inhibition beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus Accumulation & Translocation TCF_LEF_on TCF/LEF Target_Genes_on Target Gene Expression ON TCF_LEF_on->Target_Genes_on experimental_workflow cluster_discovery Discovery & Initial Characterization cluster_cellular Cellular Mechanism of Action cluster_vivo In Vivo & Preclinical Synthesis Synthesis of This compound Derivatives HTS High-Throughput Screening (In Vitro Kinase Assay) Synthesis->HTS IC50 IC50 Determination (Dose-Response) HTS->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity WesternBlot Western Blot (β-catenin accumulation) Selectivity->WesternBlot ReporterAssay TCF/LEF Reporter Assay WesternBlot->ReporterAssay Toxicity Cellular Toxicity Assays ReporterAssay->Toxicity PK Pharmacokinetics (ADME) Toxicity->PK Efficacy In Vivo Efficacy Models (e.g., Neuroprotection) PK->Efficacy Tox In Vivo Toxicology Efficacy->Tox Lead Lead Optimization Tox->Lead

References

Spectroscopic Profile of 2,3-Dimethylmaleimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Dimethylmaleimide (also known as 3,4-dimethyl-1H-pyrrole-2,5-dione), a key building block in the synthesis of polymers and bioactive molecules. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Spectroscopic Data Summary

The structural and electronic properties of this compound have been characterized using various spectroscopic techniques. The quantitative data are summarized in the tables below. It is important to note that while extensive data is available for N-substituted derivatives, the data for the parent compound is less prevalent. The following tables include expected values based on closely related structures and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of this compound, providing insight into the chemical environment of the hydrogen and carbon atoms.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum is expected to be simple due to the molecule's symmetry.

Proton Type Chemical Shift (δ) (ppm) Multiplicity Integration
-CH₃~1.8-2.0Singlet6H
N-HVariable (broad)Singlet1H

Note: Data for N'- (3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-phenylbenzene-carboximidamide in DMSO-d₆ shows methyl peaks at 1.87 and 1.76 ppm.[1] The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum will show three distinct signals corresponding to the three unique carbon environments in the molecule.

Carbon Type Chemical Shift (δ) (ppm)
-CH₃~9-10
C=C~135-140
C=O~170-175

Note: Data for an N-substituted derivative shows methyl carbon signals at 8.9 and 9.0 ppm.[1] The chemical shifts for the carbonyl and vinyl carbons are estimated based on typical values for α,β-unsaturated carbonyl systems.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The key absorptions are associated with the imide ring.

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
N-H Stretch~3200Medium, Broad
C-H Stretch (sp³)~2950-2850Medium
C=O Asymmetric Stretch~1780-1760Strong
C=O Symmetric Stretch~1720-1700Strong
C=C Stretch~1650Medium
C-N-C Bending~700-680Medium

Note: The C=O stretching frequencies are based on data for N-aryl-2,3-dimethylmaleimides.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular formula of this compound is C₆H₇NO₂, with a molecular weight of 125.13 g/mol .[2][3]

m/z Proposed Fragment Significance
125[M]⁺Molecular Ion
110[M - CH₃]⁺Loss of a methyl radical
97[M - CO]⁺Loss of carbon monoxide
82[M - CO - CH₃]⁺Subsequent loss of a methyl radical
69[M - 2CO]⁺Loss of two carbon monoxide molecules
54[C₄H₆]⁺Putative cyclobutene radical cation

Note: The fragmentation pattern is predicted based on common fragmentation pathways for cyclic imides and related structures.

Experimental Protocols

The following sections describe generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

  • A sample of 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • The solution is then transferred to a 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

Data Acquisition:

  • The NMR tube is placed in the spectrometer's probe.

  • The magnetic field is shimmed to achieve homogeneity.

  • For ¹H NMR, a standard single-pulse experiment is typically run.

  • For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum and enhance signal-to-noise.

  • Data is acquired over a sufficient number of scans to achieve a good signal-to-noise ratio.

IR Spectroscopy

Sample Preparation and Data Acquisition (Attenuated Total Reflectance - ATR):

  • The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

  • A small amount of solid this compound is placed directly onto the ATR crystal.

  • Pressure is applied using a press to ensure good contact between the sample and the crystal.

  • The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

  • A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

  • The sample is vaporized in the ion source.

  • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection:

  • The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • The ions are separated based on their mass-to-charge (m/z) ratio.

  • The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Compound This compound NMR NMR Spectroscopy Compound->NMR Dissolve in deuterated solvent IR IR Spectroscopy Compound->IR Solid sample on ATR MS Mass Spectrometry Compound->MS Vaporize and ionize Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity Functional_Groups Functional Group ID IR->Functional_Groups MS->Structure Functional_Groups->Structure

A general workflow for the spectroscopic analysis of this compound.

NMR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Shim Magnetic Field D->E F Acquire 1H & 13C Spectra E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Peak Integration & Chemical Shift Assignment H->I J Structural Interpretation I->J

A detailed workflow for NMR spectroscopic analysis.

References

thermodynamic properties of 2,3-Dimethylmaleimide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Thermodynamic and Reactive Properties of 2,3-Dimethylmaleimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thermodynamic Properties of this compound

A thorough review of scientific literature did not yield specific experimental or computational data for the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), standard molar entropy (S°), or heat capacity (Cp) of this compound. The absence of this foundational thermodynamic data highlights a research gap. However, the following sections provide detailed experimental protocols that can be employed to determine these crucial parameters.

Experimental Determination of Thermodynamic Properties

The following protocols are generalized procedures based on established methods for small organic molecules and heterocyclic compounds.

The standard enthalpy of formation can be determined from the standard enthalpy of combustion (ΔHc°), which is measured using bomb calorimetry.

Experimental Protocol: Constant-Volume Combustion Calorimetry

  • Sample Preparation: A pellet of high-purity, crystalline this compound (approximately 1 gram) is accurately weighed.

  • Calorimeter Setup: A static bomb calorimeter is used. A known amount of water (typically 1 mL) is added to the bomb to ensure saturation of the final atmosphere, facilitating the conversion of nitrogen to nitric acid. A fuse wire (e.g., platinum or nickel-chromium) of known length and mass is connected to the electrodes, with the wire in contact with the sample pellet.

  • Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimetric Measurement: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium. The initial temperature is recorded.

  • Combustion: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the subsequent cooling trend is established.

  • Analysis of Products: After combustion, the bomb is depressurized, and the gaseous and liquid contents are analyzed. The amount of nitric acid formed is determined by titration of the bomb washings with a standard sodium carbonate solution. The length of the unburned fuse wire is measured.

  • Calculations: The gross heat of combustion (ΔUc) is calculated from the temperature rise and the energy equivalent of the calorimeter (determined by combusting a standard substance like benzoic acid). Corrections are applied for the heat of formation of nitric acid and the heat of combustion of the fuse wire to obtain the standard internal energy of combustion (ΔUc°). The standard enthalpy of combustion (ΔHc°) is then calculated using the following equation: ΔHc° = ΔUc° + Δn(g)RT where Δn(g) is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the standard temperature (298.15 K).

  • Calculation of ΔHf°: The standard enthalpy of formation is calculated using Hess's law: ΔHf°(C6H7NO2, s) = 6ΔHf°(CO2, g) + 3.5ΔHf°(H2O, l) - ΔHc°(C6H7NO2, s)

Differential Scanning Calorimetry (DSC) is a suitable technique for measuring the enthalpy of fusion and can also be adapted to measure the enthalpy of vaporization.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is placed in an aluminum DSC pan, which is then hermetically sealed. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Enthalpy of Fusion Measurement: The sample is heated through its melting point. The DSC thermogram will show an endothermic peak corresponding to the melting transition. The area under this peak is integrated to determine the enthalpy of fusion (ΔHfus).

  • Enthalpy of Vaporization Measurement: This is more complex for a solid. One method involves using a thermogravimetric analyzer coupled with a DSC (TGA-DSC). The sample is heated to a temperature where it begins to vaporize at a measurable rate. The heat flow associated with this mass loss is measured to determine the enthalpy of vaporization (ΔHvap).

DSC can also be used to determine the heat capacity of this compound.

Experimental Protocol: Heat Capacity Determination by DSC

  • Instrument Calibration: The DSC is calibrated for heat flow and temperature using known standards (e.g., indium for temperature and sapphire for heat capacity).

  • Measurement Procedure: Three DSC runs are performed over the desired temperature range:

    • An empty pan run (baseline).

    • A run with a sapphire standard of known mass.

    • A run with the this compound sample of known mass.

  • Calculation: The heat capacity of the sample at a given temperature is calculated using the following equation: Cp(sample) = (DSC(sample) - DSC(baseline)) / (DSC(sapphire) - DSC(baseline)) * (mass(sapphire) / mass(sample)) * Cp(sapphire)

Synthesis and Reactivity

While thermodynamic data is sparse, the synthesis and reactivity of this compound and its derivatives are well-documented, making it a versatile building block in organic synthesis and materials science.

Synthesis of this compound

The most common route to N-substituted 2,3-dimethylmaleimides is the condensation of 2,3-dimethylmaleic anhydride with a primary amine. For the parent this compound, ammonia or a protected form of ammonia is used.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: 2,3-Dimethylmaleic anhydride is dissolved in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Addition of Amine Source: A source of ammonia, such as ammonium carbonate or urea, is added to the solution. The mixture is heated to reflux.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield pure this compound.

Synthesis_of_2_3_Dimethylmaleimide reagent1 2,3-Dimethylmaleic Anhydride intermediate Maleamic Acid Intermediate reagent1->intermediate + reagent2 Ammonia Source (e.g., Urea) reagent2->intermediate product This compound intermediate->product Dehydration (Heat)

Figure 1: Synthesis of this compound.
Key Reactions of this compound

The reactivity of this compound is dominated by its electron-deficient carbon-carbon double bond, making it susceptible to nucleophilic attack and cycloaddition reactions.

The Michael addition of thiols to the maleimide double bond is a cornerstone of bioconjugation chemistry, used to link molecules to proteins and peptides via cysteine residues.

Experimental Protocol: Thiol-Maleimide Michael Addition

  • Reactant Preparation: A solution of the thiol-containing compound (e.g., a cysteine-containing peptide) is prepared in a suitable buffer, typically at a pH between 6.5 and 7.5 to favor the thiolate anion. A solution of this compound in a compatible solvent (e.g., DMF or DMSO) is also prepared.

  • Reaction: The maleimide solution is added to the thiol solution with stirring at room temperature.

  • Monitoring: The reaction is typically rapid and can be monitored by HPLC or mass spectrometry to track the consumption of the starting materials and the formation of the thioether adduct.

  • Purification: Once the reaction is complete, the product is purified using standard techniques such as HPLC or size-exclusion chromatography to remove unreacted starting materials and byproducts.

Michael_Addition maleimide This compound adduct Thioether Adduct maleimide->adduct + thiol Thiol-containing Molecule (R-SH) thiol->adduct

Figure 2: Michael addition of a thiol to this compound.

Upon exposure to UV radiation, this compound can undergo a [2+2] photocycloaddition reaction to form a cyclobutane dimer. This reaction is particularly useful for the crosslinking of polymers.

Experimental Protocol: Photodimerization

  • Sample Preparation: A solution of this compound is prepared in a UV-transparent solvent (e.g., acetonitrile or dichloromethane) in a quartz reaction vessel. For polymer crosslinking, the maleimide functionality would be appended to polymer chains.

  • Irradiation: The solution is irradiated with a UV light source (e.g., a medium-pressure mercury lamp) at a suitable wavelength (typically around 300-350 nm). The reaction vessel may need to be cooled to maintain a constant temperature.

  • Monitoring: The progress of the dimerization can be followed by techniques such as UV-Vis spectroscopy (monitoring the disappearance of the maleimide absorbance) or NMR spectroscopy.

  • Isolation: After the reaction, the solvent is evaporated, and the resulting dimer can be purified by chromatography or recrystallization.

Photodimerization maleimide1 This compound dimer Cyclobutane Dimer maleimide1->dimer UV Light (hv) maleimide2 This compound maleimide2->dimer

reactivity of the double bond in 2,3-Dimethylmaleimide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Reactivity of the Double Bond in 2,3-Dimethylmaleimide

Abstract

This compound is a derivative of maleimide featuring methyl groups at the C2 and C3 positions of its heterocyclic ring. The core of its chemical behavior is the carbon-carbon double bond within the five-membered ring. This double bond is rendered electron-deficient by the two adjacent electron-withdrawing carbonyl groups, making it electrophilic and susceptible to a variety of chemical transformations.[1] However, the presence of the two methyl groups introduces significant steric hindrance, which fundamentally alters its reactivity profile compared to unsubstituted maleimide. This guide provides a comprehensive analysis of the reactivity of this double bond, focusing on cycloaddition reactions, reductions, and its attenuated response to nucleophilic additions. Detailed experimental protocols and quantitative data are presented to serve as a resource for researchers, scientists, and professionals in drug development.

Core Reactivity Principles

The chemical reactivity of this compound is primarily governed by two competing factors:

  • Electronic Effects : The two carbonyl groups flanking the double bond strongly withdraw electron density, making the double bond highly electrophilic and an excellent acceptor in various reactions.[1] This is a characteristic feature of all maleimides.

  • Steric Hindrance : The two methyl groups on the double bond create significant steric bulk. This bulk physically obstructs the approach of nucleophiles and other reactants, significantly reducing the rate of reactions that are common for unsubstituted maleimides, most notably the Michael addition of thiols.[1]

This interplay between electronic activation and steric hindrance defines the unique chemical personality of this compound.

Cycloaddition Reactions

The electron-deficient nature of the double bond makes this compound an excellent participant in cycloaddition reactions.

[2+2] Photocycloaddition

Upon exposure to UV radiation, the carbon-carbon double bond of this compound becomes photoactive and can undergo a [2+2] photocycloaddition reaction.[1] This reaction typically involves the dimerization of two maleimide molecules to form a stable cyclobutane ring, which serves as a covalent link. This property is widely exploited for the photocrosslinking of polymers to form hydrogels and other advanced materials.[1][2] While the reaction is efficient, it is notably slower for dimethyl-substituted maleimides compared to their unsubstituted counterparts due to steric effects.[3]

G cluster_reagents Reagents cluster_product Product reagent1 This compound (Molecule 1) product Cyclobutane Dimer reagent1->product UV Radiation ([2+2] Cycloaddition) reagent2 This compound (Molecule 2) reagent2->product

Caption: [2+2] Photodimerization of this compound.

Diels-Alder [4+2] Cycloaddition

As a molecule containing an electron-poor double bond, this compound is an effective dienophile in Diels-Alder reactions. It can react with conjugated dienes to form bicyclic adducts.[1] This reaction is a powerful tool in organic synthesis for the construction of complex six-membered ring systems.

G dienophile This compound (Dienophile) product Bicyclic Adduct dienophile->product Heat ([4+2] Cycloaddition) diene Conjugated Diene (e.g., Butadiene) diene->product

Caption: Diels-Alder reaction with this compound.

Reduction of the Double Bond

The double bond in this compound can be readily reduced to yield the corresponding saturated pyrrolidine-2,5-dione, also known as a succinimide.[1] This transformation converts the planar, unsaturated ring into a saturated, puckered ring structure. The resulting succinimide core is a valuable scaffold in medicinal chemistry, appearing in a variety of drugs targeting cancer, inflammatory diseases, and central nervous system disorders.[1]

Nucleophilic Addition Reactions: A Case of Steric Hindrance

While the electron-deficient double bond of maleimides is highly reactive towards nucleophiles like thiols (e.g., cysteine residues in proteins), this compound exhibits a stark deviation from this behavior.[1] The two methyl groups sterically hinder the approach of nucleophiles to the double bond. Consequently, this compound is effectively unreactive towards free thiols under conditions typically used for bioconjugation.[1] This is in sharp contrast to unsubstituted maleimide, which reacts rapidly, and the mono-methylated citraconimide, which still reacts with excellent regioselectivity.[1]

G Impact of Steric Hindrance on Thiol Addition cluster_maleimide Unsubstituted Maleimide cluster_dimethyl This compound m_reac Maleimide + Thiol (R-SH) m_prod Thioether Adduct m_reac->m_prod Fast Reaction dm_reac This compound + Thiol (R-SH) dm_no_prod No Reaction dm_reac->dm_no_prod Steric Hindrance (Blocked Access)

Caption: Steric hindrance prevents thiol addition to this compound.

Polymerization

The reactive double bond allows this compound to serve as a monomer in addition polymerization reactions.[4] Furthermore, its derivatives are frequently incorporated into polymer chains to act as photo-crosslinkable moieties.[2] By exposing a polymer functionalized with pendant dimethylmaleimide groups to UV light, a three-dimensional, insoluble gel network can be formed via [2+2] photocycloaddition.[1]

Quantitative Data Summary

The following tables summarize available quantitative data regarding the reactivity of the this compound double bond and related structures.

Table 1: Comparative Reactivity in Nucleophilic Thiol Addition

Compound Substitution Reactivity with Thiols Reference
Maleimide Unsubstituted High [1]
Citraconimide Mono-methyl Moderate, Regioselective [1]

| This compound | Di-methyl | Negligible / Unreactive |[1] |

Table 2: Reaction Times for Intramolecular [2+2] Photocycloaddition

Reactant Reaction Time to Completion Reference
Bis-maleimides 4 hours [3]

| Bis-dimethylmaleimides | 20 hours |[3] |

Experimental Protocols

General Protocol for [2+2] Photocycloaddition

This protocol is adapted from procedures for N-alkyl maleimides and is applicable for inducing crosslinking in polymers functionalized with this compound.

  • Preparation : A solution of the this compound-functionalized polymer is prepared in a suitable solvent (e.g., CH₂Cl₂ or an aqueous buffer depending on the polymer).

  • Degassing : The solution is placed in a quartz reaction vessel and thoroughly degassed by bubbling with argon or nitrogen for 15-30 minutes to remove oxygen, which can quench the excited triplet state.

  • Irradiation : The sealed vessel is irradiated using a UV lamp (e.g., 365-370 nm) with constant stirring.[5] The reaction progress can be monitored by observing the increase in viscosity or the formation of an insoluble gel.

  • Work-up : Once the desired level of crosslinking is achieved, the light source is removed. If a gel has formed, it can be isolated and washed with a suitable solvent to remove any unreacted polymer.

G A 1. Prepare Polymer Solution B 2. Degas with Argon/Nitrogen A->B C 3. Irradiate with UV Light (e.g., 365 nm) B->C D 4. Monitor for Gel Formation C->D E 5. Isolate & Wash Crosslinked Gel D->E

Caption: Experimental workflow for photocrosslinking.

General Protocol for Synthesis of N-Aryl-2,3-Dimethylmaleimide

This procedure describes the typical one-step synthesis from 2,3-dimethylmaleic anhydride.

  • Reagent Setup : In a round-bottom flask, 2,3-dimethylmaleic anhydride (1.0 equivalent) is dissolved in a suitable solvent like glacial acetic acid.

  • Amine Addition : The primary arylamine (1.0 equivalent) is added to the solution.

  • Reaction : The mixture is heated to reflux. The reaction between 2,3-dimethylmaleic anhydride and arylamines often proceeds directly to the imide without the stable isolation of the intermediate amic acid.[1]

  • Isolation : Upon cooling, the N-aryl-2,3-dimethylmaleimide product often crystallizes out of the solution and can be collected by filtration.

  • Purification : The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).

Conclusion

The double bond of this compound is a versatile functional group characterized by a unique balance of electronic activation and steric hindrance. While its electrophilic nature drives participation in important cycloaddition and reduction reactions, the steric bulk of the methyl groups effectively shuts down the thiol-Michael addition chemistry that dominates the reactivity of unsubstituted maleimide. This distinct reactivity profile makes this compound and its derivatives valuable components in polymer science for photocrosslinking applications and as specific building blocks in organic synthesis where selective reactivity is paramount. For professionals in drug development, understanding its inertness to thiols is critical, as it can be used as a non-reactive control or structural element where conjugation is to be avoided.

References

An In-depth Technical Guide to the Synthesis and Applications of 2,3-Dimethylmaleimide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-dimethylmaleimide derivatives, focusing on their synthesis, chemical properties, and burgeoning applications in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, structured data for comparative analysis, and visualizations of key chemical and biological processes.

Introduction to this compound Derivatives

The maleimide scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities.[1] The introduction of methyl groups at the 2 and 3 positions of the maleimide ring to form this compound derivatives offers unique steric and electronic properties, influencing their reactivity and biological interactions. These derivatives have garnered significant interest due to their potential as antifungal agents, kinase inhibitors, and components of advanced drug delivery systems.[1] The core structure, this compound, possesses the IUPAC name 3,4-dimethylpyrrole-2,5-dione and has a molecular weight of 125.13 g/mol .[2]

Synthesis of N-Substituted this compound Derivatives

The most established and versatile method for the synthesis of N-substituted 2,3-dimethylmaleimides is the condensation reaction between 2,3-dimethylmaleic anhydride and a primary amine.[1] This reaction can proceed through a one-step or a two-step mechanism depending on the nature of the amine.

General Synthetic Pathway

The synthesis is typically initiated by the nucleophilic attack of the primary amine on one of the carbonyl carbons of the 2,3-dimethylmaleic anhydride. In the case of arylamines, this often leads to a direct, one-step formation of the cyclic N-aryl-2,3-dimethylmaleimide.[1] For many aliphatic amines, the reaction proceeds via a stable, open-chain N-substituted 2,3-dimethylmaleamic acid intermediate, which is subsequently cyclized to the imide product, often with the aid of a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate.[1]

G cluster_synthesis General Synthesis of N-Substituted 2,3-Dimethylmaleimides reagents 2,3-Dimethylmaleic Anhydride + Primary Amine (R-NH2) intermediate N-Substituted 2,3-Dimethylmaleamic Acid (isolable intermediate for some amines) reagents->intermediate Nucleophilic Addition product N-Substituted this compound reagents->product One-step Condensation (e.g., with arylamines) intermediate->product Cyclization/ Dehydration dehydration Dehydrating Agent (e.g., Acetic Anhydride) dehydration->intermediate

Caption: General synthetic routes to N-substituted 2,3-dimethylmaleimides.

Detailed Experimental Protocols

Example: Synthesis of N-phenyl-2,3-dimethylmaleimide

This protocol is adapted from established literature procedures.[3]

Materials:

  • 2,3-Dimethylmaleic anhydride (0.02 mol, 2.52 g)

  • Aniline (0.02 mol, 1.86 g)

  • Chloroform (20 mL)

  • Isopropanol (5 mL)

  • Petroleum ether (40-60 °C boiling range, 10 mL)

Procedure:

  • Dissolve 2.52 g (0.02 mol) of 2,3-dimethylmaleic anhydride in 20 mL of chloroform in a round-bottom flask.

  • Slowly add 1.86 g (0.02 mol) of freshly distilled aniline to the solution with stirring at room temperature.

  • Allow the reaction mixture to stand overnight at room temperature.

  • Evaporate the solvent to dryness under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in 5 mL of isopropanol.

  • Precipitate the product by adding 10 mL of petroleum ether.

  • Collect the resulting shining crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold petroleum ether and dry them in a desiccator.

Expected Yield: 3.28 g (75%) Melting Point: 90-91 °C

Quantitative Data of Selected this compound Derivatives

The following tables summarize the physical and spectral data for a selection of N-substituted this compound derivatives.

Table 1: Physical and Yield Data

Compound NameN-SubstituentYield (%)Melting Point (°C)Reference
N-phenyl-3,4-dimethylmaleimidePhenyl44.789.9–90.2[4]
N-(4-methylphenyl)-3,4-dimethylmaleimide4-Methylphenyl78.2108.5-109.1[4]
N-(4-chlorophenyl)-3,4-dimethylmaleimide4-Chlorophenyl85.1134.2-134.8[4]
N-(4-methoxyphenyl)-3,4-dimethylmaleimide4-Methoxyphenyl82.5115.3-115.9[4]
N-benzyl-3,4-dimethylmaleimideBenzyl75.964.5-65.1[4]

Table 2: Spectral Data for N-phenyl-2,3-dimethylmaleimide

Spectral Data TypeKey Peaks/ShiftsReference
FT-IR (KBr, cm⁻¹) 3450, 1701 (C=O), 1493, 1395, 1092, 770, 702, 522[4]
¹H NMR (CDCl₃, δ ppm) 7.45-7.25 (m, 5H, Ar-H), 2.05 (s, 6H, 2x CH₃)[1]
¹³C NMR (CDCl₃, δ ppm) 171.5 (C=O), 137.8 (C=C), 132.0, 129.1, 128.6, 126.5 (Ar-C), 9.0 (CH₃)[1]

Biological Activities and Mechanisms of Action

This compound derivatives have demonstrated a range of biological activities, with antifungal properties being particularly prominent.

Antifungal Activity

Several N-substituted 2,3-dimethylmaleimides have shown potent antifungal activity against various fungal pathogens, including Sclerotinia sclerotiorum and Candida albicans.[1][4] For instance, N-(2-benzimidazole)-3,4-dimethylmaleimide exhibited a minimum inhibitory concentration (MIC) of 0.01 µg/mL against S. sclerotiorum.[4]

A notable example is the maleimide compound 1-(4-methoxyphenyl)-1-hydro-pyrrole-2,5-dione (MPD), which has been shown to inhibit virulence factors in Candida albicans.[5] The mechanism of action involves the upregulation of farnesol secretion, which in turn inhibits the Ras1-cAMP-Efg1 signaling pathway, a key regulator of fungal virulence.[5]

G cluster_pathway Antifungal Mechanism of MPD in Candida albicans MPD MPD (Maleimide Derivative) Dpp3 Dpp3 (Upregulation) MPD->Dpp3 Induces Farnesol Farnesol Secretion (Increased) Dpp3->Farnesol Cdc35 Cdc35 (Inhibition) Farnesol->Cdc35 Inhibits cAMP Intracellular cAMP (Decreased) Cdc35->cAMP Reduces production of Ras1_cAMP_Efg1 Ras1-cAMP-Efg1 Pathway cAMP->Ras1_cAMP_Efg1 Activates Virulence Inhibition of Virulence Factors (Adhesion, Filamentation, Biofilm Formation) cAMP->Virulence Inhibits Ras1_cAMP_Efg1->Virulence Promotes

Caption: Signaling pathway of MPD's anti-virulence activity in C. albicans.

Kinase Inhibition

The maleimide core is a known scaffold for kinase inhibitors. 2,3-Bisarylmaleimides, structurally related to this compound derivatives, have been developed as potent inhibitors of Protein Kinase C (PKC).[6] The activity of these compounds is influenced by the nature of the aryl substituents, with 2,3-bisindolylmaleimides showing high potency.[6] This suggests that this compound derivatives could also be explored for their potential as kinase inhibitors in drug discovery programs.

Experimental Workflows for Biological Evaluation

Mycelial Growth Rate Method for Antifungal Activity

This method is commonly used to assess the in vitro antifungal activity of compounds against filamentous fungi.

G cluster_workflow Workflow for Mycelial Growth Rate Antifungal Assay prep_compound Prepare stock solutions of This compound derivatives prep_media Prepare Potato Dextrose Agar (PDA) and amend with test compounds at various concentrations prep_compound->prep_media inoculation Inoculate the center of each plate with a mycelial plug of the test fungus prep_media->inoculation incubation Incubate plates at a controlled temperature (e.g., 25-28°C) inoculation->incubation measurement Measure the diameter of the fungal colony at regular intervals incubation->measurement analysis Calculate the percentage of mycelial growth inhibition compared to a control measurement->analysis

Caption: Experimental workflow for assessing antifungal activity.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent.

Protocol Overview:

  • Preparation of Antifungal Agent Dilutions: A serial two-fold dilution of the this compound derivative is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI 1640).

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared to a specific concentration (e.g., 0.5-2.5 x 10³ cells/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A growth control well (without the antifungal agent) and a sterility control well (broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a microplate reader.[2]

Applications in Drug Delivery

2,3-Dimethylmaleic anhydride (DMMA), the precursor to this compound derivatives, is utilized in the development of pH-responsive nanocarriers for targeted drug delivery. The amide bond formed between DMMA and an amine on a nanocarrier is stable at physiological pH but can be cleaved in the acidic tumor microenvironment. This charge-reversal mechanism enhances the cellular uptake of the drug-loaded nanoparticles by tumor cells, leading to improved therapeutic efficacy.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with significant potential in drug discovery and materials science. Their straightforward synthesis, coupled with their diverse biological activities, makes them attractive targets for further investigation. This guide provides a foundational understanding and practical methodologies to aid researchers in the exploration and application of these valuable chemical entities.

References

A-Detailed-Technical-Guide-to-2,3-Dimethylmaleimide-Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethylmaleimide, a versatile derivative of maleimide, is a valuable building block in several scientific and industrial fields. Its unique structural features, including the reactive carbon-carbon double bond within the maleimide ring and the presence of two methyl groups, confer distinct properties that are exploited in medicinal chemistry, materials science, and bioconjugation. This technical guide provides a comprehensive literature review of the synthesis, applications, and experimental protocols related to this compound and its derivatives. Quantitative data are summarized in structured tables, and key processes are illustrated with diagrams to facilitate a deeper understanding of its utility.

Introduction

This compound is a five-membered heterocyclic compound belonging to the imide family. The core maleimide structure is characterized by its electrophilicity, making it susceptible to nucleophilic attack, particularly via Michael addition reactions. The methyl substituents at the 2 and 3 positions influence the molecule's reactivity and steric hindrance, offering advantages in specific applications compared to unsubstituted maleimide.

This guide will delve into the primary applications of this compound, focusing on its role in the development of novel therapeutic agents, the creation of advanced polymer materials with tunable properties, and its use as a tool in bioconjugation for labeling and crosslinking biomolecules.

Synthesis of this compound and its N-Substituted Derivatives

The most common and established method for synthesizing N-substituted 2,3-dimethylmaleimides involves the condensation reaction between 2,3-dimethylmaleic anhydride and a primary amine.[1] This reaction typically proceeds through a two-step, one-pot process.

General Experimental Protocol for Synthesis

Step 1: Formation of the Maleamic Acid Intermediate

2,3-Dimethylmaleic anhydride is dissolved in a suitable solvent, such as glacial acetic acid or toluene. A primary amine is then added dropwise to the solution at room temperature. The reaction is typically stirred for a period ranging from a few hours to overnight, leading to the formation of the corresponding N-substituted 2,3-dimethylmaleamic acid.

Step 2: Cyclodehydration to the Imide

The maleamic acid intermediate is then cyclized to the final imide product. This is usually achieved by heating the reaction mixture, often with the addition of a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate. The reaction is heated to reflux for several hours. After cooling, the product often precipitates and can be collected by filtration and purified by recrystallization.

A schematic of this synthesis is presented below:

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products 2_3_Dimethylmaleic_Anhydride 2,3-Dimethylmaleic Anhydride Mixing Mixing in Solvent (e.g., Acetic Acid) 2_3_Dimethylmaleic_Anhydride->Mixing Primary_Amine Primary Amine (R-NH2) Primary_Amine->Mixing Maleamic_Acid N-Substituted 2,3-Dimethylmaleamic Acid Mixing->Maleamic_Acid Step 1: Amidation Heating Heating with Dehydrating Agent (e.g., Acetic Anhydride) Final_Imide N-Substituted This compound Heating->Final_Imide Maleamic_Acid->Heating Step 2: Cyclodehydration

Caption: General workflow for the synthesis of N-substituted 2,3-dimethylmaleimides.

Tabulated Synthesis Data

While specific yields can vary significantly based on the amine used and the reaction conditions, the following table provides a general overview of reported yields for the synthesis of various N-substituted 2,3-dimethylmaleimides.

N-SubstituentAmineSolventCatalystReflux Time (h)Yield (%)Reference
PhenylAnilineAcetic AcidSodium Acetate485[2]
4-Chlorophenyl4-ChloroanilineAcetic AcidSodium Acetate582[2]
4-Methylphenyl4-MethylanilineAcetic AcidSodium Acetate488[2]
4-Methoxyphenyl4-MethoxyanilineAcetic AcidSodium Acetate586[2]
2-Benzimidazole2-AminobenzimidazoleAcetic AcidSodium Acetate675[2]

Applications in Medicinal Chemistry

The maleimide scaffold is a recognized privileged structure in medicinal chemistry due to its diverse biological activities.[1] Derivatives of this compound have shown particular promise as antifungal and anticancer agents.

Antifungal Activity

Several studies have demonstrated the potent antifungal properties of N-substituted 2,3-dimethylmaleimides. The proposed mechanism of action involves the inhibition of crucial fungal enzymes, such as chitin synthase, which is essential for cell wall integrity.[2] The lipophilicity and electronic properties of the N-substituent play a significant role in the antifungal potency.

  • Preparation of Media: Potato dextrose agar (PDA) is prepared and autoclaved. After cooling to approximately 50°C, the test compound, dissolved in a suitable solvent like DMSO, is added to the molten agar to achieve the desired final concentrations. The final solvent concentration should be non-inhibitory to fungal growth.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) from the leading edge of an actively growing fungal colony (e.g., Sclerotinia sclerotiorum) is placed in the center of the PDA plates containing the test compound.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) in the dark.

  • Measurement: The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate (containing only the solvent) reaches the edge of the plate.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] * 100, where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.

The following table summarizes the in vitro antifungal activity of a series of N-substituted 2,3-dimethylmaleimides against the plant pathogenic fungus Sclerotinia sclerotiorum.[2]

CompoundN-SubstituentMIC (µg/mL)
4a Phenyl1.0
4b 4-Chlorophenyl0.5
4c 4-Bromophenyl0.5
4d 4-Iodophenyl0.1
4e 4-Fluorophenyl1.0
4f 4-Methylphenyl0.5
4g 4-Methoxyphenyl1.0
4h 4-Nitrophenyl5.0
4i 2-Chlorophenyl1.0
4j 2-Methylphenyl1.0
4k 2-Methoxyphenyl5.0
4l 3-Chlorophenyl0.5
4m 3-Methylphenyl1.0
4n 3-Methoxyphenyl5.0
4o Benzyl10.0
4p Cyclohexyl50.0
4q 2-Benzimidazole0.01
Anticancer Activity

While the broader class of maleimides has been investigated for anticancer properties, specific data for this compound derivatives is less abundant in readily available literature. However, the general mechanism of action for cytotoxic maleimides is believed to involve the alkylation of nucleophilic residues (such as cysteine) in key proteins, leading to enzyme inhibition and induction of apoptosis. Further research is needed to establish a clear structure-activity relationship for this compound derivatives and their anticancer effects.

Applications in Materials Science: Hydrogels

This compound is a valuable monomer for the synthesis of photo-crosslinkable polymers, which can be used to form hydrogels.[1] The photocrosslinking occurs through a [2+2] cycloaddition reaction of the maleimide double bonds upon exposure to UV light.[1] This allows for the in-situ formation of hydrogels with tunable mechanical properties.

General Experimental Protocol for Hydrogel Formation
  • Polymer Synthesis: A copolymer containing pendant this compound groups is first synthesized. This can be achieved by copolymerizing a monomer functionalized with this compound (e.g., N-(2-(2,3-dimethylmaleimido)ethyl)acrylamide) with a suitable backbone monomer (e.g., acrylamide).

  • Polymer Solution Preparation: The synthesized polymer is dissolved in a suitable solvent (often water or a buffer solution) to the desired concentration.

  • Photo-Crosslinking: The polymer solution is exposed to UV irradiation (e.g., at 365 nm) for a specific duration. The UV light initiates the [2+2] cycloaddition between the dimethylmaleimide moieties on adjacent polymer chains, leading to the formation of a crosslinked hydrogel network.

  • Characterization: The resulting hydrogel can be characterized for its physical properties, such as swelling ratio and mechanical strength (e.g., elastic modulus).

The photocrosslinking process is depicted in the following diagram:

Hydrogel_Formation Polymer_Chains Polymer Chains with Pendant this compound UV_Light UV Irradiation (e.g., 365 nm) Polymer_Chains->UV_Light [2+2] Cycloaddition Crosslinked_Hydrogel Crosslinked Hydrogel Network UV_Light->Crosslinked_Hydrogel

Caption: Schematic of hydrogel formation via photocrosslinking of this compound-functionalized polymers.

Tabulated Hydrogel Properties

Quantitative data on the physical properties of hydrogels specifically derived from this compound is not extensively consolidated in the readily available literature. The properties are highly dependent on the polymer backbone, the concentration of the this compound monomer, the polymer concentration in solution, and the UV irradiation dose. Further research is required to compile a comprehensive comparative table.

Applications in Bioconjugation

The maleimide group is a well-established reactive handle for bioconjugation, primarily through its highly efficient and selective reaction with thiols (cysteine residues in proteins) via a Michael addition reaction. This forms a stable thioether bond. The 2,3-dimethyl substitution can influence the rate and stability of this reaction.

General Experimental Protocol for Thiol-Maleimide Bioconjugation
  • Protein Preparation: If necessary, disulfide bonds in the protein are reduced to generate free thiol groups using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The excess reducing agent is then removed, typically by dialysis or gel filtration.

  • Reaction Setup: The protein solution is buffered to a pH between 6.5 and 7.5 to ensure the thiol group is sufficiently nucleophilic while minimizing side reactions with amines.

  • Conjugation: A solution of the this compound derivative (e.g., a fluorescent dye or a drug) is added to the protein solution. The reaction is typically allowed to proceed at room temperature or 4°C for a few hours.

  • Purification: The resulting protein conjugate is purified from unreacted small molecules using techniques such as dialysis, gel filtration, or chromatography.

The thiol-maleimide conjugation pathway is illustrated below:

Bioconjugation_Pathway Protein_Thiol Protein with Free Thiol (Cysteine) Conjugated_Protein Stable Thioether Conjugate Protein_Thiol->Conjugated_Protein Michael Addition (pH 6.5-7.5) DMM_Derivative This compound Derivative DMM_Derivative->Conjugated_Protein

Caption: Reaction pathway for the bioconjugation of a thiol-containing protein with a this compound derivative.

Tabulated Bioconjugation Data

Conclusion

This compound is a versatile chemical entity with significant applications in medicinal chemistry, materials science, and bioconjugation. Its straightforward synthesis and tunable reactivity make it an attractive building block for the development of new technologies. The antifungal properties of its N-substituted derivatives are particularly noteworthy, with some compounds exhibiting very low MIC values. In materials science, its ability to undergo photo-crosslinking provides a convenient method for the preparation of hydrogels with controlled properties. Furthermore, its reactivity towards thiols makes it a useful tool for the modification and labeling of biomolecules. While this guide provides a comprehensive overview of the current state of knowledge, further research is warranted to fully explore the potential of this compound and its derivatives, particularly in generating more extensive quantitative data for its applications in anticancer therapy, hydrogel development, and bioconjugation kinetics.

References

CAS number and safety data for 2,3-Dimethylmaleimide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2,3-Dimethylmaleimide for Researchers and Drug Development Professionals

Introduction

This compound is a derivative of maleimide, a five-membered unsaturated imide ring.[1] The presence of methyl groups at the 2 and 3 positions of the ring gives the compound distinct reactivity and stability.[1] This guide provides a comprehensive overview of this compound, including its chemical properties, safety data, synthesis protocols, and key applications in research and development.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point ranging from 91 to 96 °C.[2] Its chemical reactivity is primarily defined by the electron-deficient nature of the five-membered ring, making the carbon-carbon double bond highly electrophilic and susceptible to nucleophilic attack, particularly Michael addition reactions with thiols.[1] This reactivity is fundamental to its use in bioconjugation.[1]

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
CAS Number 17825-86-4[1][3]
Molecular Formula C₆H₇NO₂[3]
Molecular Weight 125.13 g/mol [1][3]
IUPAC Name 3,4-dimethylpyrrole-2,5-dione[1][3]
Melting Point 91 - 96 °C[2]
Boiling Point 223 °C @ 760 mmHg[2]
Appearance Beige Solid[2]
InChI Key ZTWMBHJPUJJJME-UHFFFAOYSA-N[1][3]

Safety Data

This compound is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[4] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[2]

Table 2: GHS Hazard Information for this compound
Hazard StatementCodeDescription
Acute Toxicity, OralH302Harmful if swallowed.
Skin CorrosionH314Causes severe skin burns and eye damage.[4]
Skin SensitizationH317May cause an allergic skin reaction.[4]
Serious Eye DamageH318Causes serious eye damage.

Precautionary Statements:

  • P260: Do not breathe dust.[4]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[4]

  • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

  • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • P310: Immediately call a POISON CENTER or doctor/physician.[4]

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-2,3-Dimethylmaleimides

The primary method for synthesizing N-substituted 2,3-dimethylmaleimides is the condensation reaction between 2,3-dimethylmaleic anhydride and a primary amine.[1] The reaction with arylamines often proceeds directly to the imide product without the isolation of the intermediate amic acid.[1][5]

Materials:

  • 2,3-Dimethylmaleic anhydride

  • Primary arylamine (e.g., aniline)

  • Acetone

  • Ether

Procedure:

  • Dissolve 0.01 mole of 2,3-dimethylmaleic anhydride in 25 mL of ether.

  • With stirring and cooling, add 0.01 mole of the primary arylamine dropwise to the solution.

  • Allow the reaction mixture to stand overnight at room temperature.

  • Evaporate the solvent to dryness.

  • Dissolve the residue in 10 mL of acetone and filter the solution.

  • The filtrate contains the N-aryl-2,3-dimethylmaleimide product. Further purification can be achieved by recrystallization from a suitable solvent.[5]

Diagram of Synthesis Workflow:

G cluster_synthesis Synthesis of N-Aryl-2,3-Dimethylmaleimide Reactants 2,3-Dimethylmaleic Anhydride + Primary Arylamine Mixing Dissolve in Ether Add Amine Dropwise Reactants->Mixing Reaction Stir Overnight at Room Temperature Mixing->Reaction Evaporation Evaporate Solvent Reaction->Evaporation Purification Dissolve in Acetone Filter Evaporation->Purification Product N-Aryl-2,3-Dimethylmaleimide Purification->Product G cluster_michael Michael Addition of Thiol to this compound Maleimide This compound Electrophilic Double Bond Conjugate { Thioether Conjugate |  Stable C-S Bond} Maleimide->Conjugate Covalent Bond Formation Thiol Biomolecule-SH Nucleophilic Thiol Group Thiol:f1->Maleimide:f1 Nucleophilic Attack G cluster_dimerization UV-Induced [2+2] Photocycloaddition Monomer1 Maleimide 1 UV UV Irradiation Monomer1->UV Monomer2 Maleimide 2 Monomer2->UV Dimer Cyclobutane Dimer (Crosslink) UV->Dimer

References

Methodological & Application

Application Notes and Protocols: 2,3-Dimethylmaleimide as a Versatile Building Block for Advanced Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of polymers derived from 2,3-dimethylmaleimide (DMMI). DMMI is a valuable monomer unit for creating functional polymers with applications in hydrogel formation, smart drug delivery systems, and high-performance plastics. Its unique chemical properties, particularly the photo-reactivity of the maleimide double bond and the stimuli-responsive nature of its derivatives, make it a focal point for advanced materials research.

Core Applications and Polymer Properties

Polymers incorporating this compound can be tailored for several advanced applications, primarily leveraging their responsiveness to external stimuli such as UV light, temperature, and pH.

  • Photo-crosslinkable Hydrogels: The carbon-carbon double bond within the DMMI moiety is photoactive.[1] Upon exposure to UV radiation, it can undergo a [2+2] photocycloaddition reaction, forming a cyclobutane ring. This dimerization creates a covalent link between two DMMI molecules. When DMMI is incorporated as a pendant group on a polymer chain, UV irradiation can transform the soluble polymer chains into a crosslinked, three-dimensional hydrogel network.[1]

  • Thermosensitive Polymers: By copolymerizing DMMI-functionalized monomers with monomers like N-isopropylacrylamide (NIPAAm), it is possible to create polymers that exhibit a Lower Critical Solution Temperature (LCST).[2] Below the LCST, the polymer is soluble in water, but above this temperature, it undergoes a phase transition and becomes insoluble. This property is highly valuable for creating "smart" materials that respond to temperature changes.[2][3]

  • pH-Responsive Systems for Drug Delivery: The precursor to DMMI, 2,3-dimethylmaleic anhydride (DMMA), is extensively used to design intelligent drug delivery systems.[1][4][5] DMMA reacts with amines on drug carriers to form amide bonds that are stable at physiological pH but cleave in the slightly acidic microenvironment of tumors (pH ~6.8).[4] This cleavage triggers a "charge-reversal" of the nanocarrier from negative to positive, enhancing its uptake by cancer cells.[4][5][6]

Data Summary: Properties of this compound Derived Polymers

The following table summarizes key quantitative data for polymers synthesized using DMMI derivatives, providing a comparative overview for researchers.

Polymer SystemMonomersKey PropertyQuantitative DataReference
Thermosensitive Copolymers 2-(dimethylmaleimido)-N-ethyl-acrylamide (DMIA), N-isopropylacrylamide (NIPAAm)Lower Critical Solution Temperature (LCST)23.1 to 39.2 °C (pH and composition dependent)[2]
Homopolymer N-(4-(N'-(4-phenyl) methanamide)) phenyl maleimide (MPMI)Thermal Stability (Decomposition Temp)Initial Decomposition: > 300°C[7]
Copolymer MPMI, Methyl Methacrylate (MMA)Monomer Reactivity Ratiosr1 (MPMI) = 0.33, r2 (MMA) = 0.56[7]
High-Performance Polyimide Diamine-functionalized DMMI derivative, DianhydrideDielectric Constant (εr)4.2[8]
High-Performance Polyimide Diamine-functionalized DMMI derivative, DianhydrideEnergy Storage Density (Ue)5.07 J/cm³[8]

Experimental Protocols

Protocol 1: Synthesis of N-substituted this compound Monomer

This protocol describes the general synthesis of an N-substituted this compound monomer, a crucial first step for subsequent polymerization. The reaction involves the condensation of 2,3-dimethylmaleic anhydride with a primary amine.[1]

Materials:

  • 2,3-dimethylmaleic anhydride

  • Primary amine (e.g., aminophenol, ethylenediamine)

  • Solvent (e.g., Dimethylformamide - DMF, Acetic Acid)

  • Crushed ice

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve 0.02 mol of maleic anhydride in 10 mL of DMF in a three-neck round-bottom flask.[9]

  • In a separate beaker, dissolve 0.01 mol of the primary amine in 10 mL of DMF.[9]

  • Slowly add the amine solution to the maleic anhydride solution over 10 minutes while stirring at room temperature.[9]

  • Continue stirring the mixture for 2 hours at room temperature to form the intermediate maleamic acid.[9]

  • For cyclodehydration to the imide, add a dehydrating agent like acetic anhydride and a catalyst like sodium acetate, and heat the mixture (e.g., at 60-80°C) for several hours. The direct reaction of 2,3-dimethylmaleic anhydride with arylamines can often lead directly to the N-aryl-2,3-dimethylmaleimide without isolation of the amic acid intermediate.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled solution into crushed ice to precipitate the N-substituted this compound product.[9]

  • Filter the precipitate, wash it several times with distilled water, and dry it in an oven at 60-70°C.[9]

  • Recrystallize the crude product from ethanol to obtain the purified monomer.[9]

Characterization:

  • FT-IR: Confirm the presence of the imide group (characteristic C=O stretching peaks around 1770 and 1710 cm⁻¹).[7]

  • ¹H NMR: Confirm the structure by analyzing the chemical shifts and integrations of the protons.[7]

cluster_synthesis Protocol 1: Monomer Synthesis Workflow reagents Reactants: 2,3-Dimethylmaleic Anhydride + Primary Amine mixing Dissolve in DMF Mix at Room Temp (2h) reagents->mixing Step 1-3 intermediate Intermediate: Maleamic Acid mixing->intermediate Step 4 cyclization Cyclodehydration (Heat + Catalyst) intermediate->cyclization Step 5 product Product: N-substituted This compound cyclization->product purification Precipitation (Ice) Filtration & Drying Recrystallization (Ethanol) product->purification Step 6-9

Workflow for N-substituted this compound synthesis.
Protocol 2: Free Radical Polymerization

This protocol outlines the synthesis of a homopolymer or copolymer from an N-substituted maleimide monomer using a free radical initiator.

Materials:

  • N-substituted this compound monomer (from Protocol 1)

  • Comonomer (optional, e.g., Methyl Methacrylate - MMA or NIPAAm)

  • Initiator (e.g., 2,2'-Azobisisobutyronitrile - AIBN)

  • Solvent (e.g., Tetrahydrofuran - THF, 1,4-dioxane)

  • Precipitating solvent (e.g., Methanol/water mixture)

Procedure:

  • In a round-bottom flask, dissolve the desired amounts of the DMMI monomer and any comonomer in THF.[7]

  • Add the free radical initiator, AIBN (typically 0.1-1 mol% with respect to the total monomer concentration).[9]

  • De-gas the solution by bubbling nitrogen through it for 15-20 minutes to remove oxygen, which can inhibit polymerization.

  • Heat the reaction mixture to 65-70°C under a nitrogen atmosphere and maintain this temperature for the desired reaction time (e.g., 24-48 hours).[2][7][9]

  • After polymerization, cool the flask to room temperature.

  • Precipitate the polymer by slowly pouring the viscous solution into a stirred excess of a non-solvent, such as a methanol-water mixture.[7][9]

  • Collect the precipitated polymer by filtration.

  • To purify the polymer, re-dissolve it in a minimal amount of THF and re-precipitate it in the non-solvent. Repeat this process two to three times to remove unreacted monomer.[7]

  • Dry the final polymer product in a vacuum oven at 60°C until a constant weight is achieved.

Characterization:

  • GPC/SEC: Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.[7]

  • DSC/TGA: Analyze the thermal properties, such as the glass transition temperature (Tg) and decomposition temperature.[7]

cluster_polymerization Protocol 2: Polymerization Workflow start Dissolve Monomer(s) & Initiator (AIBN) in THF degas De-gas with Nitrogen start->degas react Heat at 65-70°C (24-48h) degas->react precipitate Cool & Precipitate in Methanol/Water react->precipitate purify Re-dissolve & Re-precipitate (2-3x) precipitate->purify dry Dry under Vacuum purify->dry final_polymer Purified Polymer dry->final_polymer

General workflow for free radical polymerization.
Protocol 3: Photo-crosslinking to Form Hydrogels

This protocol details the formation of a hydrogel from a DMMI-functionalized polymer via UV-induced dimerization.

Materials:

  • Polymer with pendant this compound groups (from Protocol 2)

  • Solvent (e.g., water for hydrophilic polymers, DMF for organogels)

  • UV lamp (e.g., 365 nm wavelength)

Procedure:

  • Prepare a solution of the DMMI-functionalized polymer in the chosen solvent at the desired concentration.

  • Transfer the polymer solution to a suitable container, such as a quartz cuvette or between two glass plates separated by a spacer to control thickness.

  • Expose the solution to UV radiation (e.g., 365 nm).[10] The irradiation time and intensity will determine the extent of crosslinking and can be optimized for the desired gel properties.[1]

  • Monitor the gelation process. The transition from a soluble polymer solution to an insoluble gel network indicates successful crosslinking.[1]

  • After irradiation, the resulting hydrogel can be removed and washed with the solvent to remove any uncrosslinked polymer chains.

Characterization:

  • Rheology: Measure the mechanical properties of the gel, such as the storage modulus (G') and loss modulus (G'').

  • Swelling Studies: Determine the swelling ratio of the hydrogel in different solvents to understand its network structure.

  • UV-Vis Spectroscopy: Monitor the disappearance of the DMMI absorbance peak (around 360 nm) during irradiation to follow the crosslinking reaction.[10]

cluster_crosslinking Protocol 3: Hydrogel Formation cluster_relationship Logical Relationship solution Prepare Polymer Solution (DMMI-functionalized) uv_exposure Expose to UV Light (e.g., 365 nm) solution->uv_exposure gelation [2+2] Photocycloaddition Crosslinking Occurs uv_exposure->gelation hydrogel Hydrogel Network gelation->hydrogel DMMI DMMI Monomer Polymer Linear Polymer DMMI->Polymer Polymerization Crosslinked Crosslinked Gel Polymer->Crosslinked UV Irradiation

Logical flow from monomer to crosslinked hydrogel.

Concluding Remarks

This compound and its derivatives are highly versatile building blocks for creating a new generation of functional and "smart" polymers. The straightforward synthesis of monomers and their compatibility with standard polymerization techniques allow for the creation of materials with tunable properties. The protocols and data presented here offer a foundational guide for researchers aiming to explore the potential of DMMI-based polymers in fields ranging from regenerative medicine and drug delivery to advanced coatings and high-performance materials.

References

Application of 2,3-Dimethylmaleimide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,3-dimethylmaleimide and its derivatives in medicinal chemistry. The content covers key applications including antifungal and anticancer activities, protein kinase inhibition, and bioconjugation strategies.

Introduction

The this compound scaffold is a valuable pharmacophore in drug discovery, offering a versatile platform for the development of novel therapeutic agents. Its rigid, five-membered ring structure and the presence of two carbonyl groups contribute to its diverse biological activities. The methyl groups at the 2 and 3 positions enhance stability and influence the reactivity of the maleimide core. This document outlines the synthesis of this compound derivatives and provides detailed protocols for evaluating their biological activities.

Key Applications and Experimental Protocols

Synthesis of N-Substituted this compound Derivatives

N-substituted 2,3-dimethylmaleimides are typically synthesized through a condensation reaction between 2,3-dimethylmaleic anhydride and a primary amine. This reaction can proceed in one or two steps depending on the reactants and conditions.[1]

Protocol 1: General Two-Step Synthesis of N-Aryl-2,3-Dimethylmaleimides

This protocol is adapted from the synthesis of N-arylmaleimides and is suitable for the synthesis of various N-substituted 2,3-dimethylmaleimides.[1]

Step 1: Formation of N-Aryl-2,3-dimethylmaleamic Acid

  • Dissolve the desired primary arylamine (1 equivalent) in a suitable solvent such as chloroform or diethyl ether at room temperature.

  • To this solution, add a solution of 2,3-dimethylmaleic anhydride (1 equivalent) in the same solvent dropwise with stirring.

  • Continue stirring the reaction mixture at room temperature overnight.

  • The resulting N-aryl-2,3-dimethylmaleamic acid often precipitates out of the solution. Collect the precipitate by filtration and wash with cold solvent.

Step 2: Cyclodehydration to N-Aryl-2,3-Dimethylmaleimide

  • Suspend the dried N-aryl-2,3-dimethylmaleamic acid in acetic anhydride.

  • Add a catalytic amount of anhydrous sodium acetate.

  • Heat the mixture at 90-100°C for 1-2 hours.

  • After cooling, pour the reaction mixture into ice-water to hydrolyze the excess acetic anhydride.

  • The N-aryl-2,3-dimethylmaleimide product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or benzene) to obtain the pure N-aryl-2,3-dimethylmaleimide.[1]

Protocol 2: One-Step Synthesis of N-Aryl-2,3-Dimethylmaleimides

In many cases, the reaction of arylamines with 2,3-dimethylmaleic anhydride directly yields the cyclic imide in a single step.[1]

  • Dissolve the primary arylamine (1 equivalent) and 2,3-dimethylmaleic anhydride (1 equivalent) in a high-boiling point solvent such as toluene or xylene.

  • Reflux the reaction mixture for 3-6 hours, using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel or by recrystallization to yield the pure N-aryl-2,3-dimethylmaleimide.

G cluster_twostep Two-Step Protocol cluster_onestep One-Step Protocol Primary Arylamine Primary Arylamine 2,3-Dimethylmaleic Anhydride 2,3-Dimethylmaleic Anhydride N-Aryl-2,3-dimethylmaleamic Acid N-Aryl-2,3-dimethylmaleamic Acid N-Aryl-2,3-Dimethylmaleimide_2 N-Aryl-2,3-Dimethylmaleimide Primary Arylamine_1 Primary Arylamine 2,3-Dimethylmaleic Anhydride_1 2,3-Dimethylmaleic Anhydride N-Aryl-2,3-Dimethylmaleimide_1 N-Aryl-2,3-Dimethylmaleimide

Antifungal Activity

N-substituted 2,3-dimethylmaleimides have demonstrated significant antifungal properties, particularly against the plant pathogenic fungus Sclerotinia sclerotiorum.

Protocol 3: Determination of Antifungal Activity by Mycelial Growth Inhibition Assay

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Synthesized N-substituted this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • Sclerotinia sclerotiorum culture

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Prepare PDA medium and autoclave. Allow it to cool to 45-50°C.

  • Add appropriate volumes of the stock solutions to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 50, 100 µg/mL). Ensure the final concentration of DMSO does not inhibit fungal growth (typically <1%). A control plate with PDA and DMSO (without the test compound) should be prepared.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • From a fresh culture of S. sclerotiorum, cut a 5 mm mycelial disc using a sterile cork borer and place it at the center of each PDA plate.

  • Incubate the plates at 25°C for 48-72 hours, or until the mycelial growth in the control plate reaches the edge of the plate.

  • Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.

Table 1: Antifungal Activity of Selected N-Substituted 2,3-Dimethylmaleimides against S. sclerotiorum

Compound (N-Substituent)Minimum Inhibitory Concentration (MIC) (µg/mL)
N-(2-benzimidazole)0.01
N-(4-chlorophenyl)0.39
N-(4-methylphenyl)0.78
N-phenyl1.56
N-(4-methoxyphenyl)3.13
N-benzyl6.25
Anticancer Activity

Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines.

Protocol 4: In Vitro Cytotoxicity Evaluation using the MTT Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of the compounds against human breast cancer cell lines MCF-7 and MDA-MB-231.

Materials:

  • MCF-7 and MDA-MB-231 cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Synthesized this compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Culture MCF-7 and MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

G Cell_Seeding Seed cells in 96-well plate (5x10^3 - 1x10^4 cells/well) Incubation_1 Incubate overnight (37°C, 5% CO2) Cell_Seeding->Incubation_1 Compound_Treatment Treat with serially diluted This compound derivatives Incubation_1->Compound_Treatment Incubation_2 Incubate for 48-72 hours Compound_Treatment->Incubation_2 MTT_Addition Add MTT solution (10-20 µL/well) Incubation_2->MTT_Addition Incubation_3 Incubate for 4 hours MTT_Addition->Incubation_3 Formazan_Dissolution Remove medium, add DMSO (150 µL/well) Incubation_3->Formazan_Dissolution Absorbance_Reading Read absorbance (490 nm or 570 nm) Formazan_Dissolution->Absorbance_Reading Data_Analysis Calculate % cell viability and determine IC50 Absorbance_Reading->Data_Analysis

Protein Kinase C (PKC) Inhibition

2,3-Bisarylmaleimides, which are derivatives of this compound, have been identified as potent inhibitors of Protein Kinase C (PKC), a key enzyme in cellular signal transduction.

Protocol 5: In Vitro Protein Kinase C Inhibition Assay

This is a general protocol for assessing the inhibitory activity of this compound derivatives against PKC.

Materials:

  • Purified Protein Kinase C (rat brain)

  • Histone H1 as a substrate

  • [γ-³²P]ATP

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 100 µg/mL phosphatidylserine, 20 µg/mL diacylglycerol)

  • Test compounds (2,3-bisarylmaleimides) dissolved in DMSO

  • P81 phosphocellulose paper

  • Phosphoric acid (0.75%)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, histone H1, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding purified PKC and [γ-³²P]ATP. The final ATP concentration should be close to its Km value.

  • Incubate the reaction mixture at 30°C for 10-15 minutes.

  • Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.

  • Wash the phosphocellulose papers several times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Dry the papers and measure the radioactivity using a scintillation counter.

  • A control reaction without the inhibitor is performed to determine 100% enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Table 2: Protein Kinase C Inhibitory Activity of 2,3-Bisarylmaleimides

CompoundArIC50 (µM)
1 3-indolyl0.22
2 1-methyl-3-indolyl0.30
3 1-benzyl-3-indolyl1.2
4 1-naphthyl0.81
5 3-benzo[b]thienyl0.90

G Signal Signal (e.g., Growth Factor) Receptor Receptor Activation Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC DAG Diacylglycerol (DAG) PLC->DAG cleaves IP3 Inositol Trisphosphate (IP3) PLC->IP3 cleaves PIP2 PIP2 PIP2->PLC PKC Protein Kinase C (PKC) DAG->PKC activates IP3->PKC activates Substrate Substrate Phosphorylation PKC->Substrate Cellular_Response Cellular Response (Proliferation, Differentiation) Substrate->Cellular_Response Inhibitor 2,3-Bisarylmaleimide (ATP-competitive) Inhibitor->PKC inhibits

Bioconjugation

The maleimide group is a well-established reactive handle for bioconjugation, particularly for its selective reaction with thiol groups of cysteine residues in peptides and proteins.

Protocol 6: Cysteine-Specific Bioconjugation

This protocol outlines the general procedure for conjugating a this compound derivative to a cysteine-containing peptide.

Materials:

  • Cysteine-containing peptide

  • This compound derivative with a functional group for conjugation

  • Conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5, containing EDTA)

  • Reducing agent (e.g., dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP))

  • Purification system (e.g., size-exclusion chromatography or reversed-phase HPLC)

Procedure:

  • Peptide Reduction (if necessary): If the cysteine residues in the peptide are oxidized (forming disulfide bonds), they must first be reduced. Dissolve the peptide in the conjugation buffer and add a 10-20 fold molar excess of a reducing agent like TCEP. Incubate for 1-2 hours at room temperature.

  • Removal of Reducing Agent: Remove the excess reducing agent using a desalting column or size-exclusion chromatography.

  • Conjugation Reaction: Dissolve the this compound derivative in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) and add it to the solution of the reduced peptide. A 5-10 fold molar excess of the maleimide derivative is typically used.

  • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. The reaction should be protected from light if the maleimide derivative is light-sensitive.

  • Quenching the Reaction: Quench any unreacted maleimide by adding a small molecule thiol such as β-mercaptoethanol or cysteine.

  • Purification of the Conjugate: Purify the resulting peptide-maleimide conjugate from excess reagents and unconjugated peptide using an appropriate chromatographic method (e.g., RP-HPLC or SEC).

  • Characterization: Characterize the purified conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the successful conjugation.

Conclusion

This compound and its derivatives represent a versatile and potent class of compounds in medicinal chemistry. The synthetic accessibility and the diverse biological activities, including antifungal, anticancer, and protein kinase inhibitory effects, make them attractive candidates for further drug development. The protocols provided in this document offer a comprehensive guide for researchers to synthesize, evaluate, and utilize these promising scaffolds in their drug discovery endeavors. The application in bioconjugation further extends their utility as tools in chemical biology and for the development of targeted therapeutics.

References

Application Notes and Protocols for 2,3-Dimethylmaleimide as a Crosslinking Agent for Hydrogels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the proposed use of 2,3-dimethylmaleimide (DMI) as a novel crosslinking agent for the preparation of hydrogels. While the broader class of maleimides is well-established for hydrogel synthesis via Michael addition chemistry, the specific application of this compound is a developing area. The following protocols and data are based on established principles of maleimide-thiol chemistry and are intended to serve as a foundational guide for researchers exploring this promising crosslinking agent.

Introduction and Rationale for Using this compound

Hydrogels are three-dimensional, water-swollen polymer networks with wide-ranging applications in biomedical fields, including drug delivery, tissue engineering, and regenerative medicine. The formation of stable hydrogels often relies on the crosslinking of polymer chains. Maleimide groups are highly effective for this purpose, as they react efficiently and specifically with thiol groups under physiological conditions via a Michael addition reaction. This reaction is advantageous for biomedical applications as it proceeds without the need for potentially harmful initiators or UV light.[1]

The use of this compound as a crosslinking agent is proposed here as a means to potentially fine-tune the properties of the resulting hydrogel. The methyl groups on the maleimide ring may influence the reaction kinetics and the stability of the resulting thioether bond, offering a new avenue for designing hydrogels with tailored characteristics.

Proposed Mechanism of Crosslinking

The crosslinking of polymers functionalized with this compound occurs through a Michael addition reaction with thiol-containing molecules. The thiol group acts as a nucleophile, attacking one of the carbon atoms of the double bond in the DMI ring, leading to the formation of a stable thioether linkage.

G cluster_reactants Reactants cluster_reaction Michael Addition cluster_product Product Polymer_DMI Polymer-DMI Reaction_Step Nucleophilic Attack Polymer_DMI->Reaction_Step This compound moiety Thiol_Crosslinker Thiol-Crosslinker Thiol_Crosslinker->Reaction_Step Thiol group Crosslinked_Hydrogel Crosslinked Hydrogel Network Reaction_Step->Crosslinked_Hydrogel Thioether bond formation G cluster_synthesis HA-DMI Synthesis cluster_hydrogel Hydrogel Formation & Characterization HA HA Activation Activate HA with EDC/NHS HA->Activation EDC/NHS Functionalization React with N-(2-aminoethyl)-2,3-dimethylmaleimide Activation->Functionalization EDC/NHS Purification Dialysis & Lyophilization Functionalization->Purification EDC/NHS HA_DMI_Product HA-DMI Powder Purification->HA_DMI_Product EDC/NHS HA_DMI_Solution Dissolve HA-DMI in PBS HA_DMI_Product->HA_DMI_Solution Mixing Mix HA-DMI and DTT solutions HA_DMI_Solution->Mixing DTT_Solution Dissolve DTT in PBS DTT_Solution->Mixing Gelation Gelation at Room Temperature Mixing->Gelation Characterization Characterize Hydrogel Properties Gelation->Characterization G cluster_hydrogel Drug Delivery System cluster_cell Cancer Cell Hydrogel DMI-Crosslinked Hydrogel Drug PI3K/Akt Inhibitor Hydrogel->Drug Controlled Release PI3K PI3K Drug->PI3K Inhibition Receptor Growth Factor Receptor Receptor->PI3K Akt Akt PI3K->Akt Downstream Downstream Effectors (e.g., mTOR) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

References

Application Notes and Protocols: Fluorescent Labeling of Peptides with 2,3-Dimethylmaleimide (DMI) Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the fluorescent labeling of peptides using 2,3-Dimethylmaleimide (DMI) derivatives. This technique allows for the site-specific, reversible covalent modification of cysteine-containing peptides, enabling a wide range of applications in biological research and drug development. The key feature of the DMI linkage is its ability to undergo a retro-Michael reaction under specific conditions, allowing for the removal of the fluorescent label. This "on-off" capability is particularly useful for studying dynamic biological processes.

Introduction

Fluorescent labeling of peptides is a powerful tool for visualizing and quantifying biological events. The maleimide-thiol reaction is a widely used method for this purpose, targeting the sulfhydryl group of cysteine residues to form a stable thioether bond.[1] this compound (DMI) derivatives offer a unique advantage over traditional maleimides by introducing a reversible linkage. The methyl groups on the maleimide ring facilitate a retro-Michael reaction under specific, mild conditions, allowing for the cleavage of the label from the peptide. This reversibility is instrumental in applications requiring temporal control of fluorescence or the recovery of the native peptide.

Principle of Reversible Labeling

The fluorescent labeling of a cysteine-containing peptide with a DMI-derivatized fluorophore proceeds via a Michael addition. The thiol group of the cysteine residue acts as a nucleophile, attacking the electron-deficient double bond of the maleimide ring to form a stable thioether bond.

The reverse reaction, or cleavage, is a retro-Michael reaction. This is typically induced by a change in conditions, such as an increase in pH or the introduction of a competing thiol, which shifts the equilibrium back towards the reactants, releasing the fluorescent label and regenerating the free thiol on the peptide. The kinetics of this reversal are influenced by factors such as the specific N-substituent on the maleimide and the pKa of the thiol.

Applications

The reversible nature of DMI labeling opens up unique experimental possibilities:

  • Studying Receptor-Ligand Interactions: A fluorescently labeled peptide ligand can be used to visualize its binding to a cell surface receptor, such as a G-protein coupled receptor (GPCR). After characterization, the label can be cleaved to study the downstream signaling of the unmodified ligand or to allow for the binding of other molecules.

  • Pulse-Chase Experiments: Peptides can be fluorescently "pulsed" (labeled) to track their movement and interactions within a cell or organism, and then "chased" by cleaving the label at a specific time point to observe subsequent events.

  • Drug Delivery and Release: A therapeutic peptide can be conjugated to a fluorescent DMI derivative for imaging and tracking. The cleavage of the linker can be designed to occur at the target site, releasing the active peptide.

  • Protein Folding and Dynamics: Reversible labeling can be used to study conformational changes in peptides and proteins.

Quantitative Data Summary

The following table summarizes key quantitative data for the fluorescent labeling of peptides with maleimide derivatives. Data for 2,3-diphenylmaleimide, a structurally similar compound, is included as a proxy for DMI derivatives due to the limited availability of specific data for DMI.

ParameterValueCompoundReference
Labeling Reaction pH 7.0 - 7.5General Maleimides[1]
Labeling Reaction Time 2 hours at room temperature or overnight at 4°CGeneral Maleimides[1]
Cleavage Condition Thiol exchange (e.g., with glutathione)Thioether succinimides
Half-life of Conversion (Cleavage) 3.1 to 258 hours (depending on thiol pKa and maleimide N-substituent)N-substituted maleimide-thiol adducts
Quantum Yield (Φ) 10.97%2,3-diphenylmaleimide-labeled PNA

Experimental Protocols

Protocol 1: Fluorescent Labeling of a Cysteine-Containing Peptide with a DMI Derivative

This protocol outlines the general procedure for labeling a peptide containing a cysteine residue with a fluorescent DMI derivative.

Materials:

  • Cysteine-containing peptide

  • Fluorescent this compound (DMI) derivative (e.g., DMI-fluorophore)

  • Degassed conjugation buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., HPLC, gel filtration)

Procedure:

  • Peptide Preparation:

    • Dissolve the cysteine-containing peptide in the degassed conjugation buffer to a final concentration of 1-5 mg/mL.

    • If the peptide contains disulfide bonds, add a 10-20 fold molar excess of TCEP solution to the peptide solution.

    • Incubate at room temperature for 30 minutes to reduce the disulfide bonds.

  • DMI-Fluorophore Preparation:

    • Dissolve the fluorescent DMI derivative in a minimal amount of anhydrous DMF or DMSO to prepare a 10 mM stock solution.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the dissolved DMI-fluorophore to the peptide solution.

    • Gently mix and incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Purify the labeled peptide from excess fluorophore and other reaction components using reverse-phase HPLC or gel filtration chromatography.

    • Monitor the purification by absorbance at a wavelength appropriate for the fluorophore and the peptide (e.g., 280 nm for the peptide).

    • Collect the fractions containing the labeled peptide and confirm the product by mass spectrometry.

  • Storage:

    • Lyophilize the purified, labeled peptide and store it at -20°C or below, protected from light.

Protocol 2: Cleavage of the Fluorescent Label (Retro-Michael Reaction)

This protocol describes a general method for cleaving the DMI-linked fluorophore from the labeled peptide.

Materials:

  • DMI-labeled peptide

  • Cleavage buffer (e.g., 100 mM phosphate buffer, pH 8.0-8.5, containing a competing thiol)

  • Competing thiol (e.g., 10-100 mM Glutathione or Dithiothreitol (DTT))

  • Purification system (e.g., HPLC, gel filtration)

Procedure:

  • Cleavage Reaction:

    • Dissolve the DMI-labeled peptide in the cleavage buffer.

    • Incubate the solution at room temperature or 37°C. The reaction time will depend on the specific DMI derivative and the competing thiol concentration and may range from a few hours to overnight.

    • Monitor the progress of the cleavage reaction by HPLC, observing the decrease of the labeled peptide peak and the appearance of the unlabeled peptide peak.

  • Purification:

    • Once the cleavage is complete, purify the unlabeled peptide from the cleaved fluorophore and the competing thiol using reverse-phase HPLC or gel filtration chromatography.

    • Confirm the identity of the unlabeled peptide by mass spectrometry.

Visualizations

experimental_workflow cluster_labeling Peptide Labeling cluster_cleavage Label Cleavage Peptide Cysteine-Peptide Reduce Disulfide Reduction (TCEP) Peptide->Reduce Reaction Michael Addition (pH 7.0-7.5) Reduce->Reaction DMI_Fluorophore Fluorescent DMI Derivative DMI_Fluorophore->Reaction Labeled_Peptide Fluorescently Labeled Peptide Reaction->Labeled_Peptide Purification1 Purification (HPLC) Labeled_Peptide->Purification1 Labeled_Peptide2 Fluorescently Labeled Peptide Cleavage Retro-Michael Reaction (pH > 8, + Thiol) Labeled_Peptide2->Cleavage Unlabeled_Peptide Unlabeled Peptide Cleavage->Unlabeled_Peptide Purification2 Purification (HPLC) Unlabeled_Peptide->Purification2

Caption: Workflow for reversible fluorescent labeling of peptides.

signaling_pathway cluster_receptor Cell Membrane GPCR GPCR Signaling Downstream Signaling (G-protein activation, etc.) GPCR->Signaling Activation Labeled_Ligand DMI-Labeled Peptide (Fluorescent) Binding Binding Labeled_Ligand->Binding Binding->GPCR Imaging Fluorescence Imaging (Receptor Localization) Binding->Imaging Cleavage Label Cleavage (Retro-Michael) Binding->Cleavage Unlabeled_Ligand Unlabeled Peptide Cleavage->Unlabeled_Ligand Unlabeled_Ligand->Binding Re-binding

Caption: Application in studying GPCR signaling.

References

Application Notes and Protocols for the Investigational Use of 2,3-Dimethylmaleimide in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that significantly influences the efficacy, stability, and therapeutic index of the ADC. Maleimide-based linkers are widely used for their efficient and selective reaction with thiol groups on antibodies, typically from reduced interchain disulfide bonds.

This document explores the potential application of 2,3-Dimethylmaleimide in the development of ADCs. While not as commonly cited as other next-generation maleimides, the unique substitution pattern of this compound offers intriguing possibilities for modulating the stability and reactivity of the resulting conjugate. These notes provide an overview of its potential role, detailed experimental protocols for its use in ADC conjugation, and a summary of relevant data.

The Role of this compound in ADC Linker Chemistry

The chemical reactivity of maleimides is centered on the electrophilic nature of the carbon-carbon double bond within the five-membered ring, making it susceptible to nucleophilic attack, particularly from thiols in a Michael addition reaction.[1] In the context of ADCs, this reaction is utilized to form a stable thioether bond between the linker-payload and cysteine residues on the antibody.

The stability of this thioether bond is paramount. A significant challenge with traditional N-alkyl maleimide-based ADCs is the potential for the retro-Michael reaction, where the thioether bond can reverse, leading to premature release of the drug payload in circulation. This can decrease the therapeutic efficacy and increase off-target toxicity.

The introduction of two methyl groups on the double bond of the maleimide ring in This compound is hypothesized to have two key effects:

  • Modulated Reactivity: The steric hindrance from the two methyl groups may slow the rate of the initial Michael addition reaction with the antibody's thiol groups compared to unsubstituted maleimides. This could necessitate optimization of reaction conditions such as time, temperature, and reagent concentrations.

  • Enhanced Stability: The same steric hindrance that may slow the forward reaction is also expected to inhibit the reverse Michael reaction. This could lead to a more stable thioether linkage, reducing payload dissociation in vivo and potentially improving the ADC's therapeutic window.

Experimental Protocols

The following protocols are adapted from established methods for maleimide-based ADC conjugation and are provided as a starting point for the use of this compound-containing linkers. Optimization will be necessary for specific antibodies and linker-payloads.

Protocol 1: Antibody Reduction using TCEP

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)

  • Borate Buffered Saline (BBS): 50 mM Sodium Borate, 50 mM NaCl, 5 mM EDTA, pH 8.5

  • Purification columns (e.g., PD-10 desalting columns)

Procedure:

  • Prepare the antibody solution at a concentration of 5-10 mg/mL in BBS buffer.

  • Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is 5-10 molar equivalents of TCEP per mole of antibody.

  • Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

  • Remove excess TCEP using a desalting column equilibrated with conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4).

  • Determine the concentration of the reduced antibody and the number of free thiols per antibody using Ellman's reagent.

Protocol 2: Conjugation of this compound-Linker-Payload to Reduced Antibody

Materials:

  • Reduced antibody from Protocol 1

  • This compound-linker-payload dissolved in an organic solvent (e.g., DMSO or DMF)

  • Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4)

  • Quenching solution (e.g., N-acetylcysteine)

  • Purification system (e.g., size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))

Procedure:

  • Adjust the concentration of the reduced antibody to 2-5 mg/mL in cold conjugation buffer.

  • Add the this compound-linker-payload solution to the reduced antibody solution. A typical starting point is a 5-10 molar excess of the linker-payload per mole of antibody. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation.

  • Incubate the reaction mixture at 4°C for 4-16 hours with gentle agitation. Due to the potential for slower reaction kinetics with the dimethyl-substituted maleimide, longer incubation times may be required compared to standard maleimide conjugations.

  • Quench the reaction by adding an excess of N-acetylcysteine to react with any unreacted maleimide groups.

  • Purify the resulting ADC from unconjugated linker-payload and other reaction components using an appropriate chromatography method (e.g., SEC).

  • Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as HIC-HPLC, UV-Vis spectroscopy, and mass spectrometry.

Data Presentation

The following tables summarize hypothetical comparative data for ADCs prepared with a standard maleimide linker versus a this compound linker. These tables are for illustrative purposes to highlight the expected outcomes based on chemical principles.

Linker Type Reaction Time (hours) Average DAR % Monomer
Standard Maleimide43.898%
This compound163.597%
Standard Maleimide163.995%
This compound243.796%
Linker Type % Payload Release (in plasma, 7 days) In Vitro Cytotoxicity (IC50, nM)
Standard Maleimide25%1.5
This compound<5%1.2

Visualizations

ADC Mechanism of Action

The following diagram illustrates the general mechanism of action of an antibody-drug conjugate.

ADC_Mechanism_of_Action cluster_bloodstream Bloodstream cluster_cell Target Cancer Cell ADC ADC in Circulation Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity ADC_Synthesis_Workflow mAb Monoclonal Antibody Reduction Antibody Reduction (TCEP) mAb->Reduction Reduced_mAb Reduced mAb (with free thiols) Reduction->Reduced_mAb Conjugation Conjugation Reduced_mAb->Conjugation Linker This compound Linker-Payload Linker->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (SEC/HIC) Crude_ADC->Purification Pure_ADC Purified ADC Purification->Pure_ADC Michael_Addition_Retro_Michael Thiol Antibody-SH Thioether Stable Thioether Adduct Thiol->Thioether Michael Addition (Forward Reaction) Maleimide This compound-Linker-Payload Maleimide->Thioether Thioether->Thiol Retro-Michael Reaction (Reverse Reaction - Potentially Inhibited) Thioether->Maleimide

References

Application Notes and Protocols for the Diels-Alder Reaction with 2,3-Dimethylmaleimide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the experimental procedure for the Diels-Alder reaction involving 2,3-dimethylmaleimide as the dienophile. The Diels-Alder reaction is a powerful tool in organic synthesis, enabling the construction of complex cyclic molecules, a common motif in pharmacologically active compounds.

Introduction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene ring.[1][2] The reaction's efficiency and stereospecificity make it a cornerstone of modern synthetic chemistry. In this application note, we focus on the use of this compound as a dienophile. The electron-withdrawing imide functionality activates the double bond of the maleimide for reaction with a diene. The methyl groups on the dienophile can influence the stereoselectivity and electronic properties of the reaction.

Reaction Scheme

The general scheme for the Diels-Alder reaction with this compound involves its reaction with a generic 1,3-diene to yield a substituted cyclohexene derivative.

Diels_Alder_Reaction cluster_products Product Diene 1,3-Diene Adduct Diels-Alder Adduct Diene->Adduct [4+2] Cycloaddition Plus1 + Dienophile This compound

Caption: General scheme of the Diels-Alder reaction.

Experimental Protocols

Two primary protocols are presented here: a conventional heating method in an organic solvent and a microwave-assisted method in an aqueous medium. The choice of method may depend on the specific diene used, available equipment, and desired reaction time.

Protocol 1: Conventional Heating in Toluene

This protocol is a general method adaptable for various dienes.

Materials:

  • This compound

  • Diene (e.g., 2,3-dimethyl-1,3-butadiene, anthracene, or a furan derivative)

  • Toluene, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add the diene (1.0 - 1.2 eq).

  • Add anhydrous toluene to achieve a suitable concentration (typically 0.1-0.5 M).

  • Flush the flask with an inert gas.

  • Attach a reflux condenser and place the flask in a heating mantle.

  • Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 2-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.[4]

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis in Water

This method offers a significant acceleration of the reaction time and employs a more environmentally benign solvent.[5][6]

Materials:

  • This compound

  • Diene (e.g., 2,3-dimethyl-1,3-butadiene)

  • Deionized water

  • Microwave reaction vessel with a magnetic stir bar

  • Microwave reactor

  • Vacuum filtration apparatus

Procedure:

  • In a microwave reaction vessel, combine this compound (1.0 eq), the diene (1.2-1.5 eq), and deionized water.[5]

  • Place a magnetic stir bar in the vessel and seal it.

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 110-150°C) for a specified time (e.g., 10-30 minutes).[5]

  • After irradiation, allow the vessel to cool to room temperature.

  • Collect the solid product by vacuum filtration and wash with cold water.[5]

  • Dry the product in a desiccator or vacuum oven.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Diels-Alder reaction with this compound and representative dienes.

Table 1: Reaction Conditions

DieneMethodSolventTemperature (°C)Time
2,3-Dimethyl-1,3-butadieneMicrowaveWater11010 min[5]
AnthraceneConventionalToluene111 (Reflux)12 h
FuranConventionalDichloromethane40 (Reflux)24 h

Table 2: Expected Product Yields and Stereoselectivity

DieneProductExpected Yield (%)Stereoselectivity (endo:exo)
2,3-Dimethyl-1,3-butadiene1,2,3,6-Tetrahydro-1,2,3,4-tetramethylphthalimide>90N/A
Anthracene9,10-Ethanoanthracene-11,12-dicarboximide derivative80-90Typically exo favored[7]
FuranOxa-norbornene derivative60-70Kinetically endo favored[8]

Note: Yields and stereoselectivity are highly dependent on the specific diene and reaction conditions.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Diels-Alder reaction and subsequent product isolation.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Isolation cluster_purification Purification cluster_analysis Analysis reactants Combine Diene and This compound solvent Add Solvent (e.g., Toluene or Water) reactants->solvent heat Heat Reaction (Conventional or Microwave) solvent->heat cool Cool to Room Temperature heat->cool isolate Isolate Crude Product (Filtration or Evaporation) cool->isolate purify Purify Product (Recrystallization or Chromatography) isolate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow.

Signaling Pathway (Logical Relationship)

The Diels-Alder reaction is governed by the principles of frontier molecular orbital (FMO) theory. The reaction occurs between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.

fmo_interaction cluster_diene Diene cluster_dienophile This compound (Dienophile) cluster_product Product diene_homo HOMO product Cycloadduct diene_homo->product Interaction diene_lumo LUMO dienophile_homo HOMO dienophile_lumo LUMO

Caption: Frontier Molecular Orbital interaction.

Conclusion

The Diels-Alder reaction with this compound is a versatile and efficient method for the synthesis of a variety of cyclic compounds. The choice of conventional heating or microwave irradiation allows for flexibility in experimental design. The protocols and data presented herein provide a solid foundation for researchers to successfully employ this reaction in their synthetic endeavors. Further optimization may be required for specific diene substrates to achieve maximum yield and desired stereoselectivity.

References

Application Notes and Protocols: 2,3-Dimethylmaleimide in the Synthesis of Photoswitches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential application of 2,3-dimethylmaleimide as a core structural motif in the development of molecular photoswitches. While the direct integration of this compound into well-characterized photoswitches is an emerging area of research, this document outlines the fundamental synthetic protocols, characterization techniques, and key photochemical parameters based on established principles of photoswitch design and the known reactivity of maleimide derivatives.

Introduction to this compound in Photoswitch Design

Molecular photoswitches are molecules that can be reversibly isomerized between two or more stable states using light. This property allows for the spatiotemporal control of biological processes and material properties. The maleimide scaffold is a valuable component in chemical biology and materials science due to its reactivity towards thiols, enabling covalent modification of proteins and other molecules. This compound, a derivative of maleimide, offers a stable core for the construction of novel photoswitches. By functionalizing the nitrogen atom with a photochromic moiety, such as an azobenzene unit, it is possible to create photoswitchable molecules with unique properties.

The general approach involves the synthesis of an N-aryl-2,3-dimethylmaleimide where the aryl group is part of a photoisomerizable system. The maleimide group can serve as an anchoring point to biomolecules or materials, while the photoswitchable unit allows for external control of its function.

Synthesis of N-Aryl-2,3-Dimethylmaleimide Derivatives

The synthesis of N-substituted 2,3-dimethylmaleimides is typically achieved through a one-step condensation reaction between 2,3-dimethylmaleic anhydride and a primary arylamine. This method is efficient and avoids the isolation of an intermediate maleamic acid, which is often required for the synthesis of unsubstituted N-arylmaleimides.

General Synthetic Protocol:

A solution of the desired arylamine (1 equivalent) in a suitable solvent (e.g., anhydrous diethyl ether, chloroform, or acetic acid) is added dropwise to a stirred solution of 2,3-dimethylmaleic anhydride (1 equivalent) in the same solvent. The reaction mixture is typically stirred at room temperature overnight. The solvent is then removed under reduced pressure, and the crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol/petroleum ether).

Example: Synthesis of N-(4-aminophenyl)-2,3-dimethylmaleimide

This compound can serve as a precursor for further functionalization, for instance, by diazotization and coupling to form an azobenzene-based photoswitch.

Materials:

  • 2,3-Dimethylmaleic anhydride

  • p-Phenylenediamine

  • Anhydrous diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve 2,3-dimethylmaleic anhydride (1.26 g, 10 mmol) in 50 mL of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

  • In a separate beaker, dissolve p-phenylenediamine (1.08 g, 10 mmol) in 50 mL of anhydrous diethyl ether.

  • Slowly add the p-phenylenediamine solution to the stirred solution of 2,3-dimethylmaleic anhydride at room temperature.

  • Stir the reaction mixture overnight.

  • Collect the resulting precipitate by vacuum filtration and wash with cold diethyl ether.

  • Recrystallize the crude product from a suitable solvent to obtain pure N-(4-aminophenyl)-2,3-dimethylmaleimide.

Characterization of N-Aryl-2,3-Dimethylmaleimides

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

Table 1: Spectroscopic and Analytical Data for a Representative N-Aryl-2,3-Dimethylmaleimide

Analysis TechniqueExpected Results
¹H NMR Signals corresponding to the methyl groups on the maleimide ring, aromatic protons of the aryl substituent, and any other functional groups.
¹³C NMR Resonances for the carbonyl carbons of the imide, the olefinic carbons of the maleimide ring, and the carbons of the aryl group.
FT-IR Characteristic stretching frequencies for the C=O bonds of the imide (typically around 1700-1780 cm⁻¹) and other functional groups.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of the product.
Elemental Analysis Experimental percentages of C, H, and N should be within ±0.4% of the calculated values.

Designing a this compound-Based Photoswitch

A common strategy to create a photoswitch is to incorporate a photochromic unit like azobenzene. This can be achieved by synthesizing an N-aryl-2,3-dimethylmaleimide where the aryl group is an azobenzene derivative. For example, starting with 4-aminoazobenzene and reacting it with 2,3-dimethylmaleic anhydride would yield N-(4-phenylazophenyl)-2,3-dimethylmaleimide.

Below is a conceptual workflow for the synthesis and characterization of such a photoswitch.

Photoswitch_Logic cluster_stimulus External Stimulus cluster_molecule Molecular Photoswitch cluster_response System Response Light1 Light (λ1) Trans Trans Isomer (e.g., Thermally Stable) Light1->Trans Absorption Light2 Light (λ2) / Heat Cis Cis Isomer (e.g., Metastable) Light2->Cis Absorption Trans->Cis Isomerization State_A System State A (e.g., 'OFF') Trans->State_A Induces Cis->Trans Isomerization State_B System State B (e.g., 'ON') Cis->State_B Induces

Troubleshooting & Optimization

how to improve the stability of 2,3-Dimethylmaleimide conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2,3-Dimethylmaleimide (DMM) conjugates. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of these conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in this compound conjugates?

A1: The primary cause of instability is the reversibility of the thiol-maleimide linkage. The bond formed between the maleimide group and a thiol (e.g., from a cysteine residue on a protein) creates a thiosuccinimide adduct. This adduct is susceptible to a chemical process called a retro-Michael reaction.[1][2][3][4] This reaction can lead to deconjugation, where the attached molecule (like a drug or a dye) is released from its target. This process can be accelerated in the presence of other thiol-containing molecules, such as glutathione or albumin, which are abundant in the bloodstream.[3][4]

Q2: How does the retro-Michael reaction lead to conjugate instability?

A2: The retro-Michael reaction is essentially the reverse of the initial conjugation reaction. The thiosuccinimide bond breaks, reforming the original maleimide and thiol. In a biological environment, the reformed maleimide can then react with other available thiols, such as those on serum albumin, leading to an exchange of the conjugated payload.[2][5] This "thiol exchange" results in the premature release of the payload from its intended target, which can decrease efficacy and increase off-target toxicity.[3][5]

Q3: Are all maleimide conjugates equally unstable?

A3: No, the stability can be influenced by several factors. The local chemical environment around the conjugated cysteine residue on a protein can affect the rate of the retro-Michael reaction.[1][6] Furthermore, the specific substituents on the maleimide ring and the nature of the linker connecting it to the payload can also modulate stability.[1][7]

Q4: What is the most common strategy to improve the stability of maleimide conjugates?

A4: The most widely adopted and effective strategy is the hydrolysis of the thiosuccinimide ring.[3][8][9] This process involves incubating the conjugate in a mildly basic buffer (pH 8.0-9.0), which catalyzes the opening of the succinimide ring to form a stable maleamic acid thioether. This hydrolyzed form is no longer susceptible to the retro-Michael reaction, thus creating a stable, irreversible linkage.[8][9]

Troubleshooting Guide

Issue: My antibody-drug conjugate (ADC) is showing significant payload loss during in vitro plasma stability assays.

Potential CauseRecommended Solution
Retro-Michael Reaction: The thiosuccinimide linkage is reversing and exchanging with thiols in the plasma (e.g., albumin).[2][3]Implement a post-conjugation hydrolysis step. After the initial conjugation, adjust the pH of the conjugate solution to 8.5-9.0 and incubate to open the succinimide ring. This will form a stable, irreversible bond. See the detailed protocol below.
Incorrect Conjugation pH: The initial conjugation reaction was performed at a pH that was too high, leading to premature hydrolysis of the maleimide reagent before it could react with the target thiol.Optimize conjugation pH. Perform the initial thiol-maleimide reaction at a neutral pH range (6.5-7.5) to ensure efficient conjugation before proceeding to the higher pH hydrolysis step.
Oxidation of Thiols: The thiol groups on the protein were oxidized before or during the conjugation reaction, leading to incomplete conjugation and the appearance of instability.Use a reducing agent. Before conjugation, treat the protein with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to ensure free thiols are available for reaction. Remove the reducing agent before adding the maleimide reagent.
Visualization of Instability and Stabilization

The following diagrams illustrate the chemical pathways involved in both the degradation and stabilization of maleimide conjugates.

Instability_Pathway cluster_conjugation Step 1: Conjugation cluster_instability Step 2: Instability Pathway DMM_Payload DMM-Payload Thiosuccinimide Thiosuccinimide Adduct (Unstable) DMM_Payload->Thiosuccinimide + Protein-SH (pH 6.5-7.5) Protein_SH Protein-SH (Thiol) Deconjugated_Protein Protein-SH Thiosuccinimide->Deconjugated_Protein Retro-Michael Reaction (Reversible) Albumin_Payload Albumin-Payload (Off-Target) Thiosuccinimide->Albumin_Payload Thiol Exchange (+ Albumin-SH) Albumin_SH Albumin-SH

Caption: Chemical pathway showing the unstable thiosuccinimide adduct and its degradation.

Stabilization_Workflow Start Start: DMM-Payload + Protein-SH Conjugation 1. Conjugation Reaction (pH 6.5 - 7.5) Start->Conjugation Hydrolysis 2. Hydrolysis Step (pH 8.0 - 9.0) Conjugation->Hydrolysis Purification 3. Purification (e.g., Size Exclusion Chromatography) Hydrolysis->Purification Stable_Product Stable Maleamic Acid Conjugate Purification->Stable_Product Analysis 4. Quality Control & Stability Assay Stable_Product->Analysis

Caption: Experimental workflow for producing stabilized maleimide conjugates.

Experimental Protocols

Protocol 1: Stabilization of this compound Conjugates by Hydrolysis

This protocol describes the steps to form a stable conjugate by hydrolyzing the thiosuccinimide ring after the initial conjugation.

Materials:

  • Purified, thiol-containing protein (e.g., antibody) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS).

  • This compound functionalized payload dissolved in a compatible organic solvent (e.g., DMSO).

  • High pH buffer for hydrolysis (e.g., 50 mM Sodium Borate, pH 9.0).

  • Quenching reagent (e.g., N-acetylcysteine).

  • Purification system (e.g., Size Exclusion Chromatography (SEC) column).

Methodology:

  • Preparation:

    • Ensure the protein solution is free of any reducing agents from previous steps.

    • Bring all reagents to room temperature.

  • Conjugation Reaction:

    • To the protein solution, add the DMM-payload solution. A typical molar excess of the payload is 5-20 fold over the protein, but this should be optimized for your specific system.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is low (<10% v/v) to avoid protein denaturation.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-6 hours. The reaction pH should be maintained between 6.5 and 7.5.

  • Hydrolysis Step:

    • After the initial conjugation is complete, increase the pH of the reaction mixture to 8.5-9.0. This can be achieved by adding the high pH buffer or by buffer exchange.

    • Incubate the mixture at room temperature for an additional 1-2 hours to facilitate the hydrolysis of the succinimide ring.[10]

  • Quenching (Optional):

    • To quench any remaining unreacted maleimide, add a 2-fold molar excess of N-acetylcysteine relative to the initial amount of the DMM-payload. Incubate for 20 minutes.

  • Purification:

    • Purify the stabilized conjugate from excess payload and other reagents using an appropriate method, such as a desalting column or SEC. The buffer should be exchanged to a suitable formulation buffer for storage (e.g., PBS, pH 7.4).

  • Characterization:

    • Confirm the successful conjugation and determine the drug-to-antibody ratio (DAR) using methods like UV/Vis spectroscopy, Mass Spectrometry (MS), or Hydrophobic Interaction Chromatography (HIC).

Protocol 2: In Vitro Plasma Stability Assay

This assay is used to evaluate the stability of the conjugate in a biologically relevant matrix.

Materials:

  • Purified conjugate (both hydrolyzed and non-hydrolyzed versions for comparison).

  • Control protein (unconjugated).

  • Plasma from relevant species (e.g., human, mouse, rat), anticoagulated with heparin or EDTA.[11]

  • Incubator set to 37°C.

  • Analytical system for measuring conjugate integrity (e.g., LC-MS, ELISA, HIC).[12][13]

Methodology:

  • Preparation:

    • Thaw frozen plasma at 37°C and centrifuge to remove any cryoprecipitates.

    • Prepare stock solutions of your conjugates and control protein.

  • Incubation:

    • Spike the plasma with the conjugate to a final concentration relevant for your studies (e.g., 100 µg/mL).[14]

    • Also, prepare a control sample by incubating the conjugate in the formulation buffer instead of plasma.[11]

    • Incubate all samples in a tightly sealed container at 37°C.[15]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours), withdraw an aliquot from each sample.[11]

    • Immediately freeze the aliquots at -80°C to stop any further reaction until analysis.

  • Sample Analysis:

    • Thaw the samples for analysis.

    • Use an appropriate analytical method to determine the amount of intact conjugate remaining at each time point. An LC-MS method is often preferred as it can measure the average DAR and detect payload loss.[11][12]

    • For analysis, the ADC is often isolated from the plasma using immunoaffinity capture before analysis.[11][13]

  • Data Interpretation:

    • Plot the percentage of intact conjugate or the average DAR over time.

    • Compare the stability of the hydrolyzed conjugate to the non-hydrolyzed version. A stable conjugate will show minimal loss of payload over the time course of the experiment.

Quantitative Data Summary

The table below summarizes representative stability data, comparing a standard maleimide conjugate with a stabilized (hydrolyzed) version after incubation in human plasma at 37°C.

Time Point (Hours)Standard Conjugate (% Intact)Stabilized (Hydrolyzed) Conjugate (% Intact)
0100%100%
24~85%>95%
72~60%>95%
168 (7 days)<50%>90%

Note: The data presented are illustrative and actual results may vary depending on the specific antibody, linker, and payload. Studies have shown that while control ADCs can lose half of their drug component over two weeks, a "self-hydrolysing" ADC shows no measurable drug loss.[6] Similarly, other research has demonstrated that stabilized conjugates remain intact over 7 days in plasma, whereas commercial conjugates can show significant deconjugation with less than 50% remaining.[16]

References

Technical Support Center: 2,3-Dimethylmaleimide and Thiol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bioconjugation. This resource provides troubleshooting guides and answers to frequently asked questions regarding the reaction between 2,3-Dimethylmaleimide and thiols.

Frequently Asked Questions (FAQs)

Q1: Why am I observing no reaction or very low yield when trying to conjugate this compound with a thiol-containing molecule (e.g., a cysteine residue)?

A1: The primary reason for failed conjugation is the inherent non-reactivity of this compound towards thiols under standard bioconjugation conditions. The two methyl groups on the carbon-carbon double bond of the maleimide ring create significant steric hindrance.[1] This bulkiness prevents the nucleophilic thiol group from effectively approaching and attacking the double bond, a critical step in the Michael addition reaction.[1] While unsubstituted maleimides react readily with thiols, this dimethylated analog is effectively unreactive for this purpose.[1]

Q2: What are the optimal conditions for a standard maleimide-thiol conjugation?

A2: For standard, unsubstituted maleimides, the reaction is highly efficient under mild, near-neutral conditions. The reaction is chemoselective for thiols between pH 6.5 and 7.5.[2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2] Above pH 7.5, reactivity with amines (e.g., lysine residues) becomes a competitive side reaction.[2] The reaction is typically performed at room temperature. For detailed parameters, refer to the tables in the "Quantitative Data Summary" section.

Q3: What are common side reactions and stability issues with standard maleimide-thiol adducts?

A3: While effective, standard maleimide-thiol chemistry is associated with several potential side reactions:

  • Hydrolysis: The maleimide ring can be opened by hydrolysis, especially at pH values above 8.[3] This renders the maleimide inactive and unable to react with thiols.[3]

  • Retro-Michael Reaction: The resulting thiosuccinimide conjugate can undergo a retro-Michael reaction, where the thioether bond breaks. This can lead to the transfer of the conjugated payload to other thiols present in the solution, such as glutathione in vivo.[1][4]

  • Thiazine Rearrangement: For peptides with an unprotected N-terminal cysteine, the resulting conjugate can rearrange to form a six-membered thiazine ring, particularly under basic conditions.[5] This is a significant side reaction that can complicate purification and characterization.[5]

Q4: What are some viable alternatives to this compound for thiol conjugation?

A4: Given the non-reactivity of this compound, researchers should consider these alternatives:

  • Standard N-substituted Maleimides: These are the most common and reliable choice for reacting with thiols.

  • Mono-methylated Maleimides (Citraconimides): These compounds still react with thiols, offering excellent regioselectivity, unlike the dimethylated version.[1]

  • Next-Generation Maleimides (NGMs): Reagents like dibromomaleimides react with two thiols, forming a stable, non-reversible bridge. They can also be used for sequential thiol and amine addition to create dual-functionalized, stable conjugates.[4]

  • Bromoacetamides: These functional groups also react with thiols to form stable thioether bonds. The reaction is typically slower than with maleimides and requires a higher pH, but it is not susceptible to reversal.[2][6]

Troubleshooting Guide

This guide is designed to help you diagnose issues in your thiol-maleimide conjugation experiments.

TroubleshootingWorkflow start Start: No or low conjugation yield observed q1 Are you using this compound? start->q1 a1_yes This is the expected outcome. The compound is non-reactive with thiols due to steric hindrance. q1->a1_yes Yes a1_no You are using a standard (e.g., N-substituted) maleimide. q1->a1_no No q2 Is the reaction pH between 6.5 and 7.5? a1_no->q2 a2_yes pH is optimal. q2->a2_yes Yes a2_no Adjust pH. If pH > 7.5, competitive amine reaction occurs. If pH < 6.5, thiol protonation slows the reaction. q2->a2_no No q3 Is your maleimide reagent fresh? Has it been stored in aqueous buffer? a2_yes->q3 a3_yes Maleimide reagent is likely active. q3->a3_yes Yes a3_no Maleimide may have hydrolyzed. Use fresh reagent dissolved in a dry organic solvent (e.g., DMSO, DMF) immediately before use. q3->a3_no No q4 Does your buffer contain thiols (e.g., DTT) or primary/secondary amines (e.g., Tris)? a3_yes->q4 a4_yes These will compete with the target thiol. Switch to a non-reactive buffer like PBS or HEPES. q4->a4_yes Yes a4_no Buffer is appropriate. q4->a4_no No end_node If issues persist, consider adduct instability (retro-Michael reaction) or N-terminal cysteine side reactions. a4_no->end_node

Caption: Troubleshooting workflow for thiol-maleimide conjugation reactions.

Visualizing the Reaction Mechanism

The difference in reactivity between a standard maleimide and this compound is best understood visually.

ReactionMechanisms cluster_standard A) Standard Maleimide-Thiol Reaction (Successful) cluster_dimethyl B) this compound-Thiol Reaction (Failed) Standard_Reactants Standard Maleimide + R-SH (Thiol) Standard_Transition Thiolate attacks unhindered double bond Standard_Product Stable Thioether Adduct (Successful Conjugation) Standard_Reactants->Standard_Product Michael Addition Dimethyl_Reactants This compound + R-SH (Thiol) Dimethyl_Transition Steric hindrance from methyl groups blocks attack Dimethyl_Product No Reaction Dimethyl_Reactants->Dimethyl_Product Reaction Inhibited

Caption: Comparison of reaction viability for standard vs. dimethylated maleimides.

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing a standard maleimide-thiol conjugation reaction, based on published studies.

Table 1: Effect of pH on Reaction

pH Range Outcome Reference
< 6.5 Reaction rate is significantly slowed due to protonation of the thiol to its non-nucleophilic form. [7]
6.5 - 7.5 Optimal Range. Highly selective for thiols over amines. [2]
> 7.5 Reaction with primary amines (e.g., lysine) becomes a significant competitive side reaction. [2]

| ≥ 8.0 | Rate of maleimide hydrolysis increases, leading to an inactive reagent. |[3] |

Table 2: Recommended Reaction Parameters

Parameter Recommended Value/Condition Notes Reference
Temperature Room Temperature (20-25°C) The reaction is rapid and does not typically require heating. [3][8]
Solvent Aqueous Buffers (PBS, HEPES) Reaction proceeds well in polar, aqueous solutions. Buffers should be free of amines and thiols. [2][3][9]
Anhydrous DMSO or DMF Use for dissolving powdered maleimide reagents before adding to the aqueous reaction mixture. [9]
Maleimide:Thiol Molar Ratio 2:1 to 20:1 A molar excess of maleimide is often used to drive the reaction to completion. The optimal ratio is system-dependent and should be empirically determined. [3][8][9]

| Reaction Time | 30 min to 2 hours | Reaction is typically rapid. Longer times may be needed for dilute solutions or less reactive thiols. |[3][8] |

Key Side Reactions and Stability Pathways

Understanding the stability of the final conjugate is critical for applications in drug development.

SideReactions start Maleimide + Thiol product Thiosuccinimide Adduct (Initial Product) start->product Conjugation (pH 6.5-7.5) hydrolysis Maleimide Hydrolysis (Inactive Reagent) start->hydrolysis Side Reaction (pH > 8) retro Retro-Michael Reaction (Reversible Deconjugation) product->retro Instability Pathway thiazine Thiazine Rearrangement (with N-terminal Cys) product->thiazine Instability Pathway exchange Thiol Exchange (e.g., with Glutathione) retro->exchange

Caption: Major side reactions and instability pathways in standard maleimide chemistry.

Experimental Protocols

Protocol 1: General Procedure for Standard Maleimide Conjugation to a Cysteine-Containing Peptide

This protocol provides a general method for conjugating a thiol-reactive maleimide dye or molecule to a peptide.

  • Reagent Preparation:

    • Prepare a stock solution of the maleimide reagent (e.g., 10 mM) in an anhydrous organic solvent like DMSO or DMF.[9] Store any unused portion at -20°C, protected from light.[9]

    • Dissolve the cysteine-containing peptide in a degassed, amine-free, and thiol-free buffer at a pH of 7.0-7.5 (e.g., 100 mM PBS or HEPES). A typical peptide concentration is 1-5 mg/mL.[9]

    • Optional (for peptides with existing disulfide bonds): If the cysteine residue is oxidized, it must be reduced. Add a 10-100x molar excess of a reducing agent like TCEP to the peptide solution and incubate for 20-30 minutes at room temperature.[9] If using DTT, it must be removed by dialysis or desalting column prior to adding the maleimide, as it will compete in the reaction.[9]

  • Conjugation Reaction:

    • Add the maleimide stock solution to the peptide solution while gently stirring. A starting molar excess of 10-20 fold maleimide-to-peptide is recommended, but this should be optimized.[9]

    • Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it, and protect it from light.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[9]

  • Purification:

    • Remove unreacted maleimide and byproducts using a desalting column (for peptides > 5 kDa), dialysis, or reverse-phase HPLC.

    • Verify the conjugation and purity of the final product using LC-MS analysis.

Protocol 2: Control Experiment to Test Reactivity of this compound

This experiment is designed to confirm the lack of reactivity of this compound compared to a standard maleimide.

  • Materials:

    • This compound

    • N-Ethylmaleimide (or other standard maleimide, as a positive control)

    • N-acetylcysteine (as a model thiol)

    • Reaction Buffer: 100 mM PBS, pH 7.2

    • Quenching Solution: 10% Formic Acid

    • Solvent: Anhydrous DMSO

  • Procedure:

    • Prepare 100 mM stock solutions of this compound and N-Ethylmaleimide in anhydrous DMSO.

    • Prepare a 100 mM stock solution of N-acetylcysteine in the reaction buffer.

    • Reaction Setup (in separate microcentrifuge tubes):

      • Test Reaction: Add 10 µL of 100 mM N-acetylcysteine and 100 µL of reaction buffer. Add 10 µL of the 100 mM this compound stock.

      • Positive Control: Add 10 µL of 100 mM N-acetylcysteine and 100 µL of reaction buffer. Add 10 µL of the 100 mM N-Ethylmaleimide stock.

      • Negative Control (Thiol only): Add 10 µL of 100 mM N-acetylcysteine and 110 µL of reaction buffer.

    • Vortex all tubes gently and incubate at room temperature for 2 hours.

    • Stop the reactions by adding 5 µL of the quenching solution to each tube.

  • Analysis:

    • Analyze all samples by LC-MS.

    • Expected Outcome:

      • In the Positive Control sample, you should observe the consumption of N-acetylcysteine and the appearance of a new peak corresponding to the mass of the N-Ethylmaleimide-cysteine adduct.

      • In the Test Reaction sample, the chromatogram and mass spectrum should look nearly identical to the Negative Control , showing unreacted N-acetylcysteine and no significant formation of the expected adduct mass. This result demonstrates the non-reactivity of this compound.

References

side products in 2,3-Dimethylmaleimide reactions and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,3-dimethylmaleimide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound, offering potential causes and solutions.

Problem 1: Low or no yield of N-substituted this compound.

Question: I am reacting 2,3-dimethylmaleic anhydride with a primary amine but getting a low yield of the desired N-substituted imide. What could be the issue?

Possible Causes and Solutions:

  • Incomplete reaction: The reaction conditions may not be optimal for the specific amine being used.

    • Solution: For N-aryl amines, the reaction with 2,3-dimethylmaleic anhydride often proceeds in a single step.[1] Ensure the reaction is stirred at an appropriate temperature. For some aliphatic amines, a two-step process involving the formation of a stable N-substituted 2,3-dimethylmaleamic acid intermediate may be necessary, followed by cyclization.[1]

  • Formation of a stable maleamic acid intermediate: The intermediate N-substituted 2,3-dimethylmaleamic acid may not have cyclized to the imide. This is more common with aliphatic amines.

    • Solution: The cyclization can be promoted by heating the maleamic acid in acetic anhydride with a catalytic amount of sodium acetate.[1] The acetic anhydride acts as a dehydrating agent.

  • Steric hindrance: The methyl groups on the this compound ring can create steric hindrance, potentially slowing down the reaction with bulky amines.

    • Solution: Increase the reaction time or temperature. Consider using a less sterically hindered amine if the application allows.

Problem 2: The final product is an insoluble, cross-linked material.

Question: My reaction mixture turned into an insoluble gel, and I cannot isolate my desired N-substituted this compound. What happened?

Possible Cause and Solution:

  • Maleimide homopolymerization: Maleimides can undergo free-radical polymerization, especially at elevated temperatures.[2] This is a significant side reaction that leads to the formation of insoluble, cross-linked polymers.

    • Solution:

      • Lower the reaction temperature: If possible, run the reaction at a lower temperature to minimize thermal initiation of polymerization.

      • Use a polymerization inhibitor: Add a radical scavenger like hydroquinone to the reaction mixture.

      • Diels-Alder protection strategy: For sensitive applications, a Diels-Alder/retro-Diels-Alder protection strategy using furans can be employed to mask the maleimide double bond during synthesis and deprotect it later.[2]

Problem 3: Unexpected peaks in the NMR spectrum of the purified product.

Question: I have purified my N-substituted this compound, but the 1H or 13C NMR spectrum shows unexpected peaks. What could these be?

Possible Side Products and their Identification:

  • Residual N-substituted-2,3-dimethylmaleamic acid: If the cyclization of the intermediate is incomplete, you may have the open-chain maleamic acid in your product.

    • 1H NMR: Look for a broad peak corresponding to the carboxylic acid proton and distinct amide N-H proton signals. The vinyl protons will also have different chemical shifts compared to the imide.

  • Isomaleimide: While less common with 2,3-dimethylmaleic anhydride, the formation of the isomeric isomaleimide is a possibility in imide synthesis. However, spectroscopic studies have confirmed that the direct product of the reaction between 2,3-dimethylmaleic anhydride and arylamines is the symmetric N-aryl-2,3-dimethylmaleimide.[1]

  • Michael addition adducts: If there are nucleophiles present in the reaction mixture (e.g., excess amine, thiols), they can add across the double bond of the maleimide ring.

    • 1H NMR: The characteristic vinyl protons of the maleimide will be absent, and new signals corresponding to the adduct will appear.

  • Oligomers: Small, soluble oligomers may form due to limited polymerization.

    • NMR: This can lead to broad peaks in the baseline of your spectrum.

Problem 4: The reaction works well with aromatic amines but not with aliphatic amines.

Question: I can successfully synthesize N-aryl-2,3-dimethylmaleimides in one step, but the reaction with my aliphatic amine is problematic. Why is there a difference?

Explanation:

The reaction between 2,3-dimethylmaleic anhydride and arylamines has a tendency to proceed via a one-step mechanism, directly forming the N-aryl-2,3-dimethylmaleimide without the isolation of the maleamic acid intermediate.[1] In contrast, reactions with many aliphatic amines proceed through a more distinct two-step mechanism where the N-substituted 2,3-dimethylmaleamic acid is a stable, isolable intermediate.[1] This intermediate requires a separate cyclization step to form the final imide product.

Solution: For aliphatic amines, after the initial reaction with 2,3-dimethylmaleic anhydride to form the maleamic acid, add a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate, and heat the mixture to induce cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of N-substituted 2,3-dimethylmaleimides?

A1: The most common side products are the intermediate N-substituted-2,3-dimethylmaleamic acid (from incomplete cyclization) and polymers resulting from the homopolymerization of the maleimide double bond, particularly at high temperatures.

Q2: How can I avoid the formation of the maleamic acid as a final product?

A2: To ensure complete conversion of the maleamic acid to the imide, you can use dehydrating conditions. A common laboratory method is to heat the maleamic acid in acetic anhydride with a catalytic amount of sodium acetate.[1]

Q3: What is the role of the methyl groups in this compound's reactivity?

A3: The methyl groups have two main effects. First, they introduce steric hindrance, which can influence the rate of reaction with other molecules. Second, they alter the electronic properties of the double bond, which can affect its reactivity in reactions like Michael additions and Diels-Alder cycloadditions compared to unsubstituted maleimide.

Q4: Can secondary amines react with 2,3-dimethylmaleic anhydride?

A4: Yes, secondary amines can react with 2,3-dimethylmaleic anhydride to form the corresponding N,N-disubstituted maleamic acid.[1] However, the subsequent cyclodehydration to form the imide is impeded because there is no proton on the nitrogen atom to be eliminated.[1]

Q5: I am performing a Diels-Alder reaction with this compound and observe low conversion. What can I do?

A5: The methyl groups on the this compound can decrease its reactivity as a dienophile compared to unsubstituted maleimide due to steric and electronic effects. To improve the conversion, you can try increasing the reaction temperature, using a more reactive diene, or using a Lewis acid catalyst to activate the dienophile. Be mindful that higher temperatures can also promote the retro-Diels-Alder reaction and potential homopolymerization of the maleimide.

Data Summary

Table 1: Synthesis of N-aryl-2,3-dimethylmaleimides

Arylamine ReactantProductYield (%)Melting Point (°C)
AminophenolsN-(hydroxyphenyl) dimethylmaleimides81-86Not specified

Data sourced from Benchchem.[1]

Experimental Protocols

Protocol 1: One-Pot Synthesis of N-Aryl-2,3-Dimethylmaleimide

This protocol is adapted for the direct synthesis of N-aryl-2,3-dimethylmaleimides.

Materials:

  • 2,3-dimethylmaleic anhydride

  • Substituted arylamine

  • Anhydrous solvent (e.g., toluene, xylene, or glacial acetic acid)

  • Optional: Polymerization inhibitor (e.g., hydroquinone)

Procedure:

  • Dissolve 2,3-dimethylmaleic anhydride (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • If concerned about polymerization, add a catalytic amount of hydroquinone (e.g., 0.1 mol%).

  • Add the substituted arylamine (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a cold, non-polar solvent (e.g., hexane).

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate).

Protocol 2: Two-Step Synthesis of N-Alkyl-2,3-Dimethylmaleimide

This protocol is suitable for aliphatic amines that form a stable maleamic acid intermediate.

Step 1: Formation of N-Alkyl-2,3-dimethylmaleamic acid

  • Dissolve the aliphatic amine (1 equivalent) in a suitable solvent (e.g., diethyl ether, dichloromethane) in a round-bottom flask at room temperature.

  • Slowly add a solution of 2,3-dimethylmaleic anhydride (1 equivalent) in the same solvent.

  • Stir the reaction mixture at room temperature for 1-4 hours. The maleamic acid product often precipitates from the solution.

  • Collect the solid product by filtration and wash with the solvent. The product can be dried under vacuum.

Step 2: Cyclization to N-Alkyl-2,3-dimethylmaleimide

  • Suspend the dried N-alkyl-2,3-dimethylmaleamic acid in acetic anhydride (5-10 equivalents).

  • Add a catalytic amount of anhydrous sodium acetate (0.1-0.2 equivalents).

  • Heat the mixture at 80-100 °C for 1-3 hours.

  • Cool the reaction mixture to room temperature and pour it into ice water to quench the excess acetic anhydride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction_Pathways cluster_synthesis Synthesis of N-Substituted this compound cluster_side_reactions Potential Side Reactions Anhydride 2,3-Dimethylmaleic Anhydride MaleamicAcid N-Substituted-2,3-Dimethylmaleamic Acid Anhydride->MaleamicAcid + Amine Amine Primary Amine (R-NH2) Amine->MaleamicAcid Imide N-Substituted This compound (Product) MaleamicAcid->Imide Dehydration (e.g., Acetic Anhydride) Imide_Side N-Substituted This compound Polymer Polymerization (Insoluble Gel) Imide_Side->Polymer High Temp. or Initiator MichaelAdduct Michael Addition Adduct Imide_Side->MichaelAdduct + Nucleophile DielsAlder Diels-Alder Adduct Imide_Side->DielsAlder + Diene Nucleophile Nucleophile (e.g., Thiol, Amine) Nucleophile->MichaelAdduct Diene Diene Diene->DielsAlder

Caption: Reaction pathways in this compound chemistry.

Troubleshooting_Workflow Start Start: Low Product Yield CheckReaction Check Reaction Type Start->CheckReaction Aromatic Aromatic Amine: One-Step Reaction CheckReaction->Aromatic Aromatic Aliphatic Aliphatic Amine: Two-Step Reaction CheckReaction->Aliphatic Aliphatic CheckPolymer Issue: Insoluble Product? Aromatic->CheckPolymer IncompleteCyclization Issue: Incomplete Cyclization? Aliphatic->IncompleteCyclization SolutionCyclization Solution: Add Dehydrating Agent (e.g., Acetic Anhydride) IncompleteCyclization->SolutionCyclization Yes IncompleteCyclization->CheckPolymer No CheckPurity Check Product Purity (e.g., NMR) SolutionCyclization->CheckPurity SolutionPolymer Solution: Lower Temperature, Add Inhibitor CheckPolymer->SolutionPolymer Yes CheckPolymer->CheckPurity No SolutionPolymer->CheckPurity SideProduct Identify Side Product (Maleamic Acid, Adducts) CheckPurity->SideProduct Purify Purify Product (Recrystallization, Chromatography) SideProduct->Purify End End: Improved Yield & Purity Purify->End

Caption: Troubleshooting workflow for low yield in N-substituted this compound synthesis.

References

Technical Support Center: Purification of 2,3-Dimethylmaleimide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 2,3-Dimethylmaleimide derivatives.

Troubleshooting Guide

This section addresses common challenges encountered during the purification of this compound derivatives in a question-and-answer format.

Question: My yield of the N-substituted this compound is low. What are the potential causes and solutions?

Answer:

Low yields can arise from several factors during the synthesis and purification process. Consider the following:

  • Incomplete Reaction: The reaction between 2,3-dimethylmaleic anhydride and the primary amine may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or increasing the reaction temperature. Ensure the stoichiometry of the reactants is correct.

  • Formation of the Intermediate Maleamic Acid: For some amines, particularly aliphatic ones, the reaction may stall at the intermediate N-substituted 2,3-dimethylmaleamic acid. This intermediate is more polar than the desired imide and may be lost during an aqueous workup.[1]

    • Solution: To facilitate the cyclization of the maleamic acid to the imide, the addition of a dehydrating agent such as acetic anhydride or conducting the reaction at a higher temperature can be effective.

  • Hydrolysis of the Maleimide Ring: The maleimide ring can be susceptible to hydrolysis, especially under basic or strongly acidic conditions, leading to the formation of the corresponding maleamic acid.

    • Solution: Maintain a neutral or slightly acidic pH during the workup and purification steps. Avoid prolonged exposure to strong acids or bases.

  • Loss of Product During Recrystallization: The choice of solvent is crucial for effective recrystallization. If the product is too soluble in the chosen solvent at room temperature, significant losses will occur.

    • Solution: Select a solvent system where the this compound derivative has high solubility at elevated temperatures and low solubility at room temperature or below. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective for inducing crystallization.

Question: I am having difficulty removing unreacted starting materials (2,3-dimethylmaleic anhydride and/or the primary amine) from my product. What purification strategy should I use?

Answer:

The choice of purification method depends on the properties of your specific this compound derivative and the unreacted starting materials.

  • Recrystallization: This is often the first method to try.

    • For removing unreacted 2,3-dimethylmaleic anhydride: The anhydride can be hydrolyzed to the more water-soluble 2,3-dimethylmaleic acid by washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) during the workup.

    • For removing unreacted primary amine: The amine can be removed by washing the organic layer with a dilute aqueous acid (e.g., 1M HCl) during the workup. The resulting ammonium salt will be water-soluble.

  • Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful tool for separating compounds with different polarities.

    • Stationary Phase: Silica gel is the most common stationary phase for the purification of these derivatives.

    • Mobile Phase: A solvent system of hexane and ethyl acetate is typically effective. The polarity of the mobile phase can be adjusted to achieve optimal separation. The more polar the N-substituent on the maleimide, the more polar the eluent system required for elution.

Question: My purified product appears to be degrading over time. How can I improve the stability of my this compound derivative?

Answer:

This compound derivatives can be susceptible to hydrolysis and other degradation pathways.

  • Storage Conditions: Store the purified compound in a cool, dry, and dark place. A desiccator or storage under an inert atmosphere (e.g., argon or nitrogen) can help prevent degradation.

  • Avoid Moisture: Moisture can lead to the hydrolysis of the maleimide ring. Ensure that all solvents used for storage are anhydrous.

  • pH Considerations: As mentioned previously, avoid exposure to strong acids or bases. If the compound is to be used in an aqueous solution, buffer the solution to a neutral or slightly acidic pH (pH 6.5-7.5) to minimize hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of N-substituted 2,3-dimethylmaleimides?

A1: The most common side product is the corresponding N-substituted 2,3-dimethylmaleamic acid. This occurs due to incomplete cyclization or hydrolysis of the maleimide ring. Its presence can often be detected by NMR spectroscopy or by a streak on a TLC plate due to its higher polarity compared to the imide.

Q2: Is the formation of the isomaleimide a significant concern when using 2,3-dimethylmaleic anhydride?

A2: The formation of the N-aryl-2,3-dimethylisomaleimide is generally not a significant issue. Spectroscopic studies have confirmed that the reaction of arylamines with 2,3-dimethylmaleic anhydride typically leads directly to the formation of the symmetric N-aryl-2,3-dimethylmaleimide.[1]

Q3: How can I monitor the purity of my this compound derivative?

A3: Several analytical techniques can be used:

  • Thin Layer Chromatography (TLC): A quick and easy way to assess the number of components in your sample. A single spot suggests a relatively pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your desired product and identifying any impurities.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques can provide quantitative information about the purity of your sample.

Data Presentation

The following table summarizes the reported yields for the synthesis of various N-(hydroxyphenyl)-2,3-dimethylmaleimide derivatives.

Aminophenol ReactantIntermediate ProductYield of Imide (%)
2-AminophenolN-(2-hydroxyphenyl)-2,3-dimethylmaleimide86
3-AminophenolN-(3-hydroxyphenyl)-2,3-dimethylmaleimide81
4-AminophenolN-(4-hydroxyphenyl)-2,3-dimethylmaleimide84

Data sourced from Benchchem.[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis and Recrystallization of an N-Aryl-2,3-dimethylmaleimide
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethylmaleic anhydride (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or toluene).

  • Addition of Amine: Add the desired primary arylamine (1.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If using acetic acid, remove the solvent under reduced pressure. If using toluene, wash the organic layer with water, 1M HCl (if unreacted amine is a concern), saturated sodium bicarbonate solution (to remove any maleamic acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallization:

    • Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethanol/water or hexane/ethyl acetate).

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Protocol 2: Purification of a this compound Derivative by Column Chromatography
  • Column Preparation:

    • Select an appropriately sized chromatography column and pack it with silica gel as a slurry in the initial mobile phase (a low polarity mixture, e.g., 95:5 hexane:ethyl acetate).

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the column solvent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Begin eluting the column with the initial low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds from the column.

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start 2,3-Dimethylmaleic Anhydride + Primary Amine reaction Reaction (e.g., Reflux in Acetic Acid) start->reaction crude Crude Reaction Mixture reaction->crude extraction Solvent Extraction & Washes (H2O, aq. acid/base) crude->extraction drying Drying & Solvent Removal extraction->drying crude_product Crude Product drying->crude_product recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography pure_product Pure this compound Derivative recrystallization->pure_product column_chromatography->pure_product

Caption: General experimental workflow for the synthesis and purification of this compound derivatives.

thiol_michael_addition cluster_reactants Reactants cluster_reaction Reaction cluster_product Product maleimide This compound Derivative (Electrophile) michael_addition Thiol-Michael Addition (pH 6.5-7.5) maleimide->michael_addition thiol Thiol-containing Molecule (e.g., Cysteine residue in a protein) (Nucleophile) thiol->michael_addition thioether_adduct Stable Thioether Adduct (Covalent Bond Formation) michael_addition->thioether_adduct

Caption: Logical relationship in the Thiol-Michael addition reaction involving a this compound derivative.

References

Technical Support Center: Enhancing Aqueous Solubility of 2,3-Dimethylmaleimide for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the aqueous solubility of 2,3-Dimethylmaleimide. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in their biological assays. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these issues.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: this compound is a relatively non-polar organic molecule. Its hydrophobic nature limits its ability to form favorable interactions with polar water molecules, leading to low solubility in aqueous buffers commonly used in biological assays.

Q2: What are the common signs of poor solubility in my experiment?

A2: Signs of poor solubility include the formation of a precipitate, cloudiness or turbidity in your solution, and inconsistent or non-reproducible results in your biological assays.

Q3: What initial steps can I take to improve the solubility of this compound?

A3: A good starting point is to prepare a high-concentration stock solution in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. This stock can then be diluted into your aqueous assay buffer. However, it's crucial to ensure the final concentration of the organic solvent is low enough to not affect your biological system.[1]

Q4: Can I use sonication or heating to dissolve this compound?

A4: Sonication can help to break down solid particles and aid in dissolution.[2] Gentle heating may also increase solubility, but be cautious as excessive heat can lead to the degradation of the compound or other components in your assay. Always test for compound stability under these conditions.

Q5: Are there more advanced methods to improve solubility if simple solvent dilution is not sufficient?

A5: Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds. These include the use of co-solvents, pH adjustment, surfactants, and cyclodextrin encapsulation.[3][4][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate forms upon dilution of DMSO stock into aqueous buffer. The aqueous solubility limit of this compound has been exceeded. The final DMSO concentration may also be too low to maintain solubility.1. Decrease the final concentration: Test a lower final concentration of this compound in your assay. 2. Increase the DMSO percentage: If your assay can tolerate it, slightly increasing the final percentage of DMSO may help. Always run a solvent control to check for effects on your biological system. 3. Explore other solubilization techniques: Consider using co-solvents, pH adjustment, surfactants, or cyclodextrins as outlined in the protocols below.
Assay results are inconsistent and not reproducible. This could be due to partial precipitation of the compound, leading to variable effective concentrations.1. Visually inspect your solutions: Before each experiment, carefully check for any signs of precipitation or cloudiness. 2. Filter your solutions: After dilution, filter the solution through a 0.22 µm filter to remove any undissolved particles. 3. Re-evaluate your solubilization method: The current method may not be robust enough. Experiment with the alternative strategies provided in this guide.
The chosen organic solvent is interfering with the biological assay. The solvent itself may have biological activity or be toxic to the cells or proteins being studied.1. Perform a solvent tolerance test: Determine the maximum concentration of the organic solvent that your assay can tolerate without showing adverse effects. 2. Switch to a more benign solvent: Consider alternatives to DMSO, such as ethanol or polyethylene glycol (PEG), if compatible with your system.[1]

Experimental Protocols & Methodologies

Below are detailed protocols for several common techniques to improve the aqueous solubility of this compound.

Co-Solvent System

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[]

Protocol:

  • Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 100 mM in DMSO).

  • Prepare a series of aqueous buffers containing different percentages of a co-solvent (e.g., 0%, 1%, 2%, 5%, 10% v/v of DMSO, ethanol, or PEG 400).

  • Add a small aliquot of the this compound stock solution to each buffer to achieve the desired final concentration.

  • Vortex the solutions and visually inspect for precipitation.

  • Incubate the solutions at the experimental temperature for a set period and re-inspect.

  • Select the lowest concentration of the co-solvent that maintains the solubility of the compound at the desired concentration.

  • Always include a vehicle control (buffer with the same co-solvent concentration but without the compound) in your biological assay.

pH Adjustment

For ionizable compounds, solubility can be significantly influenced by the pH of the solution.[][7] this compound is a weakly acidic compound, and increasing the pH can enhance its solubility.[8]

Protocol:

  • Determine the pKa of this compound (if available in the literature, or through experimental/computational methods).

  • Prepare a series of buffers with pH values ranging from slightly below to above the pKa. For a weakly acidic compound, testing pH values in the neutral to basic range (e.g., pH 7.0, 7.4, 8.0, 8.5) is a good starting point.

  • Prepare a stock solution of this compound in a minimal amount of organic solvent.

  • Dilute the stock solution into the different pH buffers to the desired final concentration.

  • Observe the solubility in each buffer.

  • Ensure that the chosen pH is compatible with the stability and activity of your biological system.

Use of Surfactants

Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[9][10]

Protocol:

  • Select a biocompatible surfactant. Common choices include Tween® 20, Tween® 80, and Pluronic® F-68.

  • Prepare aqueous solutions of the surfactant at various concentrations (e.g., 0.01%, 0.1%, 1% w/v).

  • Prepare a stock solution of this compound in an organic solvent.

  • Add the stock solution to the surfactant solutions to achieve the desired final concentration of the compound.

  • Vortex and visually assess solubility.

  • It is crucial to run controls to ensure the surfactant itself does not interfere with the biological assay.

Cyclodextrin Encapsulation

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[11][12][13]

Protocol:

  • Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher solubility and low toxicity.[11]

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 1%, 5%, 10% w/v).

  • Add solid this compound or a concentrated stock solution to the cyclodextrin solutions.

  • Stir or sonicate the mixture to facilitate the formation of the inclusion complex. This may take several hours.

  • Filter the solution to remove any undissolved compound.

  • Determine the concentration of the solubilized compound, for example, by UV-Vis spectrophotometry.

  • As with other methods, verify that the cyclodextrin does not interfere with your assay.

Data Presentation

Table 1: Example Solubility Screening of this compound

Solubilization MethodConditionsMax. Soluble Concentration (µM)Observations
Co-Solvent 1% DMSO in PBS50Clear solution
2% DMSO in PBS100Clear solution
5% Ethanol in PBS75Slight haze
pH Adjustment PBS, pH 7.440Precipitate observed
Tris Buffer, pH 8.080Clear solution
Tris Buffer, pH 8.5120Clear solution
Surfactant 0.1% Tween® 20 in PBS150Clear solution
0.1% Pluronic® F-68 in PBS130Clear solution
Cyclodextrin 5% HP-β-CD in Water200Clear solution
10% HP-β-CD in Water>500Clear solution

Note: The values in this table are for illustrative purposes only and should be determined experimentally for your specific conditions.

Visualizations

experimental_workflow cluster_start Start: Poorly Soluble Compound cluster_methods Solubilization Strategies cluster_evaluation Evaluation cluster_end Outcome start This compound Powder cosolvent Co-solvent (e.g., DMSO, Ethanol) start->cosolvent ph_adjust pH Adjustment (e.g., pH 7.4 -> 8.5) start->ph_adjust surfactant Surfactant (e.g., Tween® 20) start->surfactant cyclodextrin Cyclodextrin (e.g., HP-β-CD) start->cyclodextrin solubility_check Visual Inspection & Solubility Assessment cosolvent->solubility_check ph_adjust->solubility_check surfactant->solubility_check cyclodextrin->solubility_check assay_compat Assay Compatibility Check (Vehicle Control) solubility_check->assay_compat Soluble failure Re-evaluate Strategy solubility_check->failure Insoluble success Proceed to Biological Assay assay_compat->success Compatible assay_compat->failure Incompatible failure->cosolvent failure->ph_adjust failure->surfactant failure->cyclodextrin

Caption: Workflow for selecting a solubilization strategy.

signaling_pathway_logic cluster_key Key compound This compound (Insoluble) solubilized_compound Solubilized This compound compound->solubilized_compound Solubilization Method target Biological Target (e.g., Enzyme, Receptor) solubilized_compound->target Binding/Interaction effect Measurable Biological Effect target->effect Signal Transduction k_insoluble k_soluble

Caption: Impact of solubility on biological activity.

References

Technical Support Center: 2,3-Dimethylmaleimide in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bioconjugation applications. This guide provides troubleshooting advice and frequently asked questions regarding the use of 2,3-Dimethylmaleimide.

Frequently Asked Questions (FAQs)

Q1: My bioconjugation reaction with this compound and a thiol-containing molecule (e.g., cysteine residue in a protein) is failing or showing very low yield. What is the likely cause?

The most probable reason for the failure of your conjugation reaction is the inherent non-reactivity of this compound with thiols under standard bioconjugation conditions. The two methyl groups on the carbon-carbon double bond of the maleimide ring create significant steric hindrance, which prevents the nucleophilic attack by the thiol group. This steric hindrance is the primary "pitfall" of using this specific maleimide derivative for thiol-based bioconjugation.

Q2: Can you explain the steric hindrance effect in this compound in more detail?

Certainly. The standard thiol-maleimide reaction is a Michael addition, where the thiol attacks the double bond of the maleimide. In an unsubstituted maleimide, this double bond is readily accessible. However, in this compound, the two methyl groups physically block the approach of the thiol to the reaction site, dramatically reducing the reaction rate to a point where the conjugation is practically nonexistent under typical experimental conditions.

Diagram: Steric Hindrance in this compound

Caption: Steric hindrance in this compound preventing thiol addition.

Q3: Are there any alternative reaction conditions where this compound might react with thiols?

While standard aqueous buffers at physiological pH are ineffective, extreme conditions (e.g., very high temperatures, pressures, or use of highly reactive thiols in non-aqueous solvents) might force a reaction. However, such conditions are generally incompatible with biological molecules like proteins and antibodies, as they would lead to denaturation and loss of function. Therefore, for bioconjugation purposes, this compound is not a suitable reagent for targeting thiols.

Q4: I have a supply of this compound. Are there any other applications for it in a biological or chemical context?

Yes, while not useful for thiol-based bioconjugation, this compound has other potential applications:

  • Synthesis of N-substituted 2,3-Dimethylmaleimides: It can be synthesized from 2,3-dimethylmaleic anhydride and primary amines.[1] This reaction is often more direct than with unsubstituted maleic anhydride.[1][2]

  • Polymer Chemistry: It can be used as a monomer in polymerization reactions.[3]

  • Photocycloaddition Reactions: The double bond in this compound can participate in [2+2] photocycloaddition reactions, for instance, to form crosslinked hydrogels upon UV irradiation.[2][4][5][6]

Q5: What are good alternatives to this compound for thiol-specific bioconjugation?

Several other maleimide derivatives are highly effective for bioconjugation with thiols. The choice of maleimide can influence the reaction rate and the stability of the resulting conjugate.

Maleimide DerivativeKey Features
N-Alkyl Maleimides (e.g., N-ethylmaleimide, SMCC) Commonly used, good reactivity with thiols at pH 6.5-7.5.
N-Aryl Maleimides (e.g., N-phenylmaleimide) Generally show faster reaction rates with thiols compared to N-alkyl maleimides.[7] The resulting conjugates can have enhanced stability due to faster hydrolysis of the thiosuccinimide ring.[7]
PEGylated Maleimides Incorporate a polyethylene glycol (PEG) spacer, which can improve the solubility and pharmacokinetic properties of the conjugate.

Q6: How can I be sure that the reagent I'm using is this compound and not another, more reactive maleimide?

It is crucial to verify the identity and purity of your reagents. You can use the following analytical techniques:

  • NMR Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can definitively identify the structure of the maleimide, including the presence and position of the methyl groups.[1][8]

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the compound, which for this compound is approximately 125.13 g/mol .

Troubleshooting Guide

Problem: Low or No Conjugation Yield

Diagram: Troubleshooting Workflow for Low Conjugation Yield

G start Low/No Conjugation Yield check_maleimide 1. Verify Maleimide Structure Is it this compound? start->check_maleimide is_dm_maleimide Yes check_maleimide->is_dm_maleimide Yes troubleshoot_general 2. Proceed with General Troubleshooting check_maleimide->troubleshoot_general No stop STOP: This compound is unreactive with thiols. Select a suitable alternative. is_dm_maleimide->stop not_dm_maleimide No check_reagents 2a. Check Reagent Quality - Maleimide hydrolyzed? - Thiol oxidized? troubleshoot_general->check_reagents check_conditions 2b. Check Reaction Conditions - pH 6.5-7.5? - Buffer contains thiols? check_reagents->check_conditions check_ratio 2c. Check Molar Ratio - Sufficient maleimide excess? check_conditions->check_ratio optimize 3. Optimize Protocol check_ratio->optimize

Caption: Troubleshooting workflow for low yield in maleimide bioconjugation.

Possible Cause Recommended Solution
Incorrect Maleimide Reagent As highlighted, confirm you are not using this compound. If you are, select a suitable alternative like an N-alkyl or N-aryl maleimide.
Maleimide Hydrolysis Maleimides can hydrolyze in aqueous solutions, especially at pH > 7.5. Prepare maleimide stock solutions in a dry, water-miscible solvent like DMSO or DMF and use them immediately. Store stock solutions at -20°C.[9]
Thiol Oxidation Thiol groups can oxidize to form disulfide bonds, which are unreactive towards maleimides. Ensure your buffers are degassed to remove oxygen.[10] Consider adding a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to your protein solution before adding the maleimide.[11][12]
Incorrect pH The optimal pH for thiol-maleimide conjugation is 6.5-7.5. Below this range, the reaction is slow. Above this range, reaction with amines (e.g., lysine residues) can become a competing side reaction, and maleimide hydrolysis is accelerated.
Buffer Composition Ensure your buffers do not contain competing nucleophiles, especially thiols (e.g., from DTT or β-mercaptoethanol). Use buffers like PBS, HEPES, or Tris.[11]
Insufficient Molar Ratio A molar excess of the maleimide reagent over the thiol is typically required to drive the reaction to completion. A starting point is often a 10-20 fold molar excess of the maleimide.[9][10]

Experimental Protocols

Recommended Protocol for Protein Labeling with a Thiol-Reactive Maleimide (e.g., SMCC-activated molecule)

This protocol is a general guideline and should be optimized for your specific protein and maleimide reagent.

1. Preparation of Protein and Reagents

  • Protein Solution:

    • Dissolve the protein containing cysteine residues in a degassed, amine- and thiol-free buffer (e.g., 1x PBS, 100 mM HEPES) at a pH of 7.0-7.5. A typical protein concentration is 1-10 mg/mL.[10][11]

    • If the protein has disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[11][12] Note: If using DTT, it must be removed before adding the maleimide, as it will compete for the reaction.

  • Maleimide Stock Solution:

    • Just before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to a concentration of 10 mM.[9][10] Vortex briefly to ensure it is fully dissolved.

2. Conjugation Reaction

  • Add the maleimide stock solution to the protein solution while gently stirring or vortexing. The recommended starting molar ratio of maleimide to protein is 10:1 to 20:1.[9][10]

  • Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it tightly, and protect it from light.[10]

  • Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C.[10]

3. Purification of the Conjugate

  • Remove the excess, unreacted maleimide reagent from the protein conjugate. Common methods include:

    • Gel filtration/desalting columns: (e.g., Sephadex G-25) is a rapid and effective method.

    • Dialysis: Suitable for water-soluble maleimides.

    • HPLC or FPLC: For higher purity requirements.

4. Characterization of the Conjugate

  • Degree of Labeling (DOL): Determine the ratio of maleimide molecules conjugated per protein molecule. This can often be done using UV-Vis spectroscopy by measuring the absorbance of the protein (at 280 nm) and the label (at its specific A_max), if the label has a chromophore.[9]

  • Mass Spectrometry: Can be used to confirm the mass of the conjugate and determine the distribution of labeled species.

5. Storage

  • Store the purified conjugate under appropriate conditions for your protein, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Adding a stabilizer like BSA or glycerol can be beneficial.[9]

References

how to prevent hydrolysis of 2,3-Dimethylmaleimide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of 2,3-Dimethylmaleimide. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and successful application of this reagent in your experiments.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the stability of this compound.

Question 1: I am observing a loss of reactivity of my this compound reagent over time in an aqueous buffer. What is the likely cause?

Answer: The most probable cause is the hydrolysis of the maleimide ring. Maleimides are susceptible to hydrolysis in aqueous solutions, a reaction that opens the imide ring to form a maleamic acid derivative. This derivative is unreactive towards thiols, which is the intended target for conjugation reactions. The rate of this hydrolysis is significantly influenced by the pH and temperature of the solution.

Question 2: How does the stability of this compound compare to that of an unsubstituted maleimide?

Answer: this compound is expected to be significantly more stable and less prone to hydrolysis than unsubstituted maleimide. This increased stability is attributed to two main factors:

  • Steric Hindrance: The two methyl groups on the carbon-carbon double bond physically obstruct the approach of water molecules and hydroxide ions to the carbonyl groups of the imide ring, which is a necessary step for hydrolysis to occur.

  • Electronic Effects: The methyl groups are electron-donating, which slightly reduces the electrophilicity of the carbonyl carbons. This makes them less susceptible to nucleophilic attack by water or hydroxide ions.

Question 3: What are the optimal storage conditions for this compound to prevent hydrolysis?

Answer: To ensure the long-term stability and reactivity of this compound, it is crucial to store it under appropriate conditions.

ParameterRecommended ConditionRationale
Form Solid (lyophilized powder)More stable than solutions.
Temperature -20°C or lowerReduces the rate of potential degradation reactions.
Atmosphere Inert gas (e.g., argon or nitrogen)Minimizes oxidation.
Container Airtight, light-resistant vialProtects from moisture and light-induced degradation.

For short-term storage of solutions, use a dry, aprotic solvent such as DMSO or DMF and keep it at -20°C. Avoid repeated freeze-thaw cycles.

Question 4: At what pH should I perform my conjugation reaction to minimize hydrolysis of this compound?

Answer: The rate of maleimide hydrolysis increases significantly with rising pH. For conjugation reactions with thiols, it is recommended to work in a pH range of 6.5 to 7.5. While the reaction with thiols is faster at slightly alkaline pH, the risk of hydrolysis also increases. Therefore, a compromise is necessary. For this compound, starting at a pH of 7.0 is a good practice. If the conjugation reaction is slow, the pH can be slightly increased, but the stability of the maleimide should be monitored.

Question 5: Can I use any buffer for my reaction?

Answer: The choice of buffer can influence the stability of the maleimide. It is advisable to use buffers that do not contain primary or secondary amines, such as phosphate-buffered saline (PBS) or HEPES buffer. Buffers like Tris may contain primary amines that can compete with the desired thiol reaction.

Quantitative Data on Maleimide Hydrolysis

While specific kinetic data for the hydrolysis of this compound is not extensively published, the following table summarizes the hydrolysis rates of other N-substituted maleimides to provide a comparative context. It is anticipated that the half-life of this compound under similar conditions would be significantly longer due to steric hindrance and electronic effects.

Maleimide DerivativeConditionHalf-life (t1/2) of HydrolysisReference
N-phenyl maleimidePhysiological pH~55 minutes[1]
N-(p-fluorophenyl) maleimidePhysiological pH~28 minutes[1]
N-alkyl thiosuccinimidepH 7.4, 37°C27 hours[1]
N-aryl thiosuccinimidepH 7.4, 37°C1.5 hours[1]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Monitoring this compound Hydrolysis

This protocol allows for the indirect quantification of maleimide groups by measuring the decrease in a thiol-reactive reagent.

Materials:

  • This compound solution of known concentration.

  • Phosphate buffer (e.g., 100 mM, at the desired pH).

  • Glutathione (GSH) solution (known concentration in the same buffer).

  • 4,4'-dithiodipyridine (DTDP) solution in a suitable organic solvent (e.g., DMSO).

  • UV-Vis spectrophotometer.

Procedure:

  • Prepare a solution of this compound in the desired aqueous buffer at the desired temperature.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the this compound solution.

  • To this aliquot, add a known excess of GSH solution and allow it to react for a specific time (e.g., 30 minutes) to ensure all remaining active maleimide reacts with the thiol.

  • After the reaction, add the DTDP solution. The unreacted GSH will react with DTDP to produce a colored product that can be quantified by measuring the absorbance at 324 nm.[2]

  • The amount of remaining active maleimide at each time point can be calculated by subtracting the amount of unreacted GSH from the initial amount of GSH added.

  • Plot the concentration of active maleimide versus time to determine the rate of hydrolysis.

Protocol 2: HPLC-Based Method for Monitoring this compound Hydrolysis

This method directly measures the disappearance of the this compound peak and the appearance of the hydrolysis product peak.

Materials:

  • This compound solution in the desired buffer.

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector.

  • Mobile phase: A suitable gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).

Procedure:

  • Prepare a solution of this compound in the desired buffer and at the desired temperature.

  • At time zero, inject a sample into the HPLC to obtain the initial chromatogram and the peak area of the this compound.

  • Incubate the solution under the desired experimental conditions.

  • At regular intervals, inject aliquots of the solution into the HPLC.

  • Monitor the decrease in the peak area of the this compound and the increase in the peak area of the hydrolysis product(s).[3]

  • The percentage of hydrolysis at each time point can be calculated from the relative peak areas.

Visualizations

Hydrolysis_Prevention_Workflow cluster_prep Preparation & Storage cluster_reaction Reaction Conditions cluster_monitoring Monitoring & Analysis cluster_outcome Outcome storage Store this compound - Solid at <= -20°C - Under inert gas - Protected from light dissolution Dissolve immediately before use in anhydrous aprotic solvent (DMSO, DMF) storage->dissolution ph_control Maintain pH between 6.5 and 7.5 dissolution->ph_control Introduce to aqueous buffer temp_control Keep temperature as low as compatible with the reaction (e.g., 4°C to RT) ph_control->temp_control buffer_choice Use non-amine containing buffers (e.g., PBS, HEPES) temp_control->buffer_choice monitoring Monitor reaction progress and potential hydrolysis (e.g., via HPLC or TLC) buffer_choice->monitoring success Successful Conjugation monitoring->success failure Hydrolysis Occurs monitoring->failure

Caption: A workflow diagram illustrating the key steps to prevent hydrolysis of this compound.

Hydrolysis_Mechanism maleimide This compound Reactive product Maleamic Acid Derivative Unreactive towards Thiols maleimide->product Hydrolysis water H2O / OH-

Caption: The hydrolysis mechanism of this compound leading to an unreactive product.

References

Technical Support Center: Scale-Up Synthesis of 2,3-Dimethylmaleimide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,3-Dimethylmaleimide and its N-substituted derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and its N-substituted derivatives?

A1: The most prevalent and established method for synthesizing N-substituted 2,3-dimethylmaleimides involves a two-step process. The first step is the reaction of 2,3-dimethylmaleic anhydride with a primary amine to form an N-substituted 2,3-dimethylmaleamic acid intermediate. This is followed by a cyclodehydration step to yield the final imide product.[1][2] For the synthesis of the parent this compound, ammonia or an ammonia equivalent is used as the amine source.

Q2: What are the key reaction parameters to control during the scale-up of this synthesis?

A2: During scale-up, critical parameters to monitor and control include:

  • Temperature: The initial reaction of the anhydride and amine is often exothermic and requires controlled addition and cooling to prevent side reactions. The subsequent cyclization step requires elevated temperatures, which must be carefully controlled to avoid product degradation or unwanted side reactions like polymerization.[3]

  • Solvent Selection: The choice of solvent is crucial for reaction kinetics, solubility of reactants and products, and ease of workup. Aprotic solvents are commonly used. For industrial applications, a solvent that allows for azeotropic removal of water during cyclization can be advantageous.

  • Agitation: Efficient mixing is essential to ensure homogeneity, particularly during the addition of reagents and to manage heat transfer effectively in large reactors.

  • Reaction Time: Monitoring the reaction progress using techniques like TLC or HPLC is important to determine the optimal reaction time and prevent the formation of byproducts from prolonged heating.

Q3: Are there solvent-free options for this synthesis?

A3: Yes, solvent-free or "melt-phase" synthesis is a viable and environmentally friendly option, particularly for industrial-scale production. This method involves heating a solid mixture of the 2,3-dimethylmaleic anhydride and the amine (or an imidization agent like urea). This approach can simplify product purification and reduce waste.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete cyclodehydration of the maleamic acid intermediate.2. Side reactions, such as polymerization of the maleimide product at high temperatures.[3]3. Sub-optimal solvent or catalyst.1. For incomplete cyclization, increase the reaction temperature or time, or add a dehydrating agent (e.g., acetic anhydride) or an acid catalyst.[1][2] Azeotropic removal of water using a Dean-Stark trap can also drive the reaction to completion.2. Avoid excessive temperatures during cyclization and purification. Consider adding a polymerization inhibitor if the reaction is conducted at high temperatures for extended periods.3. Screen different solvents and catalysts to find the optimal conditions for your specific substrate.
Product Discoloration (e.g., red or brown impurities) Formation of polymerization oligomers or other colored byproducts, which can be more prevalent at larger scales due to longer reaction times or localized heating.[4]1. Pass the crude product solution through a silica gel plug to adsorb polar, colored impurities.[4]2. Perform a recrystallization of the crude product from a suitable solvent system.3. In some cases, a distillation under reduced pressure can be effective for purification.[4]
Incomplete Reaction When Using Secondary Amines The maleamic acid intermediate formed from a secondary amine lacks the necessary proton on the nitrogen for the subsequent cyclodehydration step to proceed easily.Standard cyclodehydration methods are often ineffective. This requires alternative synthetic strategies, as the direct formation of the imide is impeded.
Formation of Isomaleimide Byproduct Isomaleimide formation can occur as a potential side reaction during the cyclization step.Isomaleimides are generally less stable than the corresponding maleimides. Purification via recrystallization or column chromatography can typically separate the desired maleimide product. Careful control of cyclization conditions (e.g., temperature, catalyst) can also minimize its formation.
Batch Solidifies in Reactor The maleamic acid intermediate or the final product may have poor solubility in the chosen solvent at certain temperatures, leading to precipitation and solidification.1. Select a solvent in which both the intermediate and final product have adequate solubility at the reaction temperatures.2. Increase the solvent volume to maintain a stirrable slurry.3. For the workup, ensure the product is fully dissolved by heating before cooling for crystallization to prevent shock cooling and uncontrolled precipitation.
Runaway Exothermic Reaction The initial reaction between the amine and anhydride can be highly exothermic, and on a large scale, the heat generated can exceed the cooling capacity of the reactor.1. Add the amine or anhydride solution slowly and portion-wise to the reactor.2. Ensure adequate cooling capacity and monitor the internal temperature closely throughout the addition.3. Perform a thermal hazard assessment (e.g., using DSC) to understand the reaction's thermal profile before scaling up.

Experimental Protocols

Representative Gram-Scale Synthesis of N-Phenyl-2,3-dimethylmaleimide

This protocol is a representative example for the synthesis of an N-substituted derivative.

Step 1: Formation of N-Phenyl-2,3-dimethylmaleamic Acid

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (79.3 mmol) of 2,3-dimethylmaleic anhydride in 100 mL of diethyl ether.

  • Slowly add a solution of 7.38 g (79.3 mmol) of aniline in 20 mL of diethyl ether to the stirred solution at room temperature over 30 minutes.

  • A precipitate will form upon addition. Stir the resulting slurry for an additional 2 hours at room temperature.

  • Collect the solid precipitate by vacuum filtration and wash with cold diethyl ether (2 x 20 mL).

  • Dry the solid under vacuum to yield the N-phenyl-2,3-dimethylmaleamic acid. The product can be used in the next step without further purification.

Step 2: Cyclodehydration to N-Phenyl-2,3-dimethylmaleimide

  • In a 250 mL round-bottom flask, suspend the dried maleamic acid from the previous step and 6.5 g (79.3 mmol) of anhydrous sodium acetate in 80 mL of acetic anhydride.[1]

  • Heat the mixture to reflux (approximately 140°C) and maintain reflux for 3 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into 500 mL of crushed ice with stirring.

  • A solid precipitate will form. Continue stirring until all the ice has melted.

  • Collect the solid product by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure N-phenyl-2,3-dimethylmaleimide.

Scale-Up Considerations:

  • Heat Management: For larger scales, the initial amine addition should be done in a jacketed reactor with controlled cooling. The exotherm should be carefully monitored.

  • Workup: Handling large volumes of solids and performing filtrations will require appropriate large-scale equipment (e.g., filter press or centrifuge).

  • Purification: At an industrial scale, purification might involve passing the reaction solution through a silica gel column followed by crystallization and/or distillation to remove colored oligomeric impurities effectively.[4]

Visualizations

Synthesis Workflow

G cluster_0 Step 1: Amic Acid Formation cluster_1 Step 2: Cyclodehydration cluster_2 Step 3: Purification A 2,3-Dimethylmaleic Anhydride + Primary Amine B Solvent (e.g., Diethyl Ether) Room Temperature A->B React in C N-Substituted-2,3-dimethylmaleamic Acid (Intermediate) B->C Forms D Maleamic Acid Intermediate C->D E Acetic Anhydride + Sodium Acetate Reflux D->E React with F N-Substituted-2,3-dimethylmaleimide (Crude Product) E->F Yields G Crude Product F->G H Recrystallization / Column Chromatography G->H Purify via I Pure this compound Derivative H->I Obtain

Caption: General synthesis workflow for N-substituted 2,3-dimethylmaleimides.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Check_Completion Is the reaction complete? (Check TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Action_Incomplete Increase reaction time/temp Add dehydrating agent/catalyst Incomplete->Action_Incomplete Check_Side_Products Are there significant side products? Complete->Check_Side_Products Side_Products_Yes Yes Check_Side_Products->Side_Products_Yes Yes Side_Products_No No Check_Side_Products->Side_Products_No No Action_Side_Products Optimize temperature to avoid degradation/polymerization Side_Products_Yes->Action_Side_Products Purification_Issue Review purification step (e.g., loss during recrystallization) Side_Products_No->Purification_Issue

Caption: Decision tree for troubleshooting low product yield.

References

Validation & Comparative

A Comparative Study of 2,3-Dimethylmaleimide and N-ethylmaleimide Reactivity in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of two maleimide derivatives, 2,3-Dimethylmaleimide and N-ethylmaleimide, which are commonly employed in bioconjugation and drug development. The selection of a suitable maleimide reagent is critical for the successful and efficient labeling of biomolecules, particularly at cysteine residues. This document outlines their chemical properties, reactivity towards thiols, and provides experimental protocols for their comparative analysis.

Introduction

Maleimides are a class of reagents widely used for the selective modification of sulfhydryl groups in proteins and peptides. The reaction proceeds via a Michael addition, forming a stable thioether bond. N-ethylmaleimide (NEM) is a well-established and highly reactive maleimide used extensively in biochemistry and molecular biology to probe the function of thiol groups.[1] this compound, a derivative with methyl groups on the carbon-carbon double bond of the maleimide ring, presents an alternative with potentially different reactivity and stability profiles. This guide aims to provide a comprehensive comparison to aid researchers in selecting the appropriate reagent for their specific application.

Chemical Properties and Reactivity Profile

Both N-ethylmaleimide and this compound react with thiols through a nucleophilic Michael addition mechanism. The reaction is most efficient in the pH range of 6.5-7.5, where the thiol group is sufficiently deprotonated to the more nucleophilic thiolate anion, while minimizing side reactions with other nucleophilic groups like amines.[2]

N-ethylmaleimide (NEM) is a small, highly reactive molecule that readily penetrates cell membranes. Its reactivity is attributed to the electron-deficient double bond of the maleimide ring.[1]

This compound possesses two methyl groups on the double bond. These substituents are expected to influence its reactivity in two ways:

  • Steric Hindrance: The methyl groups can sterically hinder the approach of the nucleophilic thiol to the double bond, potentially slowing down the reaction rate compared to the unsubstituted ring of NEM.

  • Electronic Effects: Alkyl groups are weakly electron-donating, which can slightly reduce the electrophilicity of the double bond, also contributing to a potentially lower reaction rate.

A direct quantitative comparison of the reaction kinetics is essential to understand the practical implications of these structural differences.

Quantitative Data Comparison

PropertyN-ethylmaleimideThis compoundReference
Molecular Weight 125.13 g/mol 125.13 g/mol [3]
Reaction with Thiols RapidExpected to be slower[1]
Second-order rate constant (with Cysteine at 25°C, pH 4.95) 14 L·mol⁻¹·s⁻¹Not reported[1]
Optimal pH range for thiol reaction 6.5 - 7.56.5 - 7.5 (presumed)[2]

Note: The reactivity of this compound is inferred based on chemical principles of steric hindrance and electronic effects of the methyl substituents. Experimental verification is required for a definitive comparison.

Experimental Protocols for Comparative Reactivity Analysis

To obtain a direct comparison of the reactivity of this compound and N-ethylmaleimide, a series of kinetic experiments can be performed. Here, we provide detailed protocols for monitoring the reaction with a model thiol, such as glutathione (GSH), using UV-Vis spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: Comparative Kinetic Analysis by UV-Vis Spectrophotometry

This method relies on monitoring the decrease in absorbance of the maleimide double bond (around 300 nm) as it reacts with the thiol.[4]

Materials:

  • N-ethylmaleimide (NEM)

  • This compound

  • Glutathione (GSH)

  • Phosphate buffer (100 mM, pH 7.0)

  • UV-Vis Spectrophotometer with temperature control

Procedure:

  • Stock Solution Preparation:

    • Prepare 10 mM stock solutions of NEM and this compound in a suitable organic solvent (e.g., DMSO) and store on ice.

    • Prepare a 100 mM stock solution of GSH in phosphate buffer (100 mM, pH 7.0).

  • Kinetic Measurement:

    • In a quartz cuvette, add 980 µL of phosphate buffer.

    • Add 10 µL of the maleimide stock solution (final concentration 100 µM).

    • Equilibrate the cuvette to 25°C in the spectrophotometer.

    • Initiate the reaction by adding 10 µL of the GSH stock solution (final concentration 1 mM).

    • Immediately start monitoring the decrease in absorbance at the λmax of the maleimide (around 300 nm) over time. Record data every 10 seconds for at least 5 minutes.

  • Data Analysis:

    • Plot absorbance versus time.

    • Under pseudo-first-order conditions ([GSH] >> [Maleimide]), the natural logarithm of the absorbance will be linear with time. The slope of this line will be the pseudo-first-order rate constant (k').

    • Calculate the second-order rate constant (k) by dividing k' by the concentration of GSH.

    • Repeat the experiment for both NEM and this compound to obtain a direct comparison of their second-order rate constants.

Protocol 2: Comparative Kinetic Analysis by ¹H NMR Spectroscopy

NMR spectroscopy allows for the direct observation of the disappearance of reactant peaks and the appearance of product peaks over time.

Materials:

  • N-ethylmaleimide (NEM)

  • This compound

  • Glutathione (GSH)

  • Phosphate buffer in D₂O (100 mM, pD 7.0)

  • NMR Spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a 5 mM solution of the maleimide (NEM or this compound) in the D₂O phosphate buffer.

    • Prepare a 50 mM solution of GSH in the D₂O phosphate buffer.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the maleimide solution before the addition of GSH to identify the characteristic peaks of the double bond protons.

    • Initiate the reaction by adding the GSH solution to the NMR tube containing the maleimide solution (final concentrations: 2.5 mM maleimide, 25 mM GSH).

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every minute) for a total duration that allows for significant reaction progress.[5]

  • Data Analysis:

    • Integrate the peaks corresponding to the protons of the maleimide double bond and a stable internal standard or a product peak.

    • Plot the concentration of the maleimide (proportional to its peak integral) as a function of time.

    • Fit the data to the appropriate integrated rate law to determine the rate constant.

Visualizing Reaction Pathways and Workflows

Thiol_Maleimide_Reaction Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate Deprotonation (pH 6.5-7.5) Thioether Stable Thioether Adduct Thiolate->Thioether Michael Addition Maleimide Maleimide Maleimide->Thioether

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Maleimide Prepare Maleimide Stock Solutions Mix Mix Reactants in Buffered Solution Prep_Maleimide->Mix Prep_Thiol Prepare Thiol Stock Solution Prep_Thiol->Mix Monitor Monitor Reaction Progress (UV-Vis or NMR) Mix->Monitor Plot Plot Data (Absorbance/Concentration vs. Time) Monitor->Plot Calculate Calculate Rate Constants Plot->Calculate Compare Compare Reactivity Calculate->Compare

Conclusion

Both N-ethylmaleimide and this compound are valuable reagents for bioconjugation. NEM is known for its high reactivity, which can be advantageous for rapid labeling. The methyl substituents on this compound are predicted to decrease its reactivity due to steric and electronic factors. This potentially slower reaction rate could be beneficial in applications where a more controlled conjugation is desired, or where the high reactivity of NEM leads to non-specific side reactions.

The provided experimental protocols offer a framework for researchers to directly compare the reactivity of these two compounds and to select the optimal reagent for their specific needs in drug development and other bioconjugation applications. The generation of quantitative kinetic data through these experiments will be invaluable for the rational design and optimization of bioconjugates.

References

A Researcher's Guide to Quantifying 2,3-Dimethylmaleimide Conjugation: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals working with bioconjugates, accurate quantification of the conjugation reaction is paramount. This guide provides a comparative overview of analytical methods for quantifying the conjugation of 2,3-Dimethylmaleimide (DMM) to biomolecules, offering insights into their principles, experimental protocols, and relative advantages.

Comparison of Analytical Methods

The choice of analytical method for quantifying DMM conjugation depends on factors such as the nature of the biomolecule, the required sensitivity, and the availability of instrumentation. The following table summarizes the key characteristics of commonly employed techniques.

Analytical MethodPrincipleAdvantagesDisadvantagesTypical Application
UV-Vis Spectroscopy (Direct) Measures the decrease in absorbance of the maleimide double bond (around 300 nm) upon reaction with a thiol.Simple, rapid, and non-destructive.Low sensitivity due to the low molar extinction coefficient of maleimides. Potential for interference from other chromophores in the sample.Monitoring reaction kinetics in real-time; suitable for relatively high concentration samples.
UV-Vis Spectroscopy (Indirect/Thiol Depletion) A known excess of a thiol-containing compound (e.g., glutathione, L-cysteine) is reacted with the DMM-conjugate. The remaining unreacted thiol is then quantified using a chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).Higher sensitivity compared to the direct method. Well-established and widely used for thiol quantification.Indirect measurement. Requires removal of excess unreacted DMM prior to analysis. Potential for interference from other reducing agents.Quantifying the number of unreacted maleimide groups on a biomolecule after the conjugation reaction.
Fluorescence Spectroscopy (Indirect/Thiol Depletion) Similar to the indirect UV-Vis method, but a fluorogenic reagent is used to detect the unreacted thiol, offering enhanced sensitivity.Very high sensitivity.Indirect measurement. Requires removal of excess unreacted DMM. Potential for photobleaching and background fluorescence.Applications requiring high sensitivity, such as analysis of low-concentration samples.
Mass Spectrometry (LC-MS, MALDI-TOF) Directly measures the mass of the biomolecule before and after conjugation, allowing for the determination of the number of attached DMM moieties (degree of conjugation).High specificity and accuracy. Provides detailed information on the distribution of conjugated species. Can detect incomplete or side reactions.Requires specialized and expensive instrumentation. Can be complex to develop and validate methods.Detailed characterization of the final conjugate, including determination of drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs).
Nuclear Magnetic Resonance (NMR) Spectroscopy Monitors the disappearance of the proton signals of the maleimide double bond upon conjugation.Provides detailed structural information. Can be used for absolute quantification without a calibration curve.Low sensitivity, requiring high sample concentrations. Not suitable for large biomolecules.Characterization of small molecule-DMM conjugates.

Experimental Protocols

UV-Vis Spectroscopy: Direct Quantification of DMM

This method relies on monitoring the decrease in absorbance of the DMM at approximately 300 nm as it reacts with a thiol-containing molecule.

Protocol:

  • Prepare a stock solution of the DMM-functionalized molecule of known concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Record the initial absorbance spectrum of the DMM-functionalized molecule from 250 nm to 400 nm using a UV-Vis spectrophotometer. Note the absorbance maximum around 300 nm.

  • Initiate the conjugation reaction by adding the thiol-containing biomolecule to the DMM solution.

  • Monitor the reaction by recording the absorbance spectrum at regular time intervals.

  • Calculate the extent of conjugation by measuring the decrease in absorbance at the λmax of the maleimide. The concentration of reacted maleimide can be determined using the Beer-Lambert law (A = εbc), where A is the change in absorbance, ε is the molar extinction coefficient of the maleimide (a general value for maleimides is ~620 M⁻¹cm⁻¹, though it is recommended to determine this experimentally for DMM for higher accuracy), b is the path length of the cuvette, and c is the concentration.[1][2]

UV-Vis Spectroscopy: Indirect Quantification via Thiol Depletion (Ellman's Assay)

This method quantifies the number of unreacted maleimide groups by reacting them with a known excess of a thiol and then measuring the remaining thiol.

Protocol:

  • Prepare a solution of the DMM-conjugated biomolecule.

  • Add a known, excess amount of a standard thiol solution (e.g., L-cysteine or glutathione) to the conjugate solution and allow the reaction to go to completion.

  • Prepare a standard curve of the thiol using Ellman's reagent (DTNB).

  • Add Ellman's reagent to the reaction mixture and to the standards.

  • Measure the absorbance at 412 nm.

  • Calculate the concentration of unreacted thiol in the reaction mixture using the standard curve.

  • The amount of reacted DMM is determined by subtracting the amount of unreacted thiol from the initial amount of thiol added.

Mass Spectrometry: LC-MS Analysis of Conjugates

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for characterizing and quantifying DMM conjugates.

Protocol:

  • Prepare the DMM conjugate and purify it to remove unreacted starting materials.

  • Set up an LC-MS system with a suitable column (e.g., reversed-phase C4 or C18 for proteins and peptides) and mobile phases.

  • Inject the sample onto the LC system to separate the conjugated biomolecule from any impurities.

  • The eluent is introduced into the mass spectrometer for analysis.

  • Acquire mass spectra of the intact conjugate. The mass shift corresponding to the addition of DMM will be observed.

  • Deconvolute the mass spectra to determine the mass of the different conjugated species and their relative abundances. This allows for the calculation of the average degree of conjugation.

Visualizing the Workflow

Experimental Workflow for DMM Conjugation and Analysis

experimental_workflow cluster_conjugation Conjugation cluster_analysis Analysis DMM DMM-functionalized Molecule Conjugation Conjugation Reaction DMM->Conjugation Thiol Thiol-containing Biomolecule Thiol->Conjugation UV_Vis UV-Vis Spectroscopy Conjugation->UV_Vis Quantification MS Mass Spectrometry Conjugation->MS Characterization NMR NMR Spectroscopy Conjugation->NMR Structural Analysis

Caption: Workflow for DMM conjugation and subsequent analysis.

Signaling Pathway of Indirect Thiol Quantification

thiol_quantification_pathway DMM_conjugate DMM-Conjugate (with unreacted maleimides) Reaction Reaction DMM_conjugate->Reaction Excess_Thiol Excess Thiol (e.g., GSH) Excess_Thiol->Reaction Unreacted_Thiol Unreacted Thiol Reaction->Unreacted_Thiol Colored_Product Colored Product (Absorbance at 412 nm) Unreacted_Thiol->Colored_Product reacts with Chromogenic_Reagent Chromogenic Reagent (e.g., DTNB) Chromogenic_Reagent->Colored_Product reacts with

Caption: Pathway for indirect quantification of DMM conjugation.

References

A Comparative Guide to 2,3-Dimethylmaleimide and Other Maleimides for Reversible Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic linkage and subsequent cleavage of biomolecular conjugates are pivotal in advancing therapeutic and diagnostic applications. Reversible bioconjugation, a technique enabling the controlled release of payloads, has garnered significant attention. Maleimides are a prominent class of reagents for this purpose, traditionally targeting cysteine residues. This guide provides an objective comparison of 2,3-dimethylmaleimide with other commonly used maleimides for reversible bioconjugation, supported by experimental data and detailed protocols.

Introduction to Reversible Bioconjugation with Maleimides

Maleimides are widely employed in bioconjugation due to their high reactivity and specificity towards thiols, found in cysteine residues of proteins. The classic thiol-maleimide Michael addition reaction forms a stable thioether bond. However, the reversibility of this linkage can be exploited under specific conditions, or alternative reversible chemistries involving the maleimide scaffold can be utilized. The Diels-Alder reaction, a [4+2] cycloaddition between a diene and a dienophile (the maleimide), offers a robust platform for creating thermally reversible covalent bonds.

This guide focuses on the unique characteristics of this compound and compares its performance with other maleimides in the context of reversible bioconjugation, primarily through the lens of the Diels-Alder reaction, given its distinct reactivity profile.

The Unique Profile of this compound

A key differentiator for this compound is its steric hindrance. The presence of two methyl groups on the carbon-carbon double bond of the maleimide ring significantly obstructs the approach of nucleophiles. Consequently, this compound is virtually unreactive towards thiols via the Michael addition reaction under typical bioconjugation conditions. This property makes it an orthogonal reagent to traditional maleimides, as it will not readily react with cysteine residues.

For reversible bioconjugation, this compound's utility lies in its participation as a dienophile in the Diels-Alder reaction. The reversibility of the resulting cycloadduct is governed by factors such as temperature, solvent, and the electronic and steric nature of both the diene and the dienophile.

Comparative Performance Data

While direct, head-to-head quantitative kinetic and thermodynamic data for the reversible bioconjugation of this compound is limited in the literature, we can infer its performance based on the principles of Diels-Alder chemistry and compare it to other well-characterized maleimides. The stability of the Diels-Alder adduct and the kinetics of the forward (ligation) and reverse (retro-Diels-Alder) reactions are critical parameters.

Generally, electron-withdrawing groups on the maleimide and electron-donating groups on the diene accelerate the forward Diels-Alder reaction. The retro-Diels-Alder reaction is favored at higher temperatures.[1][2] Steric hindrance on the dienophile, as seen with this compound, is expected to decrease the rate of the forward Diels-Alder reaction compared to less substituted maleimides like N-ethylmaleimide. However, the resulting adduct may exhibit altered stability and retro-reaction kinetics.

Below are tables summarizing representative kinetic and thermodynamic data for the Diels-Alder and retro-Diels-Alder reactions of other maleimides with furan derivatives, which serve as a benchmark for comparison.

Table 1: Kinetic Data for the Diels-Alder Reaction of Maleimides with Furan Derivatives

Maleimide DerivativeDieneSolventTemperature (°C)Forward Rate Constant (k_f) (M⁻¹s⁻¹)Reference
N-methylmaleimideFurfuryl acetateAcetonitrile251.3 x 10⁻⁴[2]
N-phenylmaleimideFuran-containing polystyrene-40-70Ea = ~50 kJ/mol[2][3]
Bismaleimide (commercial)FuranCDCl₃4095% conversion in 16h[4]

Table 2: Kinetic and Thermodynamic Data for the Retro-Diels-Alder Reaction

Maleimide AdductSolventTemperature (°C)Reverse Rate Constant (k_r) (s⁻¹)Activation Energy (Ea) (kJ/mol)Enthalpy (ΔH) (kJ/mol)Entropy (ΔS) (J/mol·K)Reference
Furan-N-methylmaleimideCDCl₃601.1 x 10⁻⁵118--[5]
Furan-maleic anhydrideCDCl₃603.0 x 10⁻⁵108--[5]
Furfuryl alcohol-N-hydroxymaleimide---90 ± 10--[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for bioconjugation using maleimides.

Protocol 1: Reversible Diels-Alder Bioconjugation with a Maleimide

This protocol is a general representation of a Diels-Alder reaction for bioconjugation, which can be adapted for this compound.

Materials:

  • Diene-modified biomolecule (e.g., furan-modified protein) in a suitable buffer (e.g., PBS, pH 7.4)

  • Maleimide reagent (e.g., this compound or N-ethylmaleimide) dissolved in a compatible organic solvent (e.g., DMSO or DMF)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography (SEC) column for purification

  • Heating block or water bath for retro-Diels-Alder reaction

Procedure:

  • Preparation of Reactants:

    • Prepare a solution of the diene-modified biomolecule at a concentration of 1-10 mg/mL in the reaction buffer.

    • Prepare a stock solution of the maleimide reagent in an organic solvent at a concentration of 10-100 mM.

  • Diels-Alder Reaction (Conjugation):

    • Add a 10-50 fold molar excess of the maleimide solution to the biomolecule solution. The final concentration of the organic solvent should typically be kept below 10% (v/v) to maintain protein stability.

    • Incubate the reaction mixture at room temperature or 37°C for 1-24 hours with gentle mixing. The optimal time and temperature will depend on the specific reactants.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry, or HPLC).

  • Purification of the Conjugate:

    • Remove the excess, unreacted maleimide reagent by size-exclusion chromatography (SEC) using a column pre-equilibrated with the desired storage buffer.

    • Collect the fractions containing the purified bioconjugate.

  • Retro-Diels-Alder Reaction (Cleavage):

    • To reverse the conjugation, heat the purified conjugate solution to a temperature typically ranging from 60°C to 95°C. The optimal temperature and time for cleavage will depend on the stability of the specific Diels-Alder adduct.[1]

    • Monitor the cleavage by an appropriate analytical technique to detect the release of the biomolecule and the maleimide.

Protocol 2: Cysteine-Maleimide Bioconjugation (for comparison)

This protocol highlights the standard method for bioconjugation with thiol-reactive maleimides.

Materials:

  • Cysteine-containing protein in a suitable buffer (e.g., phosphate buffer, pH 6.5-7.5)

  • Maleimide reagent (e.g., N-ethylmaleimide) dissolved in a compatible organic solvent (e.g., DMSO or DMF)

  • Reducing agent (e.g., TCEP or DTT) if the cysteine is in a disulfide bond

  • Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Reduction of Disulfide Bonds (if necessary):

    • If the target cysteine is in a disulfide bond, treat the protein with a 5-10 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature.

  • Preparation of Reactants:

    • Prepare a solution of the reduced protein at a concentration of 1-10 mg/mL in the reaction buffer.

    • Prepare a stock solution of the maleimide reagent in an organic solvent at a concentration of 10-100 mM.

  • Thiol-Maleimide Reaction (Conjugation):

    • Add a 10-20 fold molar excess of the maleimide solution to the protein solution.

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.

    • Monitor the reaction progress.

  • Quenching the Reaction:

    • Add a small molar excess of a quenching reagent to react with any unreacted maleimide.

  • Purification of the Conjugate:

    • Purify the conjugate using SEC as described in Protocol 1.

Visualizing the Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate the key chemical reactions and experimental workflows.

cluster_0 Reversible Diels-Alder Bioconjugation Diene-modified Biomolecule Diene-modified Biomolecule Bioconjugate (Diels-Alder Adduct) Bioconjugate (Diels-Alder Adduct) Diene-modified Biomolecule->Bioconjugate (Diels-Alder Adduct) + Maleimide (Ligation) Maleimide (e.g., this compound) Maleimide (e.g., this compound) Bioconjugate (Diels-Alder Adduct)->Diene-modified Biomolecule Heat (Retro-Diels-Alder)

Caption: Reversible Diels-Alder bioconjugation pathway.

cluster_1 Thiol-Maleimide Bioconjugation (Comparative) Cysteine-containing Biomolecule Cysteine-containing Biomolecule Stable Thioether Bioconjugate Stable Thioether Bioconjugate Cysteine-containing Biomolecule->Stable Thioether Bioconjugate + Maleimide (Michael Addition) Thiol-reactive Maleimide (e.g., N-Ethylmaleimide) Thiol-reactive Maleimide (e.g., N-Ethylmaleimide)

Caption: Thiol-maleimide bioconjugation pathway.

Start Start Prepare Diene-Biomolecule Prepare Diene-Biomolecule Start->Prepare Diene-Biomolecule Prepare Maleimide Solution Prepare Maleimide Solution Start->Prepare Maleimide Solution Mix and Incubate (Diels-Alder) Mix and Incubate (Diels-Alder) Prepare Diene-Biomolecule->Mix and Incubate (Diels-Alder) Prepare Maleimide Solution->Mix and Incubate (Diels-Alder) Purify Conjugate (SEC) Purify Conjugate (SEC) Mix and Incubate (Diels-Alder)->Purify Conjugate (SEC) Characterize Conjugate Characterize Conjugate Purify Conjugate (SEC)->Characterize Conjugate Heat for Cleavage (Retro-DA) Heat for Cleavage (Retro-DA) Characterize Conjugate->Heat for Cleavage (Retro-DA) Analyze Cleavage Products Analyze Cleavage Products Heat for Cleavage (Retro-DA)->Analyze Cleavage Products End End Analyze Cleavage Products->End

Caption: Experimental workflow for reversible bioconjugation.

Conclusion

This compound presents a unique tool for reversible bioconjugation, offering orthogonality to traditional thiol-reactive maleimides. Its utility is centered on the Diels-Alder reaction, providing a thermally reversible linkage. While direct quantitative comparisons with other maleimides in a bioconjugation context are not extensively documented, its steric hindrance suggests a slower forward reaction rate but potentially tunable adduct stability. The choice of maleimide for reversible bioconjugation will ultimately depend on the specific application, the desired kinetics of ligation and cleavage, and the nature of the biomolecule and payload. Researchers are encouraged to consider the principles of Diels-Alder chemistry and the comparative data presented here to inform their experimental design.

References

Characterization of 2,3-Dimethylmaleimide Conjugates by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals leveraging bioconjugation techniques, the precise characterization of the resulting conjugates is paramount. 2,3-Dimethylmaleimide (DMM) is a thiol-reactive reagent used for the modification of cysteine residues in proteins and peptides. Its resulting conjugates are amenable to analysis by mass spectrometry, a powerful tool for verifying covalent modifications and elucidating structural details. This guide provides a comparative overview of the mass spectrometric characterization of DMM conjugates, including experimental protocols and data presentation, to aid in the robust analysis of these modified biomolecules.

Mass Shift and Isotopic Distribution of DMM Conjugates

The covalent attachment of this compound to a cysteine residue results in a specific mass increase that can be readily detected by mass spectrometry. The reaction proceeds via a Michael addition of the thiol group to the maleimide double bond.

Table 1: Theoretical Mass Shifts for Cysteine-Modifying Reagents

ReagentChemical FormulaMonoisotopic Mass (Da)Mass Shift upon Conjugation (Da)
This compound (DMM) C₆H₇NO₂125.0477125.0477
N-Ethylmaleimide (NEM)C₆H₇NO₂125.0477125.0477
Iodoacetamide (IAM)C₂H₄INO184.944357.0215 (carboxyamidomethylation)
AcrylamideC₃H₅NO71.037171.0371

Note: The mass shift for iodoacetamide reflects the addition of a carboxyamidomethyl group and the loss of iodine.

Experimental Protocols

A generalized workflow for the preparation and analysis of DMM-conjugated peptides for mass spectrometry is outlined below. This protocol is based on established methods for maleimide-based protein modification.

Protein Reduction and DMM Labeling
  • Protein Preparation: Dissolve the protein of interest in a suitable buffer, such as 100 mM phosphate buffer with 150 mM NaCl at pH 7.2.

  • Reduction of Disulfide Bonds (Optional): To label cysteine residues involved in disulfide bonds, a reduction step is necessary. Add a 10- to 20-fold molar excess of a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP). Incubate for 1 hour at room temperature.

  • DMM Labeling: Prepare a stock solution of this compound in a compatible organic solvent like DMSO or DMF. Add a 10- to 50-fold molar excess of the DMM solution to the protein solution.

  • Reaction Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Buffer Exchange: Quench the reaction by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol. Remove excess DMM and other small molecules by buffer exchange using size-exclusion chromatography or dialysis.

Proteolytic Digestion and Sample Preparation for Mass Spectrometry
  • Denaturation: Denature the DMM-conjugated protein by adding urea to a final concentration of 8 M.

  • Reduction and Alkylation (of remaining cysteines): Reduce any remaining disulfide bonds with TCEP and alkylate the newly freed cysteines with a different alkylating agent, such as iodoacetamide, to prevent disulfide scrambling.

  • Digestion: Dilute the sample to reduce the urea concentration to less than 2 M and add a protease, such as trypsin, at a 1:50 (protease:protein, w/w) ratio. Incubate overnight at 37°C.

  • Sample Cleanup: Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion. Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

  • LC-MS/MS Analysis: Reconstitute the dried peptides in a solution suitable for mass spectrometry (e.g., 0.1% formic acid in water) and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mass Spectrometric Fragmentation of DMM-Conjugated Peptides

The fragmentation of DMM-modified peptides in the gas phase during tandem mass spectrometry (MS/MS) provides information on the peptide sequence and the site of modification. The choice of fragmentation technique influences the observed product ions.

  • Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD): These methods typically induce cleavage of the peptide backbone, producing b- and y-type fragment ions. The presence of the DMM adduct on a cysteine residue will result in a mass shift of the corresponding fragment ions containing that residue. While specific data for DMM is limited, other maleimide adducts have been shown to sometimes undergo fragmentation themselves, leading to neutral losses or the formation of characteristic reporter ions.[1]

  • Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that cleaves the N-Cα bond of the peptide backbone, generating c- and z-type fragment ions. A key advantage of ETD is its ability to preserve labile post-translational modifications. Therefore, the DMM-cysteine adduct is expected to remain intact on the fragment ions, aiding in the confident localization of the modification.[2]

Table 2: Comparison of Fragmentation Methods for DMM-Conjugate Analysis

Fragmentation MethodPrimary Fragment IonsPreservation of DMM AdductAdvantagesDisadvantages
CID b, yGenerally preserved on fragments, but can be labileWidely available, good for sequencingCan lead to loss of modification
HCD b, yGenerally preserved on fragmentsHigher resolution and accuracy of fragment ionsCan also result in modification loss
ETD c, zExcellent preservationIdeal for localizing labile modificationsLess efficient for lower charge state precursors

Comparative Analysis with Alternative Cysteine-Reactive Reagents

This compound offers a specific reactivity towards cysteine residues. However, its performance in mass spectrometry applications should be compared with other commonly used thiol-reactive reagents.

Table 3: Performance Comparison of Cysteine-Reactive Reagents in Mass Spectrometry

ReagentReactivity/SpecificityAdduct StabilityMS/MS Fragmentation BehaviorKey AdvantagesPotential Issues
This compound (DMM) High for thiols at neutral pHGenerally stable, but potential for retro-Michael additionExpected to be stable on fragment ions, especially with ETD. Specific fragmentation not well-documented.Specific mass shift, potential for unique fragmentation signature.Limited data on fragmentation and potential side reactions.
N-Ethylmaleimide (NEM) High for thiols at neutral pHStable thioether bondAdduct is generally stable during MS/MS.[2]Well-characterized, commercially available in isotopic forms.Can undergo hydrolysis and side reactions with other nucleophiles at higher pH.
Iodoacetamide (IAM) High for thiolsVery stable thioether bondStable adduct, does not typically show unique fragmentation.Irreversible modification, widely used in proteomics.Can react with other residues (e.g., His, Lys, Met) at higher pH.
Acrylamide High for thiolsStable thioether bondStable adduct.Small mass modification.Potential for polymerization.

Visualizing Experimental Workflows and Logical Relationships

Diagrams generated using Graphviz can effectively illustrate the experimental processes and the relationships between different analytical steps.

DMM_Conjugation_Workflow cluster_sample_prep Sample Preparation cluster_digestion Proteomic Processing cluster_ms_analysis Mass Spectrometry Analysis Protein Protein Reduction (TCEP) Reduction (TCEP) Protein->Reduction (TCEP) optional DMM Labeling DMM Labeling Protein->DMM Labeling Reduction (TCEP)->DMM Labeling Purification Purification DMM Labeling->Purification Denaturation Denaturation Purification->Denaturation Digestion (Trypsin) Digestion (Trypsin) Denaturation->Digestion (Trypsin) Desalting (C18) Desalting (C18) Digestion (Trypsin)->Desalting (C18) LC-MS/MS LC-MS/MS Desalting (C18)->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

Caption: Workflow for DMM Conjugation and Mass Spectrometry Analysis.

Fragmentation_Comparison cluster_fragmentation MS/MS Fragmentation DMM-Peptide Precursor Ion DMM-Peptide Precursor Ion CID/HCD CID/HCD DMM-Peptide Precursor Ion->CID/HCD ETD ETD DMM-Peptide Precursor Ion->ETD b/y ions b/y ions CID/HCD->b/y ions Backbone Cleavage c/z ions c/z ions ETD->c/z ions Backbone Cleavage DMM adduct on fragment DMM adduct on fragment b/y ions->DMM adduct on fragment Generally stable c/z ions->DMM adduct on fragment Stable

Caption: Comparison of Fragmentation Methods for DMM-Peptides.

References

Stability of Bioconjugation Linkages: A Comparative Analysis of Maleimide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, the stability of the linkage between the biological moiety and the payload is of paramount importance. An ideal linker must be stable in systemic circulation to prevent premature drug release, yet allow for efficient cleavage at the target site. The maleimide-thiol Michael addition reaction is a cornerstone of bioconjugation, prized for its rapid kinetics and high specificity for cysteine residues. However, the resulting thiosuccinimide linkage is susceptible to degradation, prompting the development of more stable alternatives. This guide provides a comparative assessment of the stability of various maleimide-based linkages, with a special note on the non-reactivity of 2,3-Dimethylmaleimide.

The Challenge of Maleimide Linkage Stability

The primary mechanism of instability in traditional maleimide-thiol adducts is the retro-Michael reaction. This process involves the reversal of the initial conjugation, leading to the dissociation of the thiol from the maleimide. In a biological environment rich in thiols like glutathione, this can result in "thiol exchange," where the payload is transferred from the intended biological carrier to other molecules, leading to off-target toxicity and reduced therapeutic efficacy.[1][2]

A competing reaction is the hydrolysis of the succinimide ring in the maleimide-thiol adduct. This hydrolysis opens the ring to form a stable succinamic acid derivative, which is no longer susceptible to the retro-Michael reaction.[3][4] Consequently, strategies to enhance the stability of maleimide linkages often focus on promoting this hydrolytic stabilization over the undesirable thiol exchange.

Comparative Stability of Maleimide-Thiol Adducts

The stability of the maleimide-thiol linkage is significantly influenced by the substituent on the maleimide nitrogen. A comparison between N-alkyl and N-aryl maleimides reveals substantial differences in the stability of their respective thiol adducts.

Linkage TypeKey Structural FeatureStability ProfileNotes
N-Alkyl Maleimide Adduct Alkyl group attached to the maleimide nitrogen.Prone to retro-Michael reaction and subsequent thiol exchange.[3][5]Represents the traditional, less stable form of maleimide linkage.
N-Aryl Maleimide Adduct Aryl (e.g., phenyl) group attached to the maleimide nitrogen.Significantly more stable due to accelerated hydrolysis of the thiosuccinimide ring.[5]The aryl group's electron-withdrawing nature promotes ring opening, "locking" the conjugate.
Disulfide Bond A common, alternative cleavable linker.Susceptible to reduction in the presence of glutathione.[1]Generally less stable in reducing environments compared to stabilized maleimide adducts.

Quantitative Stability Data

The following table summarizes the half-lives of different linkages under physiological or simulated physiological conditions, illustrating the enhanced stability of N-aryl maleimide adducts.

LinkageConditionHalf-life (t½)Reference
N-Ethylmaleimide-Thiol AdductIn presence of glutathione20 - 80 hours[1][3]
N-Phenylmaleimide-Thiol AdductIn thiol-containing buffer and serum> 168 hours (<20% deconjugation after 7 days)[5]
N-Alkyl Maleimide MMAE ADCIn thiol-containing buffer and serum35-67% deconjugation after 7 days[5]
Disulfide BondsIn presence of glutathione8 - 45 minutes[1][3]

The Case of this compound

Extensive literature review indicates that this compound is generally not used for thiol-based bioconjugation. The presence of two methyl groups on the carbon-carbon double bond of the maleimide ring introduces significant steric hindrance. This steric bulk is believed to prevent the nucleophilic attack by a thiol group, which is the necessary first step in the Michael addition reaction. One source explicitly notes that for this compound, stability concerns related to thiol adducts are "moot" as it does not form the initial adduct. Instead, derivatives like pyrocinchonimide (a dimethylated analogue of maleimide) have been reported as protecting groups for amines.[6]

Therefore, a direct comparison of the stability of a this compound-thiol linkage is not applicable, as this linkage does not readily form under standard bioconjugation conditions. The focus for enhancing stability should be on modifying the N-substituent of the maleimide ring.

Experimental Protocols

Assessment of Maleimide-Thiol Adduct Stability via HPLC

A common method to assess the stability of maleimide-thiol conjugates is through reverse-phase high-performance liquid chromatography (RP-HPLC). This technique allows for the separation and quantification of the intact conjugate, the free payload, and any degradation products over time.

Objective: To determine the rate of deconjugation (via retro-Michael reaction) and/or hydrolysis of a maleimide-thiol adduct in a simulated physiological environment.

Materials:

  • Maleimide-conjugated molecule (e.g., an antibody-drug conjugate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH) or other relevant thiol

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a solution of the maleimide conjugate at a known concentration in PBS (pH 7.4).

  • To initiate the degradation study, add a physiologically relevant concentration of glutathione (e.g., 1-10 mM).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48, 96, 168 hours), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding an equal volume of a solution of 0.1% TFA in acetonitrile to precipitate larger proteins and stop the reaction.

  • Centrifuge the samples to pellet any precipitate.

  • Analyze the supernatant by RP-HPLC.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute all components.

    • Detection: Monitor the absorbance at a wavelength appropriate for the payload or a tag.

  • Quantify the peak areas corresponding to the intact conjugate, the free payload, and any hydrolyzed species.

  • Plot the concentration of the intact conjugate over time to determine the rate of degradation and the half-life of the linkage.[1][7]

Visualizing Reaction Pathways

The stability of a maleimide-thiol adduct is determined by the competition between two pathways: the reversible retro-Michael reaction and the irreversible hydrolysis of the succinimide ring.

Competing Fates of a Maleimide-Thiol Adduct cluster_0 Conjugation cluster_1 Degradation vs. Stabilization Maleimide Maleimide Thiosuccinimide Adduct Thiosuccinimide Adduct Maleimide->Thiosuccinimide Adduct Michael Addition Thiol Thiol Thiol->Thiosuccinimide Adduct Retro-Michael Reaction Retro-Michael Reaction Thiosuccinimide Adduct->Retro-Michael Reaction Reversible Hydrolysis Hydrolysis Thiosuccinimide Adduct->Hydrolysis Irreversible Retro-Michael Reaction->Maleimide Deconjugation Retro-Michael Reaction->Thiol Stable Hydrolyzed Adduct Stable Hydrolyzed Adduct Hydrolysis->Stable Hydrolyzed Adduct Stabilization

Caption: Reaction pathways for maleimide-thiol adducts.

This diagram illustrates the formation of the initial thiosuccinimide adduct and its subsequent fate, highlighting the desirable irreversible hydrolysis pathway that leads to a stable conjugate, and the undesirable reversible retro-Michael reaction that can lead to deconjugation.

Conclusion

The stability of maleimide-based bioconjugates is a critical factor in their design and therapeutic success. While traditional N-alkyl maleimides form linkages with limited stability, the use of N-aryl maleimides offers a significant improvement by promoting rapid and irreversible hydrolysis of the thiosuccinimide ring, thereby preventing premature drug release. The choice of linker chemistry should be guided by empirical stability data. Due to steric hindrance, this compound is not a viable candidate for thiol-based bioconjugation, and therefore, its stability in this context is not a relevant consideration. Researchers and drug developers should instead focus on optimizing the N-substituents of mono-substituted maleimides to achieve the desired stability profile for their specific application.

References

A Head-to-Head Comparison of 2,3-Dimethylmaleimide and Dibromomaleimide for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation, the precise and stable linkage of molecules to proteins and peptides is paramount for the development of targeted therapeutics, diagnostics, and research tools. Maleimides have long been favored for their high reactivity and specificity towards thiol groups, commonly found in cysteine residues. This guide provides a detailed, data-driven comparison of two substituted maleimides: 2,3-Dimethylmaleimide and Dibromomaleimide, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their selection of the optimal reagent for their specific application.

Executive Summary

Both this compound and Dibromomaleimide are valuable tools for thiol-reactive bioconjugation, yet they offer distinct advantages. This compound provides a stable linkage through a classical Michael addition reaction. In contrast, Dibromomaleimide offers a multifunctional platform capable of bridging disulfide bonds and creating cleavable linkages, with the added benefit of enhanced stability of the final conjugate through rapid hydrolysis of the maleimide ring. The choice between these two reagents will ultimately depend on the desired outcome of the conjugation, whether it be a simple, stable linkage or a more complex, functional, and potentially reversible connection.

Chemical Properties and Reactivity

A fundamental understanding of the chemical properties of each maleimide derivative is crucial for predicting their behavior in a biological setting. The table below summarizes key properties of this compound and Dibromomaleimide.

PropertyThis compoundDibromomaleimide
Molecular Formula C₆H₇NO₂C₄HBr₂NO₂
Molecular Weight 125.13 g/mol 254.86 g/mol
Primary Reaction Michael addition with a single thiolSubstitution of two bromine atoms by two thiols
Key Feature Forms a stable thioether bondCan bridge disulfide bonds; resulting dithiomaleimide can be hydrolyzed to a stable dithiomaleamic acid
Reversibility Generally considered stable; retro-Michael reaction can occur under certain conditions[1][2]The thioether bonds can be cleaved under reducing conditions with an excess of thiol[3]

Performance in Bioconjugation: A Comparative Analysis

ParameterThis compound (Inferred)Dibromomaleimide
Reaction Rate with Thiols Expected to be rapid, characteristic of maleimides. The presence of methyl groups may introduce some steric hindrance compared to unsubstituted maleimides. For reference, the second-order rate constant for N-ethylmaleimide with cysteine at pH 4.95 is 14 L·mol⁻¹·s⁻¹[4].Extremely rapid reaction with thiols, enabling disulfide bridging in under 20 minutes in some cases[5]. The bromine atoms act as leaving groups in a substitution reaction.
Adduct Stability Forms a thiosuccinimide adduct. This linkage can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione[1][2].The initial dithiomaleimide adduct can undergo rapid hydrolysis to form a highly stable dithiomaleamic acid, which is resistant to retro-Michael reactions[6]. The hydrolysis of the dibromomaleimide reagent itself is very fast, with a half-life of less than a minute at pH 8.0[6].
Specificity Highly specific for thiol groups at near-neutral pH[7].Highly specific for thiol groups, enabling the re-bridging of reduced disulfide bonds[8].

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful bioconjugation. Below are representative protocols for protein modification using both this compound and Dibromomaleimide.

Protocol 1: General Procedure for Peptide Conjugation with this compound

This protocol is adapted from general maleimide conjugation procedures and is suitable for labeling a peptide containing a single cysteine residue.

Materials:

  • Peptide with a single cysteine residue

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reducing disulfide bonds)

  • Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in degassed PBS to a final concentration of 1-5 mg/mL. If the peptide has an existing disulfide bond that needs to be reduced, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

  • Maleimide Solution Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the peptide solution. Gently mix and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography using a PD-10 column equilibrated with PBS.

  • Characterization: Confirm the conjugation and purity of the product using analytical techniques such as HPLC and mass spectrometry.

Protocol 2: Disulfide Bridging of Somatostatin with Dibromomaleimide

This protocol details the specific application of dibromomaleimide to re-bridge the disulfide bond of the peptide hormone somatostatin.

Materials:

  • Somatostatin

  • Dibromomaleimide

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Reaction Buffer: 50 mM sodium phosphate, pH 6.2, containing 40% acetonitrile and 2.5% DMF

  • Acetonitrile (ACN) and Water with 0.1% Formic Acid for LC-MS analysis

Procedure:

  • Peptide Preparation and Reduction: Dissolve lyophilized somatostatin in the reaction buffer to a concentration of 0.25 mg/mL (152.6 µM). Add 1.1 equivalents of TCEP and incubate for 1 hour at 20°C to ensure complete reduction of the disulfide bond.

  • Conjugation Reaction: To the reduced somatostatin solution, add 1.1 equivalents of dibromomaleimide. Allow the reaction to proceed for 1 hour at 20°C.

  • Analysis: Monitor the reaction progress and confirm the formation of the bridged product by LC-MS. The expected mass of the bridged somatostatin will be the mass of the reduced peptide plus the mass of the dibromomaleimide minus two bromine atoms and two hydrogen atoms.

Visualizing the Reaction Pathways

To further elucidate the mechanisms of action, the following diagrams illustrate the key reaction pathways for both maleimides.

G cluster_0 This compound Reaction 2_3_DM This compound Adduct Stable Thiosuccinimide Adduct 2_3_DM->Adduct Michael Addition Thiol Protein-SH (Cysteine) Thiol->Adduct

Reaction of this compound with a thiol.

G cluster_1 Dibromomaleimide Reaction & Stabilization DBM Dibromomaleimide Dithio_Adduct Dithiomaleimide Adduct DBM->Dithio_Adduct Thiol Substitution (x2) Reduced_Protein Reduced Protein (Two -SH groups) Reduced_Protein->Dithio_Adduct Stable_Adduct Stable Dithiomaleamic Acid Adduct Dithio_Adduct->Stable_Adduct Rapid Ring Hydrolysis Hydrolysis H₂O Hydrolysis->Stable_Adduct

Dibromomaleimide disulfide bridging and stabilization.

Conclusion

This compound and Dibromomaleimide each present a unique set of characteristics for bioconjugation. This compound is a suitable choice for applications requiring a straightforward and stable thioether linkage, though the potential for retro-Michael addition should be considered for long-term in vivo applications.

Dibromomaleimide, on the other hand, offers advanced capabilities, including the ability to bridge disulfide bonds, thereby maintaining protein tertiary structure, and the formation of a highly stable final conjugate after hydrolysis. This makes it an excellent candidate for the development of robust antibody-drug conjugates and other protein therapeutics where stability is critical. The choice between these two powerful reagents will be guided by the specific requirements of the intended application, balancing the need for simple ligation with the desire for enhanced functionality and stability.

References

A Comparative Guide to Spectroscopic Techniques for Monitoring 2,3-Dimethylmaleimide Reaction Completion

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, accurately determining the completion of a reaction is paramount. This guide provides a comparative overview of common spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy—for confirming the completion of reactions involving 2,3-Dimethylmaleimide. We present supporting experimental data, detailed protocols, and a comparative analysis to aid in the selection of the most appropriate method for your specific application.

Comparison of Spectroscopic Techniques

The choice of spectroscopic technique for monitoring the reaction of this compound, for instance, in a condensation reaction with an amine to form an N-substituted this compound, or in a Michael addition reaction, depends on several factors including the specific reaction, the information required, and the available instrumentation.

Technique Principle Information Provided Advantages Disadvantages
¹H and ¹³C NMR Nuclear spin transitions in a magnetic field.Detailed structural information, unambiguous identification of reactants, products, and intermediates. Quantitative analysis of reaction mixture components.High resolution and specificity. Provides detailed structural insights. Excellent for quantitative analysis with an internal standard.[1][2]Lower sensitivity compared to other techniques. Requires deuterated solvents. Can be time-consuming to acquire spectra with good signal-to-noise for quantitative purposes.[3]
FTIR Vibrational transitions of molecular bonds upon absorption of infrared radiation.Identification of functional groups. Monitoring the disappearance of reactant functional groups and the appearance of product functional groups.Fast and simple to use. Can be used for in-situ reaction monitoring with an ATR probe.[4][5] Applicable to solid, liquid, and gas samples.[6]Provides less structural detail than NMR. Overlapping peaks can make interpretation complex in mixtures.[1] Less sensitive for quantitative analysis compared to NMR or UV-Vis.
UV-Vis Electronic transitions between molecular orbitals upon absorption of UV or visible light.Monitoring the change in concentration of chromophores. Useful for conjugated systems.High sensitivity. Relatively simple and inexpensive instrumentation. Well-suited for kinetic studies and determining reaction rates.[7][8]Provides limited structural information. Only applicable if reactants or products have a UV-Vis chromophore.[1][9] Can be affected by sample turbidity.[9]

Quantitative Data Summary

The following tables summarize key spectral data for a representative reaction: the condensation of 2,3-dimethylmaleic anhydride with a primary amine to form an N-substituted this compound.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

Compound Functional Group ¹H NMR (ppm) ¹³C NMR (ppm)
2,3-Dimethylmaleic Anhydride Methyl (-CH₃)2.09 (s, 6H)8.8
Carbonyl (C=O)-166.4
Olefinic Carbon (C=C)-139.1
N-Benzyl-2,3-dimethylmaleimide Methyl (-CH₃)1.98 (s, 6H)8.9
Methylene (-CH₂-)4.65 (s, 2H)42.1
Phenyl (C₆H₅)7.25-7.35 (m, 5H)127.6, 128.6, 128.7, 136.5
Carbonyl (C=O)-171.5
Olefinic Carbon (C=C)-135.8

Table 2: FTIR Vibrational Frequencies (cm⁻¹)

Compound/Functional Group Vibrational Mode Frequency (cm⁻¹)
Anhydride C=O Asymmetric Stretch~1850 & 1780
Imide C=O Asymmetric Stretch~1780 - 1760[9]
C=O Symmetric Stretch~1720 - 1700[9]
C-N Stretch~1396

Table 3: UV-Vis Absorption Data

Compound Solvent λ_max (nm)
N-Phenylmaleimide Ethanol~250-300

Experimental Protocols

Quantitative ¹H NMR Spectroscopy

This protocol outlines the steps for monitoring the reaction progress by quantifying the relative concentrations of reactants and products.

  • Sample Preparation:

    • At desired time points, withdraw an aliquot of the reaction mixture.

    • Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).

    • Prepare the NMR sample by dissolving a known mass of the reaction mixture aliquot and a known mass of an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl₃). The internal standard should have a signal that does not overlap with any reactant or product signals.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure the relaxation delay (d1) is at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation and accurate integration.[1]

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the characteristic, well-resolved peaks for the reactant, product, and the internal standard.

    • Calculate the concentration of the reactant and product relative to the internal standard using the following formula: Concentration = (Integral_analyte / Num_protons_analyte) * (Num_protons_IS / Integral_IS) * (Mass_IS / MW_IS) / (Mass_sample / MW_sample)

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This method is ideal for real-time, in-situ monitoring of reactions in solution.

  • Experimental Setup:

    • Use an FTIR spectrometer equipped with an ATR probe.

    • Immerse the ATR probe directly into the reaction vessel.

    • Ensure good mixing to maintain a homogeneous reaction mixture at the probe surface.

  • Data Acquisition:

    • Collect a background spectrum of the solvent and starting materials before initiating the reaction.

    • Initiate the reaction (e.g., by adding a catalyst or heating).

    • Collect spectra at regular time intervals throughout the course of the reaction.

  • Data Analysis:

    • Monitor the decrease in the intensity of a characteristic peak of a reactant (e.g., the anhydride C=O stretch around 1780 cm⁻¹) and/or the increase in the intensity of a characteristic peak of the product (e.g., the imide C=O stretch around 1710 cm⁻¹).

    • Plot the peak intensity or area versus time to obtain a reaction profile. The reaction is complete when the reactant peak disappears and the product peak intensity plateaus.

UV-Vis Spectroscopy

This protocol is suitable for kinetic studies of reactions where a reactant or product has a distinct UV-Vis absorption profile.

  • Sample Preparation:

    • Determine the λ_max of the species to be monitored (reactant or product).

    • Prepare a series of standard solutions of the analyte at known concentrations to create a Beer-Lambert law calibration curve (Absorbance vs. Concentration).

    • At desired time points, withdraw an aliquot of the reaction mixture.

    • Dilute the aliquot to a concentration that falls within the linear range of the calibration curve using a solvent that does not absorb at the analytical wavelength.

  • Data Acquisition:

    • Use a UV-Vis spectrophotometer.

    • Measure the absorbance of the diluted aliquots at the predetermined λ_max.

  • Data Analysis:

    • Use the calibration curve to determine the concentration of the analyte in the diluted aliquots.

    • Calculate the concentration in the original reaction mixture by accounting for the dilution factor.

    • Plot the concentration versus time to monitor the reaction progress. The reaction is considered complete when the concentration of the reactant approaches zero or the concentration of the product reaches a plateau.[7][10]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for confirming the completion of a this compound reaction using the spectroscopic techniques discussed.

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_monitoring Spectroscopic Monitoring cluster_analysis Data Analysis & Confirmation Reactants This compound + Reagent ReactionVessel Reaction in Progress Reactants->ReactionVessel NMR ¹H/¹³C NMR ReactionVessel->NMR Aliquots FTIR ATR-FTIR ReactionVessel->FTIR In-situ Probe UVVis UV-Vis ReactionVessel->UVVis Aliquots DataProcessing Process Spectra NMR->DataProcessing FTIR->DataProcessing UVVis->DataProcessing Quantification Quantify Reactants/ Products DataProcessing->Quantification Confirmation Confirm Reaction Completion Quantification->Confirmation

Caption: Workflow for Spectroscopic Reaction Monitoring.

By carefully selecting the appropriate spectroscopic technique and following a robust experimental protocol, researchers can confidently and accurately determine the completion of reactions involving this compound, ensuring the desired product is obtained with high purity and yield.

References

The Performance of 2,3-Dimethylmaleimide in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), the choice of a stable and efficient linker is paramount. Maleimides are widely utilized for their high reactivity and specificity towards thiol groups, such as those found in cysteine residues of proteins.[1][2] Among the various maleimide derivatives, 2,3-Dimethylmaleimide presents a unique profile. This guide provides a comparative analysis of this compound's performance against other common maleimide alternatives, supported by experimental data and detailed protocols. Our intended audience includes researchers, scientists, and professionals in the field of drug development.

Performance Comparison of Maleimide Derivatives

The efficacy of a maleimide in bioconjugation is determined by several key factors: the rate of reaction with thiols, the stability of the maleimide itself to hydrolysis, and the stability of the resulting thiol-maleimide adduct to retro-Michael reaction and thiol exchange. The following tables summarize the quantitative performance of this compound in comparison to other maleimide derivatives.

Maleimide DerivativeReaction Half-Life (t½) with Thiol (minutes)Pre-conjugation Hydrolysis Half-Life (t½) (minutes)Reference
This compound Data Not AvailableData Not Available
N-Alkyl Maleimide~27 hours (post-conjugation)~55 (N-phenyl maleimide)[3]
N-Aryl MaleimideReacts ~2.5 times faster than N-alkyl maleimides~55[4]
N-Fluorophenyl MaleimideData Not Available28[3]
DibromomaleimideRapid ConjugationSlow pre-conjugation hydrolysis[3]
ConjugateConjugate Hydrolysis Half-Life (t½) (hours)Drug Loss in Rat Plasma (over time)Reference
This compound Conjugate Data Not AvailableData Not Available
N-Alkyl Maleimide Conjugate27~50% drug loss with N-acetyl cysteine[3]
N-Aryl Maleimide Conjugate1.5No measurable drug loss over two weeks[3]
N-Fluorophenyl Maleimide Conjugate0.7Data Not Available[3]
"Self-hydrolysing" Maleimide Conjugate2.0 - 2.6No measurable drug loss over two weeks[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for thiol-maleimide conjugation and the evaluation of conjugate stability.

General Protocol for Thiol-Maleimide Conjugation

This protocol outlines the fundamental steps for conjugating a maleimide-functionalized molecule to a thiol-containing protein, such as a monoclonal antibody.

  • Protein Preparation:

    • Dissolve the protein (e.g., antibody) in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, Tris, HEPES) to a concentration of 1-10 mg/mL.[1][5]

    • If necessary to reduce disulfide bonds and expose free thiols, add a 10-100 molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature.[6] Note: If using DTT (dithiothreitol), excess DTT must be removed prior to adding the maleimide.[6]

  • Maleimide Solution Preparation:

    • Prepare a 10 mM stock solution of the maleimide derivative in an anhydrous organic solvent such as DMSO or DMF.[5][6]

  • Conjugation Reaction:

    • Add the maleimide stock solution to the protein solution at a 10-20 molar excess of the maleimide.[5][6]

    • Gently mix the reaction and flush the vial with an inert gas (e.g., nitrogen or argon) before sealing.[5][6]

    • Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C, protected from light.[5][6]

  • Purification:

    • Remove unreacted maleimide and other small molecules using methods such as gel filtration, dialysis, or HPLC.[6]

  • Storage:

    • For short-term storage, keep the purified conjugate at 2-8°C for up to one week, protected from light.[5]

    • For long-term storage, add a cryoprotectant like glycerol (to 50%) and store at -20°C.[5] The addition of BSA and sodium azide can also prevent denaturation and microbial growth.[5][6]

Protocol for Evaluating Conjugate Stability (Thiol Exchange)

This experiment assesses the stability of the thiol-maleimide linkage in the presence of a competing thiol, simulating conditions that can lead to drug deconjugation in vivo.

  • Incubation:

    • Incubate the purified antibody-drug conjugate in a buffer (e.g., PBS, pH 7.4) containing a high concentration of a competing thiol, such as N-acetyl-L-cysteine.[3]

    • Maintain the incubation at 37°C to mimic physiological temperature.[3]

  • Time-Point Sampling:

    • At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the reaction mixture.

  • Analysis:

    • Analyze the samples by a suitable method to quantify the amount of drug still conjugated to the antibody. This can be achieved using techniques like HPLC, mass spectrometry, or ELISA.

  • Data Interpretation:

    • Calculate the percentage of drug loss over time to determine the stability of the conjugate.

Visualizing the Bioconjugation Workflow

The following diagrams illustrate the key processes involved in creating and evaluating antibody-drug conjugates using maleimide chemistry.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis antibody Antibody tcep TCEP Reduction antibody->tcep Reduce Disulfides conjugation Thiol-Maleimide Reaction tcep->conjugation maleimide_drug Maleimide-Drug maleimide_drug->conjugation purification Purification conjugation->purification adc Antibody-Drug Conjugate (ADC) purification->adc stability Stability Assay adc->stability

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis and Evaluation.

signaling_pathway cluster_binding Cellular Binding & Internalization cluster_release Drug Release & Action adc Antibody-Drug Conjugate (ADC) receptor Target Cell Receptor adc->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Fusion drug Active Drug lysosome->drug Drug Release apoptosis Cell Apoptosis drug->apoptosis Induces

Caption: Mechanism of Action for an Antibody-Drug Conjugate (ADC).

Conclusion

While this compound is a viable option for bioconjugation, its performance characteristics, particularly regarding reaction kinetics and conjugate stability, are not as extensively documented in publicly available literature as some of its alternatives. N-aryl maleimides and other "next-generation" maleimides appear to offer advantages in terms of faster conjugation, reduced pre-conjugation hydrolysis, and significantly improved stability of the final conjugate, which are critical for the development of robust and effective antibody-drug conjugates.[3][4] Further head-to-head experimental comparisons are warranted to definitively position this compound within the current landscape of bioconjugation reagents. Researchers should carefully consider the specific requirements of their application when selecting the most appropriate maleimide derivative.

References

Quantitative Analysis of 2,3-Dimethylmaleimide Reaction Kinetics: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficiency and predictability of bioconjugation reactions are paramount. Maleimides are a cornerstone of such reactions, prized for their reactivity towards thiols. This guide provides a quantitative comparison of the reaction kinetics of 2,3-Dimethylmaleimide and other common maleimide derivatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for specific applications.

Executive Summary

The reaction of maleimides with thiols, a Michael addition reaction, is a widely utilized method for the covalent modification of biomolecules. The rate of this reaction is a critical parameter, influencing the efficiency of labeling, the stability of the resulting conjugate, and the potential for off-target reactions. This guide focuses on the quantitative analysis of the reaction kinetics of this compound, comparing it with other frequently used maleimides such as N-ethylmaleimide (NEM) and N-phenylmaleimide (NPM).

Our analysis reveals that the substitution pattern on the maleimide ring significantly impacts the reaction rate. While N-substituted maleimides like NEM exhibit rapid reaction kinetics with thiols, the presence of two methyl groups on the carbon-carbon double bond of this compound introduces steric hindrance, which is expected to decrease its reaction rate. This guide provides the available quantitative data to inform the selection of the appropriate maleimide derivative for specific research and development needs.

Comparison of Reaction Kinetics

The second-order rate constant (k) is a key metric for quantifying the speed of a bimolecular reaction. The following table summarizes the available kinetic data for the reaction of different maleimide derivatives with thiol-containing compounds. It is important to note that direct kinetic data for this compound is limited in the literature, and its reactivity is often inferred from studies on the effects of substitution on the maleimide ring.

Maleimide DerivativeThiol ReactantSecond-Order Rate Constant (k) [M⁻¹s⁻¹]Reaction ConditionsReference
N-ethylmaleimide (NEM)Cysteine~10³ - 10⁴pH 7.0 - 7.4, 25°C[1][2]
N-phenylmaleimide (NPM)GlutathioneSlower than NEM under similar conditionspH 7.4, 37°C[3]
This compound Thiol (general)Slower than NEM and NPM (qualitative) -[4]

Note: The reactivity of maleimides is highly dependent on pH, with the rate generally increasing with pH as the thiolate anion is the more reactive nucleophile.[5] Steric effects from substituents on the maleimide ring can hinder the approach of the nucleophile, leading to a decrease in the reaction rate.[4] The electron-withdrawing or -donating nature of N-substituents also influences the electrophilicity of the maleimide double bond and thus the reaction rate.[6]

Experimental Protocols

Accurate determination of reaction kinetics is crucial for comparing the performance of different maleimide derivatives. Below are detailed methodologies for key experiments.

UV-Vis Spectrophotometry for Kinetic Analysis

This method relies on the change in absorbance of the maleimide double bond upon reaction with a thiol.

Materials:

  • UV-Vis Spectrophotometer with temperature control.

  • Quartz cuvettes.

  • Stock solutions of the maleimide derivative (e.g., this compound, NEM) in a suitable solvent (e.g., DMSO, DMF).

  • Stock solution of a thiol (e.g., L-cysteine, glutathione) in a degassed buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Reaction buffer (degassed).

Procedure:

  • Set the spectrophotometer to the desired temperature (e.g., 25°C or 37°C).

  • Prepare the reaction mixture in a quartz cuvette by adding the reaction buffer and the maleimide stock solution to achieve the desired final concentration.

  • Initiate the reaction by adding the thiol stock solution to the cuvette.

  • Immediately start monitoring the decrease in absorbance at the wavelength corresponding to the maleimide's maximum absorbance (around 300 nm for many maleimides).[1]

  • Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance stabilizes).

  • The pseudo-first-order rate constant can be determined by fitting the absorbance data to a single exponential decay function. The second-order rate constant is then calculated by dividing the pseudo-first-order rate constant by the concentration of the reactant in excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring

NMR spectroscopy provides detailed structural information and can be used to follow the disappearance of reactants and the appearance of products over time.

Materials:

  • NMR Spectrometer.

  • NMR tubes.

  • Deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Stock solutions of the maleimide derivative and thiol in the deuterated solvent.

Procedure:

  • Prepare the reaction mixture directly in an NMR tube by mixing the stock solutions of the maleimide and thiol.

  • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Monitor the reaction progress by integrating the signals corresponding to the protons of the maleimide double bond (which will decrease in intensity) and the signals of the product (which will increase in intensity).

  • The concentrations of the reactants and products at each time point can be determined from the integral values, allowing for the calculation of the reaction rate constant.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Analysis

LC-MS is a highly sensitive and specific technique for quantifying the reactants and products in a complex mixture.

Materials:

  • LC-MS system (e.g., HPLC or UPLC coupled to a mass spectrometer).

  • Appropriate chromatography column (e.g., C18).

  • Mobile phases (e.g., water and acetonitrile with a modifier like formic acid).

  • Stock solutions of the maleimide derivative and thiol.

  • Quenching solution (e.g., a solution containing a large excess of a different thiol or an acidic solution to stop the reaction).

Procedure:

  • Set up a reaction by mixing the maleimide and thiol in a reaction buffer.

  • At specific time points, take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

  • Analyze the quenched samples by LC-MS.

  • Develop a chromatographic method to separate the unreacted maleimide, the thiol, and the product.

  • Use the mass spectrometer to detect and quantify each species based on their mass-to-charge ratio.

  • The concentration of each species at different time points can be used to determine the reaction kinetics.

Signaling Pathways and Experimental Workflows

The reaction between maleimides and thiols is a fundamental bioconjugation strategy rather than a component of a natural signaling pathway. However, its application in studying signaling pathways is widespread, for example, in the labeling of specific cysteine residues in proteins to probe their function.

Below are diagrams illustrating the general thiol-maleimide reaction and a typical experimental workflow for kinetic analysis.

Thiol_Maleimide_Reaction Maleimide Maleimide Intermediate Thioenolate Intermediate Maleimide->Intermediate Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate Deprotonation (pH > pKa) Thiolate->Intermediate Nucleophilic Attack Product Thioether Adduct Intermediate->Product Protonation

Caption: General mechanism of the thiol-maleimide Michael addition reaction.

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Prep_Maleimide Prepare Maleimide Stock Solution Mix Mix Reactants in Buffer Prep_Maleimide->Mix Prep_Thiol Prepare Thiol Stock Solution Prep_Thiol->Mix Prep_Buffer Prepare Reaction Buffer Prep_Buffer->Mix Monitor Monitor Reaction (UV-Vis, NMR, or LC-MS) Mix->Monitor Collect_Data Collect Time-Course Data Monitor->Collect_Data Calculate_Rate Calculate Rate Constants Collect_Data->Calculate_Rate

References

Safety Operating Guide

Safe Disposal of 2,3-Dimethylmaleimide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: In case of a spill or exposure, consult the Safety Data Sheet (SDS) and contact your institution's Environmental Health and Safety (EHS) department.

This guide provides detailed procedures for the safe and proper disposal of 2,3-Dimethylmaleimide, a chemical that requires careful handling due to its hazardous properties. Adherence to these protocols is crucial for ensuring personnel safety and environmental compliance.

Key Safety and Hazard Information

This compound is classified with several hazards that necessitate stringent safety measures during handling and disposal. It is harmful if swallowed, can cause severe skin burns and eye damage, and may trigger an allergic skin reaction. Always handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE).

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₆H₇NO₂PubChem
Molecular Weight 125.13 g/mol [1]
Melting Point 91 - 96 °C (195.8 - 204.8 °F)[2]
Boiling Point 223 °C (433.4 °F) at 760 mmHg[2]
Appearance Beige Solid[2]

Experimental Protocols: Disposal Procedures

The proper disposal of this compound and its containers involves a multi-step process to mitigate risks and comply with regulations.

Personal Protective Equipment (PPE) Requirements:

  • Gloves: Wear impervious chemical-resistant gloves.

  • Eye Protection: Use tight-sealing safety goggles or a face shield.[2]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]

  • Respiratory Protection: If dust is generated, follow OSHA respirator regulations.[2]

Step-by-Step Disposal of Unused this compound:

  • Waste Collection:

    • Collect waste this compound in its original container or a clearly labeled, sturdy, and leak-proof container compatible with the chemical.[3]

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Ensure the container is tightly closed when not in use.

  • Labeling:

    • Attach a completed hazardous waste label from your institution's EHS department to the waste container.[3]

    • Clearly indicate the contents as "Hazardous Waste: this compound".

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • Ensure the storage area is well-ventilated and away from incompatible materials.[2][3]

    • Utilize secondary containment for all liquid hazardous waste.[3]

  • Disposal Request:

    • Once the container is full, or as per your lab's waste disposal schedule, request a pickup from your institution's EHS department.[3]

Disposal of Empty this compound Containers:

  • Initial Rinse:

    • Thoroughly empty all contents from the container.[3]

    • The first rinse of the container must be collected and disposed of as hazardous waste.[3] Pour the rinsate into your designated hazardous waste container for this compound.

  • Subsequent Rinses:

    • After the initial hazardous rinse, wash the container thoroughly with soap and water.

  • Container Disposal:

    • Before disposing of the container in the regular trash or glass disposal, all labels must be completely removed or defaced.[3]

    • Air-dry the container completely before disposal.[3]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process and steps for the proper disposal of this compound waste.

cluster_start Start: Identify Waste cluster_type Categorize Waste Type cluster_product_disposal Unused Product Disposal cluster_container_disposal Empty Container Disposal start This compound Waste Generated waste_type Unused Product or Contaminated Material? start->waste_type collect_product Collect in Labeled Hazardous Waste Container waste_type->collect_product Unused Product rinse_container Triple Rinse Container waste_type->rinse_container Empty Container store_product Store in Designated Area with Secondary Containment collect_product->store_product request_pickup_product Request EHS Pickup store_product->request_pickup_product collect_rinsate Collect First Rinsate as Hazardous Waste rinse_container->collect_rinsate deface_label Deface or Remove Label collect_rinsate->deface_label dispose_container Dispose of Clean, Dry Container deface_label->dispose_container

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult with your EHS department for guidance.

References

Personal protective equipment for handling 2,3-Dimethylmaleimide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the specific hazards of 2,3-Dimethylmaleimide is limited. The following guidance is based on the safety data for the closely related parent compound, maleimide, and general best practices for handling laboratory chemicals. Researchers should always consult the most current Safety Data Sheet (SDS) for any chemical before use and adhere to their institution's specific safety protocols.

Immediate Safety and Logistical Information

Proper handling and disposal of this compound are critical to ensure the safety of laboratory personnel and to maintain environmental compliance. The primary routes of potential exposure are inhalation, skin contact, and eye contact. Therefore, a multi-faceted approach to safety, incorporating engineering controls, personal protective equipment, and stringent operational procedures, is essential.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound, based on the potential hazards associated with similar compounds.

Body Area Required PPE Specifications & Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended to protect against skin contact. Double gloving is advisable.
Eyes Safety gogglesTight-sealing safety goggles are necessary to protect against splashes and fine dust.[1]
Face Face shieldA face shield should be worn in addition to safety goggles, especially when there is a risk of splashing.[1]
Body Laboratory coatA flame-resistant lab coat should be worn to protect skin and clothing from contamination.[1]
Respiratory NIOSH/MSHA-approved respiratorA respirator is required when working with the solid compound outside of a certified chemical fume hood to prevent inhalation of dust.[1]

Operational Plan: Step-by-Step Handling Workflow

Adherence to a standardized workflow is crucial for minimizing exposure and preventing accidents. All handling of this compound, particularly in its solid form, should be conducted within a chemical fume hood.[1]

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Consult Safety Data Sheet prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Solid in Fume Hood prep3->handle1 Proceed to Handling handle2 Prepare Solutions in Fume Hood handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 Proceed to Cleanup clean2 Segregate and Label Waste clean1->clean2 clean3 Dispose of Waste per Protocol clean2->clean3 clean4 Doff PPE Correctly clean3->clean4

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan

Proper segregation and disposal of chemical waste are imperative to prevent environmental contamination and adhere to regulatory standards.

Waste Type Container Disposal Protocol
Solid this compound Labeled, sealed hazardous waste containerDispose of through a licensed chemical waste management company.[2]
Contaminated Labware (e.g., pipette tips, vials) Labeled, sealed hazardous waste containerDispose of as hazardous chemical waste.[2]
Contaminated PPE (e.g., gloves, disposable lab coat) Labeled, sealed hazardous waste containerDispose of as hazardous chemical waste.[2][3]
Aqueous Waste Solutions Labeled, sealed hazardous waste containerDo not dispose of down the drain.[4] Collect in a designated, compatible container for hazardous waste pickup.[2][3]
Empty Chemical Containers Original containerThe first one to three rinses of the container should be collected as hazardous waste. After thorough rinsing and air drying under a fume hood, and defacing the label, the container may be disposed of in the trash.[2]

Key Disposal Principles:

  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[2][3]

  • Segregation: Do not mix incompatible waste streams.[2]

  • Storage: Waste containers must be kept sealed and stored in a designated, well-ventilated area, away from incompatible materials.[2][3]

  • Pickup: Arrange for regular waste pickup to avoid accumulating large quantities of hazardous materials in the lab.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.